molecular formula C10H14BNO3 B1303770 4-(N-Isopropylaminocarbonyl)phenylboronic acid CAS No. 397843-67-3

4-(N-Isopropylaminocarbonyl)phenylboronic acid

Cat. No.: B1303770
CAS No.: 397843-67-3
M. Wt: 207.04 g/mol
InChI Key: GBCSEYKTZAKRMT-UHFFFAOYSA-N
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Description

4-(N-Isopropylaminocarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C10H14BNO3 and its molecular weight is 207.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-(propan-2-ylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14BNO3/c1-7(2)12-10(13)8-3-5-9(6-4-8)11(14)15/h3-7,14-15H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCSEYKTZAKRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378483
Record name {4-[(Propan-2-yl)carbamoyl]phenyl}boronic acid
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Molecular Weight

207.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397843-67-3
Record name {4-[(Propan-2-yl)carbamoyl]phenyl}boronic acid
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Record name 4-(N-Isopropylaminocarbonyl)phenylboronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 4-(N-Isopropylaminocarbonyl)phenylboronic Acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-(N-Isopropylaminocarbonyl)phenylboronic acid is a specialized bifunctional organic compound that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. Its structure uniquely combines a versatile phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, with an N-isopropylamide group, a common feature in pharmacologically active molecules. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, provide field-proven experimental protocols for its synthesis and application, explore its significance in modern drug discovery, and detail critical safety and handling procedures. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction and Molecular Overview

Arylboronic acids are a class of organoboron compounds that have revolutionized the formation of carbon-carbon bonds, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These compounds are generally stable, have low toxicity, and are compatible with a wide array of functional groups, making them indispensable reagents in academic and industrial laboratories.[1]

This compound, CAS No. 397843-67-3, is a prominent example of a substituted arylboronic acid.[3] Its value extends beyond its function as a simple coupling partner. The presence of the N-isopropylaminocarbonyl group at the para position introduces a site for hydrogen bonding and other non-covalent interactions, making it a valuable building block for synthesizing complex molecular architectures with potential biological activity.[4] This guide serves to elucidate the key characteristics and applications of this versatile reagent.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The utility of a chemical reagent is fundamentally dictated by its physical and chemical properties. These characteristics influence its storage, handling, solubility, and reactivity in various experimental setups.

Summary of Core Properties

The key quantitative data for this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 397843-67-3[3][5][6]
Molecular Formula C₁₀H₁₄BNO₃[5][6][7]
Molecular Weight 207.03 g/mol [5][6]
Appearance White to off-white solid/powder[6]
Melting Point 162-167 °C[6]
pKa (Predicted) 8.12 ± 0.16[6]
Density (Predicted) 1.16 ± 0.1 g/cm³[6]
Solubility Profile

While specific solubility data for this derivative is not extensively published, the solubility can be inferred from the parent compound, phenylboronic acid, and the influence of its substituent. Phenylboronic acid exhibits good solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and poor solubility in nonpolar hydrocarbons.[8][9] Its solubility in water is approximately 10 g/L at 20 °C. The N-isopropylaminocarbonyl group is expected to enhance polarity and may slightly increase its solubility in polar protic solvents compared to unsubstituted phenylboronic acid. For synthetic applications, solvents like tetrahydrofuran (THF), dioxane, methanol, and dimethylformamide (DMF) are commonly employed.

Stability and Storage

Storage Conditions: Proper storage is crucial to maintain the integrity of the reagent. It is recommended to store this compound at 2-8°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[6]

Chemical Stability: Boronic acids are susceptible to dehydration, particularly upon heating, which can lead to the formation of cyclic trimeric anhydrides known as boroxines.[1] While this process is often reversible upon exposure to water, the presence of boroxines can complicate stoichiometry in reactions. Additionally, boronic acids can be susceptible to oxidation, especially at physiological pH.[10] Therefore, minimizing exposure to air and moisture is a critical aspect of its handling and storage.[11]

Synthesis and Characterization

Retrosynthetic Strategy

A logical and common approach to synthesizing substituted phenylboronic acids is through the functionalization of a simpler, commercially available precursor. For this compound, a practical strategy involves the acylation of 4-aminophenylboronic acid. This approach is advantageous as it builds the desired amide functionality in a straightforward manner.

Exemplary Synthesis Protocol

This protocol describes a representative method for the synthesis of the title compound. The causality behind the choice of reagents is to effect a clean and efficient acylation while protecting the sensitive boronic acid moiety.

Reaction: Acylation of 4-aminophenylboronic acid with isopropyl isocyanate.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-aminophenylboronic acid (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material. The choice of an anhydrous aprotic solvent is critical to prevent unwanted side reactions with the isocyanate and the boronic acid.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is done to control the exothermicity of the acylation reaction and minimize the formation of byproducts.

  • Reagent Addition: Slowly add isopropyl isocyanate (1.05 eq) dropwise to the stirred solution over 30 minutes. The slight excess of the isocyanate ensures complete consumption of the starting amine.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Acidify the mixture to pH ~4-5 with 1M HCl. This step protonates any unreacted amine and facilitates the precipitation of the product.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold diethyl ether to remove nonpolar impurities.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected proton and carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[7]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in organic synthesis is as a coupling partner in the Suzuki-Miyaura reaction.[12] This palladium-catalyzed reaction forms a new carbon-carbon bond between the phenyl ring of the boronic acid and an organic halide or triflate, providing efficient access to a vast range of biaryl compounds.[2][13]

General Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, general methodology for the coupling of this compound with a generic aryl bromide.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq). The excess boronic acid is used to drive the reaction to completion.

  • Solvent System: Add a solvent mixture, commonly toluene, dioxane, or DMF, with water. The biphasic system is often beneficial for the reaction.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction is typically monitored by TLC or GC-MS until the starting aryl halide is consumed (usually 2-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Workflow Setup Reaction Setup (Flask, Reagents) Degas Degas System (Inert Atmosphere) Setup->Degas Critical for Catalyst Heat Heating & Stirring (80-100 °C) Degas->Heat Monitor Monitor Progress (TLC / GC-MS) Heat->Monitor Monitor->Heat Workup Aqueous Work-up (Extraction) Monitor->Workup Upon Completion Purify Purification (Chromatography) Workup->Purify Product Final Product Purify->Product

Figure 2: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of boronic acids into drug discovery programs has increased significantly, with several FDA-approved drugs containing this moiety.[4]

  • Scaffold for Complex Molecules: this compound serves as a versatile scaffold. The boronic acid group acts as a synthetic handle for elaboration via Suzuki coupling, while the amide portion can participate in crucial hydrogen-bonding interactions with biological targets such as enzymes or receptors.

  • Enzyme Inhibition: Boronic acids are known to act as reversible covalent inhibitors of serine proteases, where the boron atom forms a stable adduct with the catalytic serine residue. This makes them an attractive pharmacophore for designing targeted enzyme inhibitors.

  • Stimuli-Responsive Systems: A unique feature of boronic acids is their ability to form reversible covalent bonds with cis-diols, such as those found in carbohydrates.[14][15] This property is exploited in the development of "smart" drug delivery systems and biosensors that respond to changes in glucose concentration or pH.[16][17] Polymers containing phenylboronic acid moieties have been developed for applications in glucose-triggered insulin delivery.[18]

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical reagent.

  • Hazard Identification: this compound is classified as an irritant.[6] It can cause skin, eye, and respiratory irritation.[6][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[20][21] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[19]

  • Handling: Avoid generating dust.[19] In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes.[20] For skin contact, wash with soap and water.[11]

  • Storage: Store in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.[6][11] The container should be kept tightly closed to prevent moisture absorption and degradation.[19]

Conclusion

This compound is more than a simple building block; it is a sophisticated reagent that bridges the gap between synthetic methodology and functional molecular design. Its robust utility in Suzuki-Miyaura coupling provides a reliable pathway to complex biaryl structures, while its inherent chemical functionalities offer significant potential in the development of novel therapeutics and smart materials. By understanding its physicochemical properties, reactivity, and handling requirements as detailed in this guide, researchers can effectively harness the full potential of this valuable compound in their scientific endeavors.

References

An In-depth Technical Guide to (4-(Isopropylcarbamoyl)phenyl)boronic acid (CAS 397843-67-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Isopropylcarbamoyl)phenyl)boronic acid, registered under CAS number 397843-67-3, is a specialized organoboron compound that has garnered significant interest in the field of medicinal chemistry and organic synthesis. Its structure, featuring a phenylboronic acid moiety functionalized with an isopropylcarbamoyl group, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, structure, and applications, with a focus on its utility in drug discovery and development. Boronic acids are recognized for their versatile reactivity, stability, and relatively low toxicity, making them key intermediates in modern synthetic chemistry.

Physicochemical Properties and Structure

(4-(Isopropylcarbamoyl)phenyl)boronic acid is a white to off-white solid. Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 397843-67-3[1]
Chemical Name (4-(Isopropylcarbamoyl)phenyl)boronic acid[1]
Molecular Formula C₁₀H₁₄BNO₃[1]
Molecular Weight 207.03 g/mol [1]
Melting Point 162-167°C[1]
Density 1.16 ± 0.1 g/cm³[1]
pKa 8.12 ± 0.16[1]
XLogP3 -0.10450[1]

Structure:

Caption: Chemical structure of (4-(Isopropylcarbamoyl)phenyl)boronic acid.

Core Applications in Synthetic Chemistry: The Suzuki-Miyaura Coupling

The primary utility of (4-(Isopropylcarbamoyl)phenyl)boronic acid lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. The boronic acid functional group readily undergoes transmetalation with a palladium catalyst, which then couples with an organic halide.

The general catalytic cycle of the Suzuki-Miyaura reaction is depicted below.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-OR' Ar-Pd(II)-OR' Ar-Pd(II)-X->Ar-Pd(II)-OR' Ligand Exchange (Base, -OR') Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-OR'->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 mmol)

  • (4-(Isopropylcarbamoyl)phenyl)boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1 v/v/v) (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), (4-(Isopropylcarbamoyl)phenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 2 mL of the solvent mixture.

  • Evacuate and backfill the reaction flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the solvent mixture (8 mL) to the flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Application in the Synthesis of Bioactive Molecules: Tetrahydropyrazole Pyrimidine Derivatives

A European patent (ES2709119T3) discloses the use of (4-(Isopropylcarbamoyl)phenyl)boronic acid as a key intermediate in the synthesis of a series of tetrahydropyrazole pyrimidine compounds. These scaffolds are of significant interest in drug discovery due to their diverse biological activities, which can include anti-inflammatory, antiviral, and anticancer properties.[2][3][4][5]

The synthetic scheme described in the patent involves the coupling of the boronic acid with a halogenated pyrazole pyrimidine core.

Synthesis_Step cluster_0 Reactants cluster_1 Product A (4-(Isopropylcarbamoyl)phenyl)boronic acid C Tetrahydropyrazole Pyrimidine Derivative A->C Suzuki-Miyaura Coupling (Pd catalyst, Base) B Halogenated Pyrazole Pyrimidine Core B->C

Caption: Synthetic route to tetrahydropyrazole pyrimidine derivatives.

The incorporation of the (4-(isopropylcarbamoyl)phenyl) moiety can influence the pharmacokinetic and pharmacodynamic properties of the final compound, potentially enhancing its binding affinity to a biological target or improving its metabolic stability.

Characterization and Analytical Methods

The characterization of (4-(Isopropylcarbamoyl)phenyl)boronic acid and its reaction products typically involves a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern. LC-MS is particularly useful for monitoring reaction progress and identifying products.[6]

  • Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the B-O, C=O, and N-H bonds.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify it in various matrices.[7] A highly sensitive LC-MS/MS method can be developed for the quantitation of phenylboronic acids at very low concentrations.[6]

  • Elemental Analysis: Confirms the elemental composition of the synthesized compound.

Safety and Handling

Organoboron compounds, including (4-(Isopropylcarbamoyl)phenyl)boronic acid, should be handled with appropriate safety precautions in a laboratory setting.[8][9]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from moisture and oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

General toxicological properties for boron compounds may include irritation to the eyes, skin, and respiratory tract upon exposure.[9]

Conclusion

(4-(Isopropylcarbamoyl)phenyl)boronic acid (CAS 397843-67-3) is a valuable and versatile building block for organic synthesis, particularly in the development of novel therapeutic agents. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecules. While detailed studies on the specific biological activities of this compound itself are limited in the public domain, its application in the synthesis of bioactive scaffolds like tetrahydropyrazole pyrimidines highlights its importance for researchers and scientists in the field of drug discovery. As the demand for new and effective pharmaceuticals continues to grow, the role of specialized intermediates such as this boronic acid derivative will undoubtedly expand.

References

A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids: From Serendipity to Synthetic Cornerstones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylboronic acids have evolved from a niche chemical curiosity into an indispensable class of reagents that have fundamentally reshaped the landscape of modern organic synthesis, medicinal chemistry, and materials science. Their unique combination of stability, low toxicity, and versatile reactivity, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, has made them a cornerstone for the construction of complex molecular architectures. This guide provides a comprehensive exploration of the discovery and historical development of these vital compounds. We will trace their origins from the first isolation of a simple boronic acid in the 19th century, through the development of practical synthetic routes, to the revolutionary impact of their application in carbon-carbon bond formation. By examining the causality behind key experimental advancements and providing detailed protocols, this document serves as an in-depth resource for professionals seeking to understand the foundational science and practical application of substituted phenylboronic acids.

Introduction: The Unique Nature of the Carbon-Boron Bond

A boronic acid is an organic compound featuring a boron atom covalently bonded to an organic substituent (in this case, a substituted phenyl ring) and two hydroxyl groups, represented by the general formula R-B(OH)₂.[1][2] Unlike their carboxylic acid analogues, boronic acids are not found in nature.[3][4] They function as mild Lewis acids due to the electron-deficient, sp²-hybridized boron atom, which possesses a vacant p-orbital.[3][4] This electronic feature is central to their reactivity and their ability to form reversible covalent complexes with diols, a property that has been harnessed in applications ranging from saccharide sensing to drug delivery.[1][5][6]

However, the paramount importance of substituted phenylboronic acids in contemporary science lies in their role as robust, versatile nucleophilic partners in cross-coupling reactions, which has cemented their status as essential building blocks in the synthetic chemist's toolkit.[7][8][9]

Caption: General structure of a substituted phenylboronic acid.

The Genesis of Organoboron Chemistry: Early Discoveries and Syntheses

The First Boronic Acid: Frankland's Pioneering Work

The journey into organoboron chemistry began in 1860 when English chemist Edward Frankland reported the first preparation and isolation of a boronic acid.[1][7] His synthesis of ethylboronic acid was a multi-step process reflective of the organometallic chemistry known at the time. It involved the reaction of diethylzinc with triethyl borate to produce triethylborane, which was then carefully oxidized by air to yield the final product.[2][3] While groundbreaking, this method was cumbersome and involved highly air-sensitive intermediates, limiting its practicality.

The First Aromatic Boronic Acid: Michaelis and Becker

Twenty years later, in 1880, the first aromatic boronic acid, phenylboronic acid itself, was reported by August Michaelis and P. Becker.[10] Their method involved heating diphenylmercury with boron trichloride in a sealed tube at high temperatures (180-200°C). The resulting benzeneboronyl dichloride was then hydrolyzed to give phenylboronic acid.[10] This synthesis, while successful, relied on toxic and hazardous organomercury reagents and harsh reaction conditions, underscoring the significant challenges in forming the C-B bond at the time.

A Practical Leap Forward: The Advent of Organometallic Reagents

A critical turning point in the synthesis of phenylboronic acids came with the development of more accessible and manageable organometallic reagents. The use of Grignard (organomagnesium) and, later, organolithium reagents provided a far more general and less hazardous route.[5][10] One of the most common and enduring methods involves the reaction of phenylmagnesium bromide with an electrophilic borate ester, such as trimethyl borate, at low temperatures.[11][12][13] The resulting boronic ester is then hydrolyzed during aqueous workup to yield the desired phenylboronic acid. This approach was a significant improvement, as the starting materials were more readily available and the reaction conditions were considerably milder.

Synthetic Method Key Reagents Typical Conditions Advantages Disadvantages
Frankland (1860) Diethylzinc, Triethyl borate, AirMulti-step, air-sensitiveFirst synthesis of any boronic acidHazardous reagents, low practicality
Michaelis-Becker (1880) Diphenylmercury, BCl₃180-200°C, sealed tubeFirst synthesis of phenylboronic acidHighly toxic reagents, harsh conditions
Grignard/Organolithium Aryl halide, Mg or Li, Borate esterLow temperature (e.g., -78°C to 0°C)Milder, more general, higher yieldRequires anhydrous conditions
Miyaura Borylation Aryl halide, Diboron ester, Pd catalyst80-110°CExcellent functional group toleranceExpensive reagents (diboron, catalyst)

Table 1. Comparison of key historical and modern synthetic routes to phenylboronic acids.

Experimental Protocol: Classic Synthesis of Phenylboronic Acid via Grignard Reaction

This protocol describes a self-validating system for the synthesis of phenylboronic acid, incorporating checks and characterization to ensure success.

Objective: To synthesize phenylboronic acid from bromobenzene.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • Bromobenzene

  • Trimethyl borate

  • Sulfuric acid (2 M)

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation (Validation: Visual Cue): To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a single crystal of iodine (as an initiator). A solution of bromobenzene in anhydrous ether/THF is added dropwise via an addition funnel. The initiation of the reaction is confirmed by the disappearance of the iodine color and gentle refluxing. Maintain a steady reflux by controlling the addition rate.

  • Boration (Validation: Temperature Control): Once the Grignard formation is complete, cool the reaction mixture to -78°C (dry ice/acetone bath). Add a solution of trimethyl borate in anhydrous ether/THF dropwise, ensuring the internal temperature does not rise above -60°C. A thick white precipitate will form.

  • Hydrolysis (Validation: pH Check): After the addition is complete, allow the mixture to warm to room temperature slowly. Quench the reaction by pouring it carefully over a mixture of crushed ice and 2 M sulfuric acid. Stir vigorously until two clear layers form. The aqueous layer should be acidic (pH < 2) to ensure complete hydrolysis of the boronic ester.

  • Workup and Isolation: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Characterization (Validation: Analytical Data): Remove the solvent under reduced pressure to yield a crude solid. Recrystallize the solid from a suitable solvent (e.g., toluene or water) to obtain pure phenylboronic acid as a white crystalline solid. Confirm the identity and purity of the product using:

    • Melting Point: Compare with the literature value (216-219°C).

    • NMR Spectroscopy (¹H, ¹³C, ¹¹B): Confirm the aromatic proton signals and the characteristic boronic acid signal.

    • Mass Spectrometry: Confirm the molecular weight.

The Suzuki-Miyaura Revolution: A Paradigm Shift in Chemistry

While improved synthetic methods made phenylboronic acids more accessible, their true potential was not fully realized until the late 1970s. The discovery of the palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides by Akira Suzuki and Norio Miyaura fundamentally changed the field of organic synthesis.[14][15][16] For this work, Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[16][17]

The Catalytic Cycle: A Symphony of Three Steps

The Suzuki-Miyaura reaction is a robust and highly versatile method for forming C(sp²)-C(sp²) bonds.[18][19] Its success hinges on a catalytic cycle involving a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[14][15]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square planar Pd(II) complex.[14][18] The reactivity order of the halide is typically I > Br > OTf >> Cl.[18]

  • Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The reaction requires a base (e.g., Na₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic boronate species [-B(OH)₃]⁻.[15][16][18] This boronate then exchanges its organic group with the halide on the palladium complex.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[14][18]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxid Ar¹-Pd(II)L₂-X pd0->pd2_oxid Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_oxid->pd2_trans Transmetalation product Ar¹-Ar² (Biaryl Product) pd2_trans->product Reductive Elimination byproducts Pd(0)L₂ + X⁻ + B(OH)₃ ar1x Ar¹-X (Aryl Halide) ar1x->pd2_oxid ar2b Ar²-B(OH)₂ (Boronic Acid) + Base ar2b->pd2_trans byproducts->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Impact on Drug Discovery and Materials Science

The true power of the Suzuki-Miyaura reaction lies in its remarkable functional group tolerance and the stability of boronic acids to air and water, making it exceptionally user-friendly.[7][19][20] This has had a profound impact on drug discovery. Pharmaceutical companies can now rapidly synthesize large libraries of compounds by coupling a diverse range of substituted phenylboronic acids with various aryl halides. This modular approach is ideal for structure-activity relationship (SAR) studies, accelerating the optimization of lead compounds.[11][21]

The Modern Era: Refinements and Advanced Applications

Stable and Versatile Boronic Acid Derivatives

While generally stable, some substituted phenylboronic acids can be prone to decomposition, particularly protodeboronation (cleavage of the C-B bond).[22] To address this, chemists have developed more robust derivatives.

  • Boronate Esters: Reaction of boronic acids with diols, such as pinacol, forms cyclic boronate esters (often called pinacol esters). These are typically more stable, crystalline solids that are easily purified by chromatography and are less susceptible to decomposition.[17]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline derivatives.[22] They are inert to many reaction conditions, including Suzuki coupling, but can be slowly hydrolyzed under basic aqueous conditions to release the free boronic acid in situ. This allows for sequential, one-pot coupling reactions.[22][23]

Workflow: Application in a Drug Discovery SAR Campaign

The availability of a vast commercial and synthetic library of substituted phenylboronic acids allows for systematic exploration of chemical space around a core scaffold.

SAR_Workflow start Identify Core Scaffold with Aryl Halide (Ar-X) library Select Diverse Substituted Phenylboronic Acids (R-Ph-B(OH)₂) start->library synthesis Parallel Suzuki-Miyaura Coupling Reactions library->synthesis purification Purification & QC (LC-MS, NMR) synthesis->purification screening Biological Screening (In vitro assays) purification->screening analysis Analyze SAR Data (Potency, Selectivity, etc.) screening->analysis decision Select New Leads for Further Optimization analysis->decision

Caption: Workflow for a Structure-Activity Relationship (SAR) study.

Beyond Coupling: Boron-Containing Therapeutics

The unique properties of the boronic acid functional group have been directly incorporated into pharmaceuticals. The proteasome inhibitor Bortezomib (Velcade®) , used to treat multiple myeloma, is a prime example.[1][3] In this drug, the boron atom is key to its mechanism of action, forming a reversible covalent bond with the active site threonine of the proteasome, inhibiting its function. This success has spurred significant interest in boronic acids as pharmacophores, moving them beyond their role as mere synthetic intermediates.[1][24]

Conclusion

The history of substituted phenylboronic acids is a compelling narrative of scientific progress, spanning over 160 years. From their initial discovery as laboratory curiosities synthesized under harsh conditions, they have risen to become one of the most powerful and enabling classes of reagents in modern chemistry. The development of practical synthetic routes, and most importantly, the discovery of their utility in the Suzuki-Miyaura coupling reaction, unlocked their immense potential. Today, they are fundamental to the creation of new medicines, advanced materials, and complex organic molecules, serving as a testament to how fundamental research can drive transformative innovation across the scientific disciplines. The ongoing exploration of new applications for the unique C-B bond ensures that the story of boronic acids is far from over.

References

4-(N-Isopropylaminocarbonyl)phenylboronic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-(N-Isopropylaminocarbonyl)phenylboronic Acid

Introduction

This compound is a vital reagent in contemporary organic synthesis and medicinal chemistry. As a derivative of phenylboronic acid, it plays a crucial role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physicochemical properties, with solubility being of paramount importance for reaction optimization, purification, formulation, and overall process development.[3]

This technical guide provides a comprehensive exploration of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols for empirical solubility determination. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide leverages established principles of boronic acid chemistry and proven analytical methodologies to empower researchers to generate reliable solubility data in their own laboratories.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can form with a solvent. For this compound, the key structural features influencing its solubility are the boronic acid moiety, the phenyl ring, and the N-isopropylaminocarbonyl group.

PropertyValue/InformationSource
Molecular Formula C10H14BNO3[4]
Molecular Weight 207.03 g/mol Calculated
CAS Number 397843-67-3[5]

The boronic acid group, -B(OH)₂, is capable of acting as both a hydrogen bond donor and acceptor, which generally imparts some solubility in polar solvents.[3] However, boronic acids are also known to undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by temperature and the presence of dehydrating agents.[6] This equilibrium between the acid and its anhydride can complicate solubility measurements.[7][8]

The N-isopropylaminocarbonyl substituent introduces both polar (the amide group) and nonpolar (the isopropyl group) characteristics to the molecule. The amide group can participate in hydrogen bonding, potentially enhancing solubility in protic solvents. Conversely, the hydrophobic nature of the phenyl ring and the isopropyl group will favor solubility in less polar organic solvents.

Theoretical Considerations for Solvent Selection

Based on the structural features of this compound, a rational approach to solvent selection for solubility studies can be devised.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of the boronic acid and amide functionalities suggests potential solubility in these solvents through hydrogen bonding. However, the overall hydrophobicity of the molecule may limit its aqueous solubility. It is known that the solubility of even unsubstituted phenylboronic acid in water is relatively low.[6][9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the boronic acid. They are often good solvents for a wide range of organic compounds and are a logical choice for creating stock solutions for assays.

  • Ethers (e.g., THF, diethyl ether): Ethers are generally good solvents for boronic acids.[7][10]

  • Chlorinated Solvents (e.g., dichloromethane, chloroform): These solvents may offer moderate solubility.[7][10]

  • Nonpolar Solvents (e.g., hexanes, toluene): Due to the polar functional groups, low solubility is expected in these solvents.[6]

Experimental Determination of Solubility

Two primary types of solubility assays are commonly employed in drug discovery and development: kinetic and thermodynamic solubility.[11][12]

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.[11][13][14][15] It provides an estimate of solubility under non-equilibrium conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[14]

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.[13][15]

    • Add a small volume of the DMSO stock solution to the wells to achieve a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low and consistent across all wells (typically ≤ 2%).[15]

  • Incubation and Precipitation:

    • Seal the plate and shake it at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1.5-2 hours) to allow for precipitation of the compound.[11][13][15]

  • Separation of Undissolved Compound:

    • Filter the contents of each well using a solubility filter plate (e.g., Millipore MultiScreen®) to separate the precipitated solid from the saturated solution.[11][15]

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate. This is typically done using High-Performance Liquid Chromatography (HPLC) with UV detection, as boronic acids are UV-active.[2]

    • Prepare a standard curve using known concentrations of the test compound to accurately determine the concentrations in the experimental samples.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO plate Add Buffer & Stock to Plate stock->plate incubate Incubate & Shake (2h, 25°C) plate->incubate filter Filter to Remove Precipitate incubate->filter hplc Quantify Filtrate by HPLC-UV filter->hplc data Calculate Kinetic Solubility hplc->data

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic Solubility Assay

This method measures the equilibrium solubility of a compound and is considered the "gold standard".[16] It is crucial for lead optimization and formulation development as it reflects the true saturation solubility.[11][16][17]

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, ethanol, acetone).[16] The excess solid ensures that a saturated solution is formed.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Agitate the samples using a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[16][17]

  • Phase Separation:

    • After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle.

    • Carefully collect an aliquot of the supernatant. It is critical to avoid disturbing the solid material at the bottom of the vial.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved microcrystals.[17]

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent.

    • Determine the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.[17][18]

    • Prepare a standard curve of the compound in the same analytical solvent to ensure accurate quantification.

G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis add_solid Add Excess Solid to Solvent shake Shake (24-48h, 25°C) add_solid->shake separate Filter Supernatant shake->separate hplc Quantify Filtrate by HPLC-UV separate->hplc data Calculate Thermodynamic Solubility hplc->data

Caption: Workflow for Thermodynamic Solubility Assay.

Analytical Method: HPLC-UV for Quantification

High-Performance Liquid Chromatography is a robust and widely used technique for the analysis of boronic acids.[2][19]

  • Column: A reverse-phase C18 column is typically suitable for the separation of phenylboronic acid derivatives.[19]

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid modifier like formic acid or phosphoric acid, is commonly used.[12][19] The acidic modifier helps to ensure good peak shape.

  • Detection: UV detection is appropriate as the phenyl ring of the compound is a chromophore. The detection wavelength should be set to the λmax of the compound.

  • Post-Column Derivatization: For enhanced sensitivity and selectivity, post-column derivatization with reagents like alizarin can be employed, which forms a fluorescent complex with boronic acids.[1][20]

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective application in research and development. While specific, publicly available quantitative data is scarce, this guide provides the theoretical framework and detailed experimental protocols necessary for researchers to determine its solubility in various solvents. By employing standardized kinetic and thermodynamic solubility assays coupled with robust HPLC-UV analytical methods, scientists can generate the critical data needed to optimize reaction conditions, guide formulation strategies, and ultimately accelerate the drug discovery and development process.

References

A Spectroscopic Guide to 4-(N-Isopropylaminocarbonyl)phenylboronic Acid: Structure, Characterization, and Insights

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(N-Isopropylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to elucidate the structural features of this important molecule. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes predicted data, information from closely related analogs, and fundamental spectroscopic principles to offer a robust characterization.

Introduction: The Significance of this compound

This compound belongs to the versatile class of phenylboronic acids, which are widely utilized in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. The presence of the N-isopropylaminocarbonyl group at the 4-position introduces specific steric and electronic properties, influencing the molecule's reactivity and potential applications as a building block for targeted therapeutics and functional materials. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior.

Molecular Structure and Key Spectroscopic Features

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the proton and carbon framework to the functional groups and overall molecular weight.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on the structure and data from analogous compounds, the following proton chemical shifts are expected.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
B(OH)₂~8.0Singlet (broad)2HThe chemical shift of boronic acid protons can be variable and concentration-dependent. They often appear as a broad singlet and may exchange with D₂O.
Ar-H (ortho to -B(OH)₂)~7.9Doublet2HThese protons are deshielded by the electron-withdrawing boronic acid group.
Ar-H (ortho to -C(O)NH)~7.8Doublet2HDeshielded by the amide group.
NH~8.2Doublet (broad)1HThe amide proton's chemical shift can vary with solvent and temperature. It will likely show coupling to the isopropyl CH proton.
CH (isopropyl)~4.1Septet1HThis proton is coupled to the six methyl protons and the amide proton.
CH₃ (isopropyl)~1.2Doublet6HThe six equivalent methyl protons are coupled to the single CH proton.

Expertise & Experience: The broadness of the B(OH)₂ and NH signals is a characteristic feature arising from chemical exchange and quadrupolar relaxation effects of the boron and nitrogen nuclei, respectively. The distinct doublet patterns for the aromatic protons are indicative of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C=O (amide)~167The carbonyl carbon of the amide is typically found in this region.
Ar-C (ipso, attached to -C(O)NH)~138The exact shift is influenced by the amide substituent.
Ar-C (ortho to -C(O)NH)~128
Ar-C (ortho to -B(OH)₂)~135
Ar-C (ipso, attached to -B(OH)₂)~130The carbon directly attached to boron often shows a broader signal and its chemical shift can be difficult to predict with high accuracy.
CH (isopropyl)~42
CH₃ (isopropyl)~22

Trustworthiness: The predicted chemical shifts are based on established empirical data for similar functional groups and substituted benzene rings. For instance, the ¹³C NMR spectrum of phenylboronic acid shows aromatic signals in the 127-135 ppm range. The amide carbonyl and isopropyl group signals are consistent with those observed in N-isopropylbenzamide.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (boronic acid)3500 - 3200Strong, BroadThis broad absorption is characteristic of the hydrogen-bonded O-H groups of the boronic acid.
N-H Stretch (amide)~3300MediumThe secondary amide N-H stretch typically appears in this region.
C-H Stretch (aromatic)3100 - 3000Medium
C-H Stretch (aliphatic)3000 - 2850Medium
C=O Stretch (Amide I)~1640StrongThe strong absorption due to the amide carbonyl stretch is a key diagnostic peak.
N-H Bend (Amide II)~1540MediumThis band arises from a coupling of the N-H in-plane bend and the C-N stretch.
C=C Stretch (aromatic)1600 - 1450Medium-StrongMultiple bands are expected in this region corresponding to the benzene ring vibrations.
B-O Stretch1380 - 1310StrongThe B-O stretching vibration is a characteristic feature of boronic acids.
C-N Stretch~1240Medium
O-H Bend~1200Medium
B-C Stretch1090 - 1000MediumThe stretching vibration of the bond between the boron and the phenyl ring.

Authoritative Grounding: The assignment of these vibrational modes is well-established in the literature for phenylboronic acids and amides[1][2]. The presence of a strong, broad O-H stretch, a strong amide I band, and a strong B-O stretch would be primary indicators of the correct structure in an experimental spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of this compound[3].

Adduct Predicted m/z
[M+H]⁺208.11395
[M+Na]⁺230.09589
[M-H]⁻206.09939
[M]⁺207.10612

Molecular Weight:

  • Monoisotopic Mass: 207.10667 Da[3]

  • Average Mass: 207.034 g/mol [4]

Fragmentation Pathway Diagram

Fragmentation_Pathway M [M]⁺ m/z = 207 F1 [M - H₂O]⁺ m/z = 189 M->F1 - H₂O F2 [M - C₃H₇N]⁺ m/z = 148 M->F2 - Isopropylamine F3 [C₇H₆BO₂]⁺ m/z = 133 F2->F3 - CH₃

Caption: A plausible ESI-MS fragmentation pathway for this compound.

Expertise & Experience: In electrospray ionization (ESI), the molecule is expected to readily form the protonated molecule [M+H]⁺. A common fragmentation pathway for boronic acids is the loss of water. Another likely fragmentation would involve the cleavage of the amide bond, leading to the loss of isopropylamine. The resulting fragments can provide further confirmation of the molecular structure.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound. By integrating predicted data with established spectroscopic principles and data from analogous structures, we have presented a comprehensive overview of the expected NMR, IR, and MS data. This information is crucial for any researcher working with this compound, enabling confident structural verification and quality control.

References

Molecular weight and formula of 4-(N-Isopropylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(N-Isopropylaminocarbonyl)phenylboronic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond basic data to provide contextual insights into its synthesis, characterization, and application, ensuring a deep and functional understanding of this versatile chemical entity.

Introduction and Strategic Relevance

This compound is a specialized derivative of phenylboronic acid, a class of compounds renowned for its utility in organic synthesis and medicinal chemistry. The defining features of this molecule are the boronic acid group [-B(OH)₂] and the N-isopropylaminocarbonyl substituent [-C(=O)NHCH(CH₃)₂] positioned para to each other on a benzene ring. This specific arrangement imparts unique properties that are leveraged in various advanced applications.

The boronic acid moiety is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs).[1][2] Furthermore, the ability of boronic acids to form reversible covalent complexes with diols is exploited in the design of sensors and drug delivery systems that respond to biological cues like glucose levels.[3][4][5] The N-isopropylaminocarbonyl group modifies the molecule's polarity, solubility, and intermolecular interactions, allowing for fine-tuning of its properties for specific therapeutic or diagnostic targets.[6][7]

This guide will elucidate the core physicochemical properties of this compound, outline a representative synthetic pathway, detail robust analytical methodologies for its quantification, and explore its applications, thereby providing a holistic view for its strategic deployment in research and development.

Core Compound Profile and Physicochemical Data

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental design. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₄BNO₃[8][9][10]
Molecular Weight 207.03 g/mol [9][10]
Monoisotopic Mass 207.10667 Da[8]
CAS Number 397843-67-3[9][10][11]
IUPAC Name [4-(propan-2-ylcarbamoyl)phenyl]boronic acid[8]
Appearance Typically a white to off-white solid[12]
Solubility Soluble in polar organic solvents like methanol; boronic acids generally have low solubility in water and nonpolar hydrocarbons.[1][2]

Synthesis Pathway and Mechanistic Considerations

The synthesis of this compound is typically achieved through a multi-step process that leverages established organic reactions. A common and logical approach involves the acylation of a precursor, 4-aminophenylboronic acid.

Causality of Experimental Choices:

  • Starting Material: 4-aminophenylboronic acid is selected because it already contains the critical boronic acid group and a reactive amine handle at the desired para position.

  • Acylation Reaction: The introduction of the N-isopropylaminocarbonyl group is achieved via an acylation reaction. This involves reacting the amino group (-NH₂) of the starting material with a suitable acylating agent. A common choice is isopropyl isocyanate or a derivative of isopropanecarboxylic acid, such as an acid chloride, in the presence of a base. The base is crucial for deprotonating the amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the acylating agent.

  • Solvent and Conditions: The reaction is typically run in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to prevent unwanted side reactions with the boronic acid moiety.[13] Reaction conditions are generally mild to preserve the integrity of the boronic acid group.[13]

Below is a conceptual workflow diagram for this synthetic approach.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Final Product SM1 4-Aminophenylboronic Acid Reaction Acylation Reaction (Aprotic Solvent, Base) SM1->Reaction Nucleophile SM2 Isopropyl Isocyanate (Acylating Agent) SM2->Reaction Electrophile Product 4-(N-Isopropylaminocarbonyl) -phenylboronic acid Reaction->Product Forms Amide Bond G cluster_prep Sample & Standard Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Processing Prep Dissolve in Methanol/Water LC Inject -> C18 Column -> Gradient Elution Prep->LC MS ESI Source -> Quadrupole 1 (Parent Ion) -> Collision Cell -> Quadrupole 2 (Fragment Ion) LC->MS Data Peak Integration -> Calibration Curve -> Concentration Calculation MS->Data

References

An In-depth Technical Guide to the Suzuki-Miyaura Coupling Reaction Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] First published by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or pseudohalide has revolutionized the construction of complex molecular architectures.[2][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[3][4][5]

For professionals in drug discovery and development, the Suzuki-Miyaura reaction is indispensable.[6][7][8] Its broad functional group tolerance, mild reaction conditions, and the relatively low toxicity and stability of the boronic acid reagents make it a favored method for synthesizing biaryl motifs and other structures common in pharmaceuticals.[1][9][10] This guide offers an in-depth exploration of the core reaction mechanism, providing the causal insights necessary for optimizing this critical transformation in a laboratory setting.

The Core Mechanism: A Palladium-Catalyzed Cycle

Suzuki_Miyaura_Catalytic_Cycle Figure 1. The Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ R1-Pd(II)L2-X R¹-Pd(II)L₂-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R¹-X) R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R²-B(OR)₂) Product R¹-R² R1-Pd(II)L2-R2->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Oxidative_Addition Figure 2. Oxidative Addition cluster_0 Pd0 Pd(0)L₂ cis_complex cis-[R¹-Pd(II)L₂-X] Pd0->cis_complex + R¹-X R1X R¹-X trans_complex trans-[R¹-Pd(II)L₂-X] cis_complex->trans_complex Isomerization Transmetalation_Pathways Figure 3. Proposed Transmetalation Pathways cluster_boronate Boronate Pathway cluster_hydroxide Hydroxide Pathway Pd_complex trans-[R¹-Pd(II)L₂-X] Diorgano_Pd [R¹-Pd(II)L₂-R²] Pd_complex->Diorgano_Pd + Boronate Pd_hydroxide trans-[R¹-Pd(II)L₂(OH)] Pd_complex->Pd_hydroxide + Base Boronic_Acid R²B(OH)₂ Boronate [R²B(OH)₃]⁻ (Activated Boronate) Boronic_Acid->Boronate + Base Base1 Base (e.g., OH⁻) Base2 Base (e.g., OH⁻) Pd_hydroxide->Diorgano_Pd + R²B(OH)₂ Boronic_Acid2 R²B(OH)₂ Reductive_Elimination Figure 4. Reductive Elimination cluster_0 trans_diorgano trans-[R¹-Pd(II)L₂-R²] cis_diorgano cis-[R¹-Pd(II)L₂-R²] trans_diorgano->cis_diorgano Isomerization Product R¹-R² cis_diorgano->Product Elimination Pd0 Pd(0)L₂ cis_diorgano->Pd0 Catalyst Regeneration

References

The Indispensable Role of Boronic Acids in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Curiosity to Cornerstone

Once relegated to the realm of chemical curiosities, boronic acids have undergone a remarkable transformation over the past few decades, emerging as a cornerstone of modern organic synthesis. Their unique electronic structure and versatile reactivity have propelled them to the forefront of synthetic innovation, impacting fields as diverse as medicinal chemistry, materials science, and chemical biology.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of boronic acids, grounded in field-proven insights and validated protocols. We will delve into the causality behind experimental choices, offering not just the "how" but the critical "why" that underpins successful synthesis.

The Boronic Acid Moiety: A Unique Convergence of Properties

At the heart of a boronic acid lies a trivalent boron atom bonded to an organic substituent (R) and two hydroxyl groups (-OH), with a general formula of R-B(OH)₂.[2] This seemingly simple arrangement gives rise to a fascinating set of properties that are central to its utility:

  • Lewis Acidity: The boron atom in a boronic acid possesses a vacant p-orbital, rendering it an electron-pair acceptor, or a Lewis acid.[3] This characteristic is fundamental to its ability to interact with and activate other molecules.

  • Reversible Covalent Bonding: Boronic acids exhibit a unique capacity to form reversible covalent bonds with diols, such as those found in sugars and other biologically relevant molecules.[2] This dynamic interaction is the basis for their use in sensors and as protecting groups.

  • Transmetalation Potential: The carbon-boron bond in boronic acids is amenable to transmetalation with various transition metals, most notably palladium and copper. This property is the linchpin of their widespread use in cross-coupling reactions.[3]

  • Stability and Low Toxicity: Compared to many other organometallic reagents, boronic acids are generally stable, often crystalline solids that can be handled in the air.[1] Their degradation product, boric acid, is considered environmentally benign, aligning with the principles of "green" chemistry.[1]

The interplay of these properties has unlocked a vast and ever-expanding toolbox for the synthetic chemist.

The Suzuki-Miyaura Coupling: A Revolution in C-C Bond Formation

Arguably the most significant application of boronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This Nobel Prize-winning transformation has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and functional materials, by enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[4]

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling stems from a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[5]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[6]

  • Reductive Elimination: The two organic groups (R¹ and R²) couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)-R²(L_n) pd_complex->transmetalation_complex Transmetalation (R²B(OH)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product caption Catalytic Cycle of the Suzuki-Miyaura Coupling

Catalytic Cycle of the Suzuki-Miyaura Coupling
Causality in Experimental Design: Selecting the Right Partners

The success of a Suzuki-Miyaura coupling is highly contingent on the judicious selection of the catalyst, ligand, base, and solvent. Each component plays a critical role, and their interplay dictates the reaction's efficiency and substrate scope.

Table 1: Key Components in Suzuki-Miyaura Coupling and their Rationale

ComponentCommon ExamplesRationale for Selection
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)These are stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species. The choice depends on the stability and ease of handling.[4]
Ligand Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs)Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity. Bulky, electron-rich phosphine ligands and NHCs are often required for coupling less reactive aryl chlorides.[6][7]
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base activates the boronic acid for transmetalation. The strength and nature of the base can significantly impact the reaction rate and can be critical for challenging substrates. Inorganic bases are generally preferred for their efficacy and cost-effectiveness.[6][8]
Solvent Toluene, Dioxane, THF, DMF, often with waterThe solvent system must solubilize the reactants and catalyst. A biphasic system with water is common, as it helps to dissolve the inorganic base and facilitate the formation of the active borate species.[4]
A Field-Proven Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general, robust starting point for the coupling of an aryl bromide with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.

  • Solvent Addition: Add the toluene and water via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[6]

The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

While the Suzuki-Miyaura coupling is the champion of C-C bond formation, the Chan-Lam coupling has emerged as a powerful tool for constructing carbon-heteroatom bonds, specifically C-N and C-O bonds.[7] This copper-catalyzed reaction couples boronic acids with amines, phenols, and other N-H or O-H containing nucleophiles.[9] A key advantage of the Chan-Lam coupling is its often milder reaction conditions, frequently proceeding at room temperature and open to the air.[7]

Mechanistic Overview

The Chan-Lam coupling proceeds through a copper-mediated oxidative cycle. The proposed mechanism involves:

  • Ligand Exchange: The N-H or O-H nucleophile coordinates to the Cu(II) catalyst.

  • Transmetalation: The organic group of the boronic acid is transferred to the copper center.

  • Reductive Elimination: The C-N or C-O bond is formed, releasing the product and a Cu(I) species.

  • Oxidation: The Cu(I) is re-oxidized to the active Cu(II) state, often by atmospheric oxygen, to complete the cycle.

Chan_Lam_Workflow start Start add_reagents Combine Arylboronic Acid, Nucleophile (Amine/Phenol), and Cu(II) Catalyst start->add_reagents add_base_solvent Add Base (e.g., Pyridine) and Solvent (e.g., DCM) add_reagents->add_base_solvent reaction Stir at Room Temperature (Open to Air) add_base_solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end Isolated Product purify->end

General Workflow for a Chan-Lam Coupling Reaction
Substrate Scope and Experimental Considerations

The Chan-Lam coupling exhibits a broad substrate scope, tolerating a wide range of functional groups.

Table 2: Substrate Scope and Typical Conditions for Chan-Lam Coupling

NucleophileBoronic AcidCatalystBaseSolventTypical Yield
AnilinePhenylboronic acidCu(OAc)₂PyridineDCMGood to Excellent[10]
Phenol4-Methoxyphenylboronic acidCu(OAc)₂Et₃NDCMGood to Excellent[11]
ImidazoleNaphthylboronic acidCu(OAc)₂PyridineDCMGood[5]
Primary Aliphatic AminePhenylboronic acidCu(OAc)₂2,6-LutidineTolueneModerate to Good[12]
Sulfonamide3-Fluorophenylboronic acidCu(OAc)₂PyridineDCMGood[12]

Yields are highly substrate-dependent and the conditions provided are a general guide.

A Practical Protocol for N-Arylation via Chan-Lam Coupling

This protocol details the N-arylation of an aniline derivative.

Materials:

  • Aniline derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM, 10 mL)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aniline derivative, arylboronic acid, and copper(II) acetate.

  • Solvent and Base Addition: Add dichloromethane followed by pyridine.

  • Reaction: Stir the reaction mixture vigorously at room temperature, open to the air. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 48 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Boronic Acids as Versatile Protecting Groups

The ability of boronic acids to form reversible cyclic esters with 1,2- and 1,3-diols makes them invaluable as protecting groups, particularly in carbohydrate chemistry.[13] This strategy allows for the selective functionalization of other hydroxyl groups within a molecule.

Principles of Protection and Deprotection

The formation of the cyclic boronate ester is typically achieved by reacting the diol with a boronic acid, often with azeotropic removal of water.[2] The resulting boronate is generally stable to a range of reaction conditions but can be readily cleaved under mild aqueous acidic or basic conditions.[2]

Table 3: Common Boronic Acid Protecting Groups and Deprotection Conditions

Protecting GroupStructureFormation ConditionsDeprotection Conditions
PhenylboronatePhB(OR)₂Phenylboronic acid, Toluene, Dean-StarkMild aqueous acid or base[14]
Pinacol boronate (Bpin)(pin)B-RFrom boronic acid and pinacolAcidic hydrolysis (sometimes with heating); often used directly in subsequent reactions[14]
N-methyliminodiacetic acid (MIDA) boronate(MIDA)B-RBoronic acid, MIDA, Dean-StarkMild aqueous base (e.g., NaOH)[14]
Experimental Protocol: Protection of a Diol with Phenylboronic Acid

Materials:

  • 1,2-Diol (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.1 mmol, 1.1 equiv)

  • Anhydrous toluene (20 mL)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,2-diol and anhydrous toluene.

  • Reagent Addition: Add phenylboronic acid to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours, collecting the water in the Dean-Stark trap. Monitor the reaction by TLC.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude boronate ester is often sufficiently pure for use in the next step, or it can be purified by silica gel chromatography.[2]

Emerging Frontiers: Boronic Acids in Catalysis and Sensing

Beyond their role as stoichiometric reagents and protecting groups, boronic acids are finding increasing application as catalysts and in the development of chemical sensors.

  • Boronic Acid Catalysis: Arylboronic acids can act as Lewis acid catalysts to activate carboxylic acids for direct amide bond formation, offering a green and atom-economical alternative to traditional coupling reagents.[3]

  • Saccharide Sensing: The reversible binding of boronic acids to diols has been harnessed to create fluorescent sensors for glucose and other carbohydrates, with significant implications for diabetes monitoring.[15][16] The binding event modulates the electronic properties of an appended fluorophore, leading to a detectable change in fluorescence.[17]

Table 4: Representative Boronic Acid-Based Glucose Sensors

Sensor TypePrinciple of DetectionReported Binding Constant (Kₐ) for Glucose (M⁻¹)
Anthracene-based diboronic acidPhotoinduced Electron Transfer (PET)~4000[15]
Pyrene-appended pyridinium boronic acidIndicator Displacement Assay~125[16]
Anthracene-based with -CN and -COOH/-COOCH₃Intramolecular Charge Transfer (ICT)710 - 4500

Practical Considerations: Synthesis, Purification, and Safety

Synthesis of Boronic Acids

One of the most common laboratory-scale syntheses of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[15]

Boronic_Acid_Synthesis reactants Ar-MgBr + B(OR)₃ intermediate [Ar-B(OR)₃]⁻ MgBr⁺ reactants->intermediate Nucleophilic Attack ester Ar-B(OR)₂ intermediate->ester Elimination of Mg(OR)Br product Ar-B(OH)₂ ester->product Hydrolysis hydrolysis H₃O⁺

Common Synthetic Route to Arylboronic Acids
Purification Techniques

Purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature. Common purification methods include:

  • Recrystallization: Effective for many solid boronic acids, often from water or organic solvents.[12]

  • Acid-Base Extraction: Exploiting the acidic nature of the boronic acid to move it into an aqueous basic layer, wash away neutral organic impurities, and then re-acidify to precipitate the pure boronic acid.

  • Derivatization: Formation of a crystalline adduct, for example, with diethanolamine, which can be easily purified and then cleaved to regenerate the pure boronic acid.[12]

Safety and Handling

While generally less hazardous than many organometallic reagents, boronic acids and their precursors require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust from solid boronic acids. Handle in a well-ventilated area or a fume hood.[16]

  • Reactivity: Be aware of the reactivity of reagents used in their synthesis, such as organolithium or Grignard reagents, which are often pyrophoric.

  • Storage: Store boronic acids in a cool, dry place, tightly sealed to prevent moisture absorption and potential degradation.

Conclusion: An Ever-Expanding Synthetic Horizon

The journey of boronic acids from laboratory novelties to indispensable tools in modern organic synthesis is a testament to their remarkable chemical versatility. From the robust and reliable Suzuki-Miyaura coupling to the nuanced applications in catalysis and sensing, boronic acids continue to empower chemists to construct complex molecules with increasing efficiency and elegance. As research in this vibrant field continues, we can anticipate the development of novel boronic acid-based reagents and methodologies that will further expand the synthetic horizon, enabling the creation of next-generation pharmaceuticals, materials, and chemical probes.

References

Methodological & Application

Leveraging 4-(N-Isopropylaminocarbonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide:

Introduction: A Versatile Reagent for Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the vast arsenal of boronic acid reagents, 4-(N-Isopropylaminocarbonyl)phenylboronic acid has emerged as a particularly valuable building block, especially in the fields of medicinal chemistry and materials science. Its unique structure, featuring a secondary amide moiety, imparts specific properties that are highly desirable for creating complex molecular architectures.

The presence of the N-isopropylaminocarbonyl group provides a handle for hydrogen bonding interactions, which can influence the solubility, crystallinity, and biological activity of the final coupled products. This functional group is often found in pharmacologically active compounds, making this boronic acid a key intermediate for the synthesis of drug candidates. This guide provides a detailed exploration of its application in Suzuki coupling, offering both the theoretical underpinnings and practical, field-tested protocols for its successful implementation.

Core Principles & Mechanistic Considerations

The efficacy of this compound in Suzuki coupling is governed by the fundamental catalytic cycle of the reaction. Understanding this mechanism is not merely academic; it is crucial for troubleshooting and optimizing reaction conditions. The cycle, catalyzed by a palladium(0) complex, involves three key stages: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) complex. The choice of halide (I > Br > Cl) significantly impacts the rate of this step.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is critical for forming the more nucleophilic boronate species [-B(OR)₃]⁻, which facilitates this transfer.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The N-isopropylaminocarbonyl group is generally stable under typical Suzuki conditions, but its electronic and steric properties can influence the reaction kinetics. The electron-withdrawing nature of the amide can slightly deactivate the phenyl ring, potentially requiring more forcing conditions compared to electron-rich phenylboronic acids.

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L_n-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed as robust starting points for researchers. Optimization may be required based on the specific aryl halide coupling partner.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is optimized for high-yield coupling of this compound with a range of electron-rich and electron-deficient aryl bromides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.5 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol, ~248 mg), and potassium carbonate (2.5 mmol, ~345 mg).

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 mmol, ~4.5 mg) and the phosphine ligand (e.g., PPh₃, 0.08 mmol, ~21 mg). Add this catalyst/ligand mixture to the Schlenk flask.

    • Scientist's Note: Pre-mixing the catalyst and ligand can promote the formation of the active Pd(0) species. For challenging substrates, more advanced Buchwald or Herrmann-type ligands may offer superior results.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed 4:1 dioxane/water solvent mixture (e.g., 5 mL) via syringe.

    • Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol_Workflow start 1. Reagent Loading (Flask under Inert Gas) catalyst 2. Catalyst/Ligand Addition start->catalyst solvent 3. Degassed Solvent Addition catalyst->solvent reaction 4. Heating & Stirring (80-100 °C) solvent->reaction workup 5. Cooldown & Quench (Water/EtOAc) reaction->workup Reaction Complete extraction 6. Aqueous Extraction workup->extraction purification 7. Drying & Purification (Chromatography/Recrystallization) extraction->purification end Pure Product purification->end

Figure 2: Standard workflow for Suzuki coupling using the described protocol.

Protocol 2: Microwave-Assisted Synthesis for Rapid Library Generation

For high-throughput synthesis and rapid optimization, microwave-assisted protocols offer a significant advantage in reducing reaction times.

Materials:

  • Same reagents as Protocol 1, but quantities scaled down for microwave vials (e.g., 0.2 mmol scale).

  • Cesium carbonate (Cs₂CO₃, 2.0 equivalents) is often preferred for its higher solubility and basicity.

  • Dimethylformamide (DMF) or Dimethoxyethane (DME) as solvent.

Step-by-Step Procedure:

  • Vial Preparation: To a 2-5 mL microwave reaction vial, add the aryl bromide (0.2 mmol), this compound (0.24 mmol, ~50 mg), Cs₂CO₃ (0.4 mmol, ~130 mg), and the palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add 2 mL of DMF.

  • Sealing & Reaction: Securely cap the vial. Place it in the microwave reactor. Irradiate at 120-150 °C for 10-30 minutes.

    • Trustworthiness: The reaction parameters (time, temperature) should be carefully monitored by the instrument's internal sensors to ensure safety and reproducibility.

  • Workup & Analysis: After cooling, the reaction mixture can be directly filtered through a small plug of silica and Celite®, eluting with ethyl acetate, and analyzed by LC-MS for conversion and purity.

Data & Expected Outcomes

The choice of reaction conditions, particularly the ligand and base, can significantly impact the yield. The following table summarizes typical outcomes for the coupling of this compound with various aryl bromides.

Aryl Bromide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
4-BromoanisolePd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O100690-98%
4-BromobenzonitrilePd(dppf)Cl₂Cs₂CO₃DME85885-95%
3-BromopyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O1001275-88%
2-BromotoluenePd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O1101670-85%

Note: Yields are indicative and can vary based on the purity of reagents and precise reaction setup.

Troubleshooting Common Issues

  • Low Yield / No Reaction:

    • Cause: Inactive catalyst.

  • Formation of Homo-coupling Product (Ar-Ar):

    • Cause: Oxygen contamination leading to oxidative homo-coupling of the boronic acid.

    • Solution: Improve inert atmosphere technique. Ensure the reaction is run under a positive pressure of N₂ or Ar.

  • Protodeboronation (Boronic Acid Cleavage):

    • Cause: Presence of excess water or acidic impurities, especially at high temperatures.

    • Solution: Use anhydrous solvents where possible (though some water is often necessary for the catalytic cycle). Ensure the base is of high quality.

Conclusion

This compound is a robust and versatile coupling partner in Suzuki-Miyaura reactions. Its application is facilitated by well-established protocols that can be adapted for both traditional bench-top synthesis and modern high-throughput methodologies. By understanding the underlying mechanism and paying close attention to experimental parameters like atmosphere control and reagent quality, researchers can reliably incorporate this valuable building block into complex molecules destined for a wide range of applications, from pharmaceuticals to advanced materials.

Application Notes and Protocols: Palladium-Catalyzed Suzuki Coupling of 4-(N-Isopropylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organohalide.[3]

This guide provides a comprehensive overview and detailed protocols for the Suzuki coupling of a specific, electronically modified substrate: 4-(N-Isopropylaminocarbonyl)phenylboronic acid. The presence of the amide functionality introduces electronic and steric considerations that necessitate careful optimization of the catalytic system. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of palladium catalysts, ligands, bases, and solvents, and provide field-proven protocols to guide researchers toward successful outcomes.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle centered around a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is paramount for rational catalyst selection and troubleshooting.

The three key steps are:

  • Oxidative Addition: The catalytically active Pd(0) species initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (or pseudohalide).[3][5][6] This is often the rate-determining step, particularly with less reactive halides like aryl chlorides.[3] The choice of an electron-rich ligand can promote this step.[5][7]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) complex.[3] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9] The exact mechanism of transmetalation is still a subject of detailed study.[3]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center couple.[4][5] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5] Bulky ligands can promote this step.[5][7]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OH)₂, Base) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Product Coupled Product (Ar-Ar') ArPdAr_prime->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->ArPdX BoronicAcid Boronic Acid (Ar'-B(OH)₂) BoronicAcid->ArPdAr_prime

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Components and Considerations

The success of a Suzuki coupling hinges on the judicious selection of several key components: the palladium source, the ligand, the base, and the solvent system.[10]

Palladium Catalysts and Precatalysts

While a variety of palladium sources can be employed, they must ultimately generate a catalytically active Pd(0) species.[5]

  • Traditional Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, air-stable Pd(0) source that has been widely used.[2] However, it may require elevated temperatures for challenging substrates.[2]

  • Pd(II) Precatalysts: Palladium(II) sources like palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are often used in combination with phosphine ligands.[1] These require an in situ reduction to Pd(0) to initiate the catalytic cycle.

  • Buchwald Palladacycle Precatalysts: These are highly efficient, air- and moisture-stable precatalysts that feature a palladium center coordinated to a biaryl phosphine ligand. They are designed for rapid generation of the active monoligated Pd(0) species.

The Crucial Role of Ligands

Ligands play a multifaceted role in stabilizing the palladium catalyst, influencing its reactivity, and modulating the rates of the individual steps in the catalytic cycle.[11][12]

  • Electron-Rich Ligands: Ligands with electron-donating groups, such as alkylphosphines and N-heterocyclic carbenes (NHCs), enhance the electron density on the palladium center.[5] This promotes the oxidative addition step, which is particularly beneficial when using less reactive aryl chlorides.[5]

  • Bulky Ligands: Sterically demanding ligands, like those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos), favor the formation of monoligated palladium species, which are highly active in oxidative addition.[12][13] They also accelerate the reductive elimination step.[5][7]

Ligand Type Key Characteristics Impact on Catalytic Cycle Common Examples
Triarylphosphines Moderately electron-donating, sterically accessible.General purpose, may require higher temperatures.Triphenylphosphine (PPh₃)
Buchwald Biarylphosphines Bulky and electron-rich.Promote oxidative addition and reductive elimination; high activity.XPhos, SPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunable.Promote oxidative addition, often highly stable catalysts.IPr, IMes
Ferrocenylphosphines Electron-rich, bidentate.Robust and versatile, good for challenging couplings.dppf (1,1'-Bis(diphenylphosphino)ferrocene)
The Indispensable Base

The base is a critical component, primarily responsible for activating the boronic acid for transmetalation.[8][9] There are two generally accepted pathways for this activation: the boronate pathway and the hydroxide pathway.[9]

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are the most commonly used bases.[9] Cesium carbonate is often effective for challenging couplings due to the "caesium effect".[9]

  • Organic Bases: Amines, such as triethylamine (NEt₃), can also be employed, although they are generally less common.

  • Fluoride Sources: Potassium fluoride (KF) can be effective, particularly when dealing with base-sensitive functional groups.[8]

Solvent Systems

The choice of solvent can influence the solubility of the reactants and catalyst, as well as the reaction rate.[14] Suzuki couplings are often tolerant of a wide range of solvents.[14]

  • Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water.[5]

  • Aqueous Mixtures: The addition of water is common and can be beneficial for the dissolution of the base and for facilitating the transmetalation step.[5]

Experimental Protocols

Safety Precautions: Always handle palladium catalysts and phosphine ligands in a well-ventilated fume hood. Many reagents are air- and moisture-sensitive, requiring the use of inert atmosphere techniques.[15][16][17]

Protocol 1: General Screening Conditions for Suzuki Coupling of this compound with an Aryl Bromide

This protocol is designed as a starting point for optimization.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Magnetic stir bar

  • Schlenk flask or reaction vial

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.[17]

  • Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol_Workflow start Start setup Combine Reactants: Aryl Bromide, Boronic Acid, Base, Catalyst start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: High-Turnover Suzuki Coupling Using a Buchwald Palladacycle Precatalyst

This protocol is suitable for more challenging couplings or when lower catalyst loadings are desired.

Materials:

  • Aryl halide (e.g., aryl chloride, 1.0 equiv)

  • This compound (1.5 equiv)

  • Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 10:1 v/v)

  • Magnetic stir bar

  • Reaction vial with a screw cap

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), this compound (1.5 mmol), potassium phosphate (2.0 mmol), and the Buchwald precatalyst (0.01-0.02 mmol) to a reaction vial containing a magnetic stir bar.

  • Add the degassed solvent mixture (e.g., 5 mL of toluene and 0.5 mL of water).

  • Seal the vial tightly with a screw cap.

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the required time (typically 2-24 hours).

  • Monitor the reaction progress by LC-MS.

  • Follow the workup and purification procedure outlined in Protocol 1.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; inefficient oxidative addition.Use a more electron-rich and/or bulky ligand (e.g., XPhos). Ensure proper inert atmosphere techniques.[7][15] Increase reaction temperature or catalyst loading.[7]
Homocoupling of Boronic Acid Presence of oxygen; Pd(II) species in the reaction mixture.Thoroughly degas all solvents and reagents.[7] Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.
Protodeborylation Harsh reaction conditions (high temperature, strong base).Use a milder base (e.g., KF).[18] Lower the reaction temperature. Consider using a more stable boronate ester derivative (e.g., pinacol ester).[7]
Poor Reproducibility Inconsistent inert atmosphere; variable reagent quality.Adhere strictly to inert atmosphere protocols.[15] Use freshly opened or purified solvents and reagents.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile transformation for the synthesis of complex biaryl structures. Success in this endeavor relies on a fundamental understanding of the catalytic cycle and the careful selection of the palladium catalyst, ligand, base, and solvent. By leveraging modern, highly active palladacycle precatalysts and adhering to best practices for reaction setup and execution, researchers can achieve high yields and reproducible results. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals engaged in the synthesis of novel molecular entities.

References

Application Notes and Protocols: 4-(N-Isopropylaminocarbonyl)phenylboronic Acid Derivatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Phenylboronic Acid Derivative for Bioconjugation

4-(N-Isopropylaminocarbonyl)phenylboronic acid is a specialized derivative of phenylboronic acid (PBA) designed for advanced bioconjugation applications. The core of its utility lies in the dual functionality of the phenylboronic acid moiety and the N-isopropylaminocarbonyl group. The boronic acid group enables reversible covalent bonding with 1,2- and 1,3-diols, which are abundantly present in glycoproteins and other biomolecules. Concurrently, the phenylboronic acid structure serves as a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for stable carbon-carbon bond formation on proteins and other biomolecules.

The N-isopropylaminocarbonyl substituent at the para position of the phenyl ring plays a crucial role in modulating the electronic properties of the boronic acid. This electron-withdrawing amide group lowers the pKa of the boronic acid, making the formation of boronate esters more favorable at physiological pH (around 7.4). This is a significant advantage over unsubstituted phenylboronic acid, which typically has a pKa around 8.8, requiring basic conditions for efficient diol binding.[1][2] The N-isopropyl group also enhances the compound's solubility and provides a steric handle that can influence binding specificity.

This guide provides an in-depth exploration of the applications of this compound in bioconjugation, complete with detailed protocols, mechanistic insights, and troubleshooting advice for researchers in drug development and life sciences.

Part 1: Glycoprotein Recognition and Labeling via Boronate Ester Formation

The reversible interaction between boronic acids and diols is a cornerstone of molecular recognition and has been extensively applied in the development of sensors and separation materials for carbohydrates.[3][4] In the realm of bioconjugation, this chemistry provides a powerful tool for the specific targeting and labeling of glycoproteins.

Mechanism of Boronate Ester Formation

Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The neutral form is the more reactive species for esterification with a diol.[5][6] The reaction proceeds through the formation of a cyclic boronate ester, with the release of two water molecules. The stability of the resulting boronate ester is influenced by the pH of the medium, the pKa of the boronic acid, and the structure of the diol.

The N-isopropylaminocarbonyl group in this compound lowers the pKa of the boronic acid, increasing the concentration of the reactive neutral form at physiological pH and favoring the formation of the more stable anionic boronate ester.[5][7]

Diagram 1: Boronate Ester Formation Mechanism

BoronateEsterFormation cluster_equilibrium Boronic Acid Equilibrium (pH dependent) cluster_reaction Esterification Reaction Neutral_BA Neutral Boronic Acid (Trigonal, sp2) Anionic_Boronate Anionic Boronate (Tetrahedral, sp3) Neutral_BA->Anionic_Boronate + OH- Boronate_Ester Cyclic Boronate Ester (Tetrahedral, sp3) Neutral_BA->Boronate_Ester + Diol - 2H2O Diol cis-Diol on Glycoprotein

Caption: Equilibrium and reaction pathway for boronate ester formation.

Application Note: Selective Labeling of Glycoproteins

This protocol describes a general method for the selective labeling of glycoproteins in a complex mixture using a fluorescently tagged this compound derivative.

Materials:

  • Glycoprotein sample (e.g., horseradish peroxidase, HRP)

  • Non-glycosylated protein control (e.g., bovine serum albumin, BSA)

  • Fluorescently labeled this compound

  • Binding Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4

  • Washing Buffer: Binding Buffer with 0.05% Tween-20

  • Elution Buffer: 100 mM Sorbitol in Binding Buffer, pH 7.4

  • Boronic acid affinity chromatography column or magnetic beads

Protocol:

  • Sample Preparation: Dissolve the protein mixture in Binding Buffer to a final concentration of 1 mg/mL.

  • Equilibration: Equilibrate the boronic acid affinity column or beads with 5-10 column volumes of Binding Buffer.

  • Binding: Load the protein sample onto the equilibrated column/beads. Incubate for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the column/beads with 10-20 column volumes of Washing Buffer to remove non-specifically bound proteins.

  • Labeling: Prepare a 10 mM stock solution of the fluorescently labeled this compound in DMSO. Dilute the stock solution in Binding Buffer to a final concentration of 100 µM.

  • Incubation: Apply the labeling solution to the column/beads and incubate for 2 hours at room temperature in the dark.

  • Final Wash: Wash the column/beads with 10 column volumes of Washing Buffer to remove excess fluorescent probe.

  • Elution: Elute the labeled glycoproteins with 3-5 column volumes of Elution Buffer. The sorbitol will competitively bind to the boronic acid, releasing the glycoprotein.

  • Analysis: Analyze the eluted fraction by SDS-PAGE and fluorescence imaging to confirm successful and specific labeling of the glycoprotein.

Troubleshooting: Boronate Ester Formation
Problem Possible Cause Solution
Low labeling efficiency Suboptimal pH.Ensure the Binding Buffer is at the optimal pH for boronate ester formation (typically 7.4-8.5).
Steric hindrance at the glycosylation site.Increase incubation time or temperature (up to 37°C).
Insufficient concentration of the boronic acid probe.Increase the concentration of the fluorescently labeled boronic acid.
High non-specific binding Hydrophobic interactions.Increase the salt concentration in the Binding and Washing Buffers (e.g., up to 500 mM NaCl).
Inadequate washing.Increase the volume and number of washes.
Difficulty eluting the labeled glycoprotein Strong boronate ester interaction.Increase the concentration of the competing diol (e.g., sorbitol or fructose) in the Elution Buffer.
Lower the pH of the Elution Buffer (e.g., to pH 5.0) to destabilize the boronate ester.

Part 2: Protein Modification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[8] Its application in bioconjugation has gained significant traction due to its high efficiency and functional group tolerance under aqueous conditions.[9][10]

Mechanism of Suzuki-Miyaura Cross-Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the organohalide (e.g., a halogenated amino acid incorporated into a protein) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (in this case, the 4-(N-Isopropylaminocarbonyl)phenyl group) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

Diagram 2: Suzuki-Miyaura Cross-Coupling Catalytic Cycle

SuzukiMiyaura Pd0 Pd(0)L2 OxidativeAddition Oxidative Addition Pd0->OxidativeAddition PdII_Halide R1-Pd(II)L2-X OxidativeAddition->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Aryl R1-Pd(II)L2-R2 Transmetalation->PdII_Aryl ReductiveElimination Reductive Elimination PdII_Aryl->ReductiveElimination ReductiveElimination->Pd0 Product Protein-R2 ReductiveElimination->Product Protein_Halide Protein-X Protein_Halide->OxidativeAddition Boronic_Acid R2-B(OH)2 (4-substituted phenyl) Boronic_Acid->Transmetalation

References

Application Notes and Protocols for the Suzuki Coupling of Aryl Halides with 4-(N-Isopropylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Amide Scaffolds

In the landscape of modern drug discovery and development, the biaryl amide moiety represents a privileged scaffold. Its prevalence in a multitude of clinically significant molecules stems from its ability to engage in critical hydrogen bonding interactions and to orient functional groups in three-dimensional space, thereby dictating pharmacological activity. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary organic synthesis, offering a powerful and versatile method for the construction of carbon-carbon bonds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of N-isopropyl-4'-aryl-[1,1'-biphenyl]-4-carboxamides through the palladium-catalyzed Suzuki coupling of various aryl halides with 4-(N-Isopropylaminocarbonyl)phenylboronic acid.

Mechanistic Underpinnings: A Symphony of Catalysis

The Suzuki-Miyaura coupling is a testament to the elegance of transition metal catalysis, proceeding through a well-defined catalytic cycle.[2][3][4] A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This step, often rate-determining, involves the insertion of the palladium center into the carbon-halogen bond, resulting in the formation of a palladium(II) species.[1][2] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl.[5]

  • Transmetalation: This step involves the transfer of the organic moiety from the organoboron species to the palladium(II) complex. The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species.[6][7][8][9] This "ate" complex then readily undergoes transmetalation with the palladium(II) halide complex.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed biaryl product from the palladium(II) complex. This process regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[1][2][3]

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L_n-X oxidative_addition->pd_complex aryl_halide Ar-X aryl_halide->oxidative_addition transmetalation Transmetalation pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)L_n-Ar' transmetalation->diaryl_pd_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki coupling of an aryl halide with this compound. Optimization may be required for specific substrates.

Materials and Reagents:
  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)[10][11]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Reaction Setup and Execution:
  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium(0) catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent mixture (5 mL) via syringe. Subsequently, add the palladium catalyst (0.03 mmol).

  • Reaction Progression: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4][12]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst heat Heat to 80-100 °C solvent_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify by Chromatography extract->purify

Figure 2: Experimental Workflow for Suzuki Coupling.

Key Parameters and Optimization Strategies

The success of a Suzuki coupling reaction is highly dependent on the judicious selection of several key parameters.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand (e.g., SPhos)The choice of catalyst and ligand is critical for coupling challenging substrates, such as aryl chlorides.[5][13] Ligands can enhance catalyst stability and activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHThe base facilitates the formation of the active boronate species.[6][8] The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvent Toluene, 1,4-Dioxane, THF, DMF, often with waterThe solvent system must solubilize the reactants and catalyst.[14][15][16] The use of aqueous solvent mixtures can accelerate the reaction.
Temperature 60-110 °CHigher temperatures are often required for less reactive aryl halides (e.g., chlorides).
Boronic Acid Quality High PurityImpurities in the boronic acid can poison the catalyst and lead to side reactions, reducing the yield and complicating purification.[17]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, incorrect base or solvent.Use a fresh batch of catalyst, ensure thorough degassing, and screen different bases and solvents.
Protodeborylation Presence of water and/or strong base, prolonged reaction time.Use anhydrous solvents, a milder base, or reduce the reaction time.
Homocoupling Oxygen contamination, side reactions of the boronic acid.Ensure a strictly inert atmosphere and consider using a slight excess of the aryl halide.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl amides. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently and reliably synthesize a wide range of N-isopropyl-4'-aryl-[1,1'-biphenyl]-4-carboxamides. This application note provides a robust starting point for the development of specific synthetic protocols, empowering scientists in their pursuit of novel therapeutics and functional materials.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-(N-Isopropylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Biaryl Scaffolds and the Power of Suzuki-Miyaura Coupling

The biaryl motif is a cornerstone in modern medicinal chemistry and drug discovery. Its prevalence in biologically active molecules stems from its ability to provide a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets. The synthesis of these crucial structures has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura coupling stands out for its versatility, functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1][2] This reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide or triflate, has become an indispensable tool for researchers and professionals in drug development.[1]

This technical guide provides an in-depth exploration of the synthesis of biaryl compounds utilizing a particularly valuable building block: 4-(N-Isopropylaminocarbonyl)phenylboronic acid. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, present detailed, field-proven protocols for the application of this specific boronic acid, and offer insights into reaction optimization and troubleshooting.

Reagent Profile: this compound

Chemical Structure and Properties:

  • Chemical Name: this compound[3]

  • CAS Number: 397843-67-3[3]

  • Molecular Formula: C₁₀H₁₄BNO₃[3]

  • Molecular Weight: 207.03 g/mol [3]

  • Appearance: Typically a white to off-white solid.

The choice of this compound as a coupling partner is predicated on the valuable physicochemical properties imparted by the N-isopropylaminocarbonyl group. This functional group can:

  • Engage in Hydrogen Bonding: The amide moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can facilitate crucial interactions with biological targets.

  • Enhance Pharmacokinetic Properties: The presence of the amide can influence a molecule's solubility, lipophilicity, and metabolic stability, key parameters in drug design.

  • Serve as a Synthetic Handle: The amide group can be further functionalized, offering a versatile point for molecular elaboration in later synthetic steps.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[4] The cycle is comprised of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[4]

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) is activated to form a boronate species. This species then undergoes transmetalation with the palladium(II) complex, where the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.[5][6]

  • Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4][5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OH)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Ar-Ar' (Product) Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of 4'- (N-Isopropylaminocarbonyl)-[1,1'-biphenyl]-4-carbonitrile

This protocol details the synthesis of a biaryl compound through the coupling of this compound with 4-bromobenzonitrile.

Materials:

  • This compound (1.0 equiv)

  • 4-Bromobenzonitrile (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 207 mg, 1.0 mmol), 4-bromobenzonitrile (e.g., 200 mg, 1.1 mmol), and anhydrous potassium carbonate (e.g., 414 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (e.g., 14.6 mg, 0.02 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired product, 4'-(N-Isopropylaminocarbonyl)-[1,1'-biphenyl]-4-carbonitrile, as a solid.

Data Presentation

ParameterValue
Aryl Halide 4-Bromobenzonitrile
Boronic Acid This compound
Catalyst Pd(dppf)Cl₂
Base K₂CO₃
Solvent 1,4-Dioxane/Water (4:1)
Temperature 90 °C
Time 12 hours
Expected Yield 85-95%

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh and add reactants: - this compound - 4-Bromobenzonitrile - K₂CO₃ atmosphere Establish inert atmosphere (Ar/N₂) reagents->atmosphere catalyst Add Pd(dppf)Cl₂ catalyst solvent Add degassed dioxane/water catalyst->solvent atmosphere->catalyst heat_stir Heat to 90°C and stir for 12h solvent->heat_stir monitor Monitor progress (TLC/LC-MS) heat_stir->monitor cool_quench Cool to RT and dilute with EtOAc and water monitor->cool_quench Upon completion extract Separate layers and extract aqueous phase cool_quench->extract wash_dry Combine organic layers, wash with brine, and dry extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by flash chromatography concentrate->purify product Isolate pure product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Poor transmetalation.1. Ensure proper degassing to prevent catalyst oxidation. Use a fresh catalyst. 2. For less reactive aryl chlorides, consider a more electron-rich and bulky ligand (e.g., SPhos, XPhos). 3. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered.
Decomposition of Boronic Acid 1. Harsh basic conditions. 2. High reaction temperature.1. Switch to a milder base like potassium fluoride (KF). 2. Run the reaction at a lower temperature for a longer duration. Consider converting the boronic acid to a more stable pinacol ester.[7]
Formation of Homocoupled Byproducts 1. Presence of oxygen. 2. Catalyst decomposition.1. Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas. 2. Use a more stable catalyst or ligand system.

Conclusion

The Suzuki-Miyaura coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds, which are of paramount importance in drug discovery and development. This compound serves as a valuable building block, allowing for the introduction of a functional group that can enhance the biological activity and pharmacokinetic properties of the target molecules. The detailed protocol and troubleshooting guide provided herein are intended to equip researchers with the necessary tools to successfully employ this versatile reagent in their synthetic endeavors.

References

Application Notes & Protocols: 4-(N-Isopropylaminocarbonyl)phenylboronic Acid as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Conventional Linker

The field of functional materials is perpetually driven by the pursuit of molecular building blocks that offer more than mere structural integrity. We seek components that impart intelligence, responsiveness, and specificity. Phenylboronic acid (PBA) and its derivatives have long been recognized as exemplary in this regard, primarily due to the unique, reversible covalent interactions of the boronic acid moiety with diols.[1][2] This guide focuses on a particularly compelling derivative: 4-(N-Isopropylaminocarbonyl)phenylboronic acid .

This molecule is distinguished by its dual-functionality. The boronic acid group at the 4-position acts as a dynamic, stimuli-responsive "smart" linker, sensitive to pH and the presence of saccharides like glucose.[3][4] Concurrently, the N-isopropylaminocarbonyl group at the 1-position provides a robust hydrogen-bonding motif, enabling directional, non-covalent interactions that can be exploited to engineer higher-order supramolecular structures, enhance polymer stability, and functionalize the pores of crystalline frameworks.

This document serves as a detailed technical guide, providing not only the foundational chemical principles but also field-tested protocols for the synthesis and application of this versatile building block. Our objective is to empower researchers to harness its full potential in the creation of next-generation sensors, self-healing materials, and targeted therapeutic systems.

Section 1: Core Chemistry & Physicochemical Profile

Before designing materials, a deep understanding of the building block's intrinsic properties is paramount. The behavior of this compound is governed by the interplay of its two key functional groups.

Compound Data
PropertyValueSource
IUPAC Name [4-(propan-2-ylcarbamoyl)phenyl]boronic acid[5]
CAS Number 397843-67-3[6]
Molecular Formula C₁₀H₁₄BNO₃[5][7]
Molecular Weight 207.03 g/mol [7]
Appearance Typically a white to off-white solid-
Solubility Soluble in polar organic solvents like DMSO, DMF, and alcohols; moderate solubility in ethers and ketones.[8]-
The Boronic Acid Moiety: A Stimuli-Responsive Covalent Hub

The utility of the boronic acid group stems from its dynamic equilibrium and its reaction with cis-diols.

  • pH-Dependent Equilibrium: In an aqueous environment, the boron atom exists in equilibrium between a neutral, sp²-hybridized trigonal planar state and an anionic, sp³-hybridized tetrahedral state. The pKa of this transition is crucial; for many phenylboronic acids, it lies in the range of 8-9.[9] This equilibrium is the foundation of its pH-responsiveness.

  • Reversible Covalent Bonding with Diols: The trigonal form readily reacts with molecules containing cis-1,2 or -1,3 diols, such as glucose or sialic acid, to form five- or six-membered cyclic boronate esters.[3][10] This reaction is reversible and is significantly favored at pH values near or above the pKa of the boronic acid, as the tetrahedral boronate anion forms a more stable complex with the diol.[11][12] This specific, reversible binding is the key to its use in glucose sensing and targeted therapies, as sialic acid is often overexpressed on cancer cells.[13][14]

Figure 1: pH- and diol-dependent equilibrium of the boronic acid group.
The N-Isopropylaminocarbonyl Moiety: A Supramolecular Anchor

While the boronic acid provides dynamic covalent chemistry, the amide group offers control over non-covalent interactions. The secondary amide contains both a hydrogen bond donor (N-H) and two hydrogen bond acceptor sites (C=O). This functionality is critical for:

  • Directing Self-Assembly: In polymers and hydrogels, these groups can form strong, directional intermolecular hydrogen bonds, leading to more ordered and robust materials.

  • Modulating Solubility: The amide group can influence the solubility of the monomer and resulting polymers in various solvents.

  • Functionalizing Frameworks: When used as a linker in Metal-Organic Frameworks (MOFs), the amide group can project into the pores, creating specific binding sites for guest molecules.

Section 2: Synthesis & Functionalization Protocols

Protocol 2.1: Synthesis of this compound

This protocol outlines a common and reliable method for synthesizing the title compound from commercially available starting materials. The causality behind this two-step process involves first creating the stable amide bond, followed by a low-temperature lithium-halogen exchange and boronation to form the sensitive boronic acid group.[9]

Materials:

  • 4-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Isopropylamine

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

Step A: Synthesis of 4-bromo-N-isopropylbenzamide

  • In a round-bottom flask under a nitrogen atmosphere, suspend 4-bromobenzoic acid (1 eq.) in DCM.

  • Add thionyl chloride (1.5 eq.) dropwise at 0 °C. Add a catalytic amount of DMF.

  • Allow the reaction to warm to room temperature and then reflux for 2 hours until the solution becomes clear.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting 4-bromobenzoyl chloride is used directly in the next step.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of isopropylamine (2.5 eq.) in DCM.

  • Stir the reaction at room temperature for 4 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the crude product, which can be purified by recrystallization from ethyl acetate/hexanes.

Step B: Synthesis of this compound

  • Dissolve 4-bromo-N-isopropylbenzamide (1 eq.) in anhydrous THF in a flame-dried, three-neck flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add triisopropyl borate (1.5 eq.) to the solution.

  • Add n-Butyllithium (1.1 eq.) dropwise via syringe, maintaining the temperature at -78 °C. The causality for adding the borate before the n-BuLi is to ensure the highly reactive lithiated intermediate is trapped in situ, maximizing yield and preventing side reactions.[9]

  • Stir the mixture at -78 °C for 3 hours, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction by adding 1 M HCl at 0 °C and stir vigorously for 1 hour to hydrolyze the boronate ester.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield the final product.

Self-Validating Characterization:

  • ¹H NMR: Confirm the presence of isopropyl and aromatic protons, and the disappearance of the signal corresponding to the bromo-substituted aromatic ring.

  • ¹¹B NMR: A characteristic signal for the boronic acid should be observed.

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight of the product.

Section 3: Applications in Functional Material Synthesis

This section provides exemplary protocols for using the title compound as a building block.

Glucose-Responsive Nanoparticles for Drug Delivery

Concept: The reversible binding of the boronic acid to glucose can be used to create "smart" nanoparticles that disassemble or swell to release a therapeutic payload, such as insulin, in response to elevated glucose levels.[3][15] This protocol uses Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique, to synthesize a well-defined block copolymer that self-assembles into micelles.[16]

Figure 2: Workflow for creating glucose-responsive drug delivery nanoparticles.

Protocol 3.1.1: Synthesis of a Glucose-Responsive Block Copolymer

This protocol first requires acrylation of the parent compound to create a polymerizable monomer, a standard procedure not detailed here.

Materials:

  • Poly(ethylene glycol) methyl ether-based chain transfer agent (PEG-CTA) for RAFT

  • Acrylated this compound monomer

  • Azobisisobutyronitrile (AIBN), initiator

  • 1,4-Dioxane, anhydrous

Procedure:

  • In a Schlenk tube, dissolve the acrylated monomer (e.g., 50 eq.), PEG-CTA (1 eq.), and AIBN (0.2 eq.) in anhydrous 1,4-dioxane. The ratio determines the final block length.

  • Subject the solution to three freeze-pump-thaw cycles to remove all dissolved oxygen, which would otherwise terminate the radical polymerization.

  • Place the sealed tube in a preheated oil bath at 70 °C and stir for 12-24 hours.

  • Terminate the polymerization by cooling the tube in an ice bath and exposing the contents to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

  • Collect the polymer by filtration and dry under vacuum.

Characterization:

  • GPC/SEC: Determine the number-average molecular weight (Mn) and polydispersity index (Đ or PDI) to confirm controlled polymerization. A narrow PDI (< 1.3) is desired.

  • ¹H NMR: Confirm the incorporation of both the PEG block and the PBA block by comparing the integration of characteristic peaks.

Protocol 3.1.2: Formulation and In Vitro Release Study

  • Dissolve the synthesized block copolymer in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO).

  • Add this solution dropwise to a vigorously stirring aqueous buffer (e.g., PBS, pH 7.4) to induce self-assembly into micelles.

  • To load a drug, co-dissolve the therapeutic (e.g., FITC-labeled insulin) with the polymer before the nanoprecipitation step.

  • Remove the organic solvent by dialysis against the buffer.

  • Divide the nanoparticle solution into two groups. To one, add glucose to a final concentration of 400 mg/dL (hyperglycemic). To the other, add glucose to 100 mg/dL (normoglycemic).

  • Incubate both at 37 °C. At set time points, take aliquots, centrifuge to pellet the nanoparticles, and measure the fluorescence of the supernatant to quantify the released insulin.

Linkers for Functional Metal-Organic Frameworks (MOFs)

Concept: While dicarboxylic acids are the most common MOF linkers, molecules like this compound can be used as "modulators" or co-linkers during synthesis.[17] The boronic acid can coordinate to the metal cluster, while the amide group functionalizes the pore environment. This can alter gas sorption properties, catalytic activity, or selective guest binding.

References

Application Notes and Protocols for Phenylboronic Acid Derivatives in Glucose Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Paradigm of Non-Enzymatic Glucose Sensing

For decades, the gold standard for glucose monitoring has been enzyme-based electrochemical sensors. While effective, these sensors are susceptible to denaturation, oxygen dependence, and limited shelf life. Phenylboronic acid (PBA) and its derivatives have emerged as a robust and versatile alternative, offering a paradigm shift towards stable, continuous, and non-enzymatic glucose detection. This guide provides an in-depth exploration of the principles, applications, and detailed protocols for utilizing PBA derivatives in cutting-edge glucose sensing technologies. As researchers, scientists, and drug development professionals, understanding the nuances of PBA chemistry and its practical implementation is paramount for innovating in diagnostics, wearable technology, and therapeutic delivery systems.

The core of PBA's utility lies in its reversible covalent interaction with cis-diols, a structural motif abundant in glucose. This specific binding event can be transduced into a measurable signal through various mechanisms, including optical and electrochemical changes. This document will serve as a comprehensive manual, guiding you from the fundamental chemistry to the fabrication and characterization of PBA-based glucose sensors.

Part 1: The Chemistry of Recognition - Phenylboronic Acid and Glucose Interaction

The foundational principle of PBA-based glucose sensing is the reversible formation of a cyclic boronate ester with the cis-diol groups of glucose. This interaction is pH-dependent and forms the basis for all PBA sensor designs.

In an aqueous solution, phenylboronic acid exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and a negatively charged, tetrahedral boronate form (sp³ hybridized)[1]. The tetrahedral form is more reactive towards diols. The binding of glucose to the boronate form creates a stable five- or six-membered cyclic ester, causing a shift in the equilibrium and a change in the local environment that can be harnessed for sensing[1].

G cluster_0 Aqueous Equilibrium (pH Dependent) cluster_1 Glucose Binding PBA_trigonal Trigonal PBA (sp²) Neutral PBA_tetrahedral Tetrahedral Boronate (sp³) Anionic PBA_trigonal->PBA_tetrahedral Boronate_Ester Cyclic Boronate Ester (Stable Complex) PBA_tetrahedral->Boronate_Ester Glucose Glucose (cis-diols) Boronate_Ester->PBA_tetrahedral

Part 2: Optical Glucose Sensing with Phenylboronic Acid Derivatives

Optical methods offer a diverse and sensitive approach to glucose detection using PBA derivatives. These methods often involve changes in fluorescence, color, or the diffraction of light.

Hydrogel-Based Optical Sensors

PBA-functionalized hydrogels are a prominent class of optical glucose sensors. The binding of glucose to the PBA moieties within the hydrogel matrix alters the charge density, leading to swelling or shrinking of the hydrogel. This volumetric change can be detected optically.

The incorporation of PBA into a polyacrylamide hydrogel creates a glucose-responsive material. When glucose binds to the PBA, the formation of anionic boronate esters increases the osmotic pressure within the hydrogel, causing it to swell[2]. This swelling can be transduced into a readable signal, for instance, by embedding a diffraction grating within the hydrogel. As the hydrogel swells, the grating spacing changes, leading to a shift in the diffracted wavelength of light[3]. This approach allows for continuous and reversible glucose monitoring[3].

This protocol details the synthesis of a polyacrylamide hydrogel functionalized with 3-acrylamidophenylboronic acid (AAPBA) for optical glucose sensing.

Materials:

  • Acrylamide (AA)

  • N,N'-methylenebis(acrylamide) (BIS)

  • 3-Aminophenylboronic acid (APBA)

  • 2,2-Diethoxyacetophenone (DEAP) (Photoinitiator)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucose standards of varying concentrations

  • UV polymerization setup (365 nm)

  • Glass slides and spacers

Procedure:

  • Monomer Solution Preparation:

    • In a light-protected vial, dissolve acrylamide (e.g., 0.558 g), BIS (e.g., 0.023 g), and 3-aminophenylboronic acid (e.g., 0.382 g) in 1 ml of DMSO.

    • Add 20 µL of DEAP to the solution.

    • Stir the mixture until all components are fully dissolved[4].

  • Hydrogel Film Fabrication:

    • Assemble a polymerization cell using two glass slides separated by spacers (e.g., 200 µm thickness).

    • Inject the monomer solution into the cell.

    • Expose the cell to UV light (365 nm) for a specified time (e.g., 10-20 minutes) to initiate polymerization[4].

    • After polymerization, carefully disassemble the cell and wash the resulting hydrogel film extensively with deionized water to remove unreacted monomers and initiator.

  • Glucose Sensitivity Testing (Swelling Study):

    • Cut the hydrogel into small discs of a defined diameter.

    • Equilibrate the hydrogel discs in PBS (pH 7.4) for at least 2 hours[5].

    • Immerse the equilibrated discs in glucose solutions of varying concentrations (e.g., 0 mM to 50 mM in PBS).

    • Allow the discs to swell to equilibrium at each glucose concentration (e.g., 60-90 minutes)[5].

    • Measure the diameter of the hydrogel discs at each concentration using a microscope with a calibrated eyepiece or image analysis software.

    • Calculate the swelling ratio as (D/D₀)³, where D is the diameter in the glucose solution and D₀ is the diameter in the glucose-free buffer.

    • Plot the swelling ratio as a function of glucose concentration to generate a calibration curve.

G cluster_0 Hydrogel Fabrication cluster_1 Glucose Sensitivity Testing Monomer_Prep Prepare Monomer Solution (AA, BIS, APBA, DEAP in DMSO) Polymerization UV Polymerization (365 nm) Monomer_Prep->Polymerization Washing Wash Hydrogel Film (Deionized Water) Polymerization->Washing Equilibration Equilibrate in PBS (pH 7.4) Washing->Equilibration Glucose_Exposure Immerse in Glucose Solutions Equilibration->Glucose_Exposure Measurement Measure Swelling Ratio Glucose_Exposure->Measurement Calibration Generate Calibration Curve Measurement->Calibration

Fluorescent PBA Sensors

Fluorescent PBA derivatives offer high sensitivity for glucose detection. The binding of glucose can modulate the fluorescence properties of a nearby fluorophore through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).

In a typical PET-based fluorescent sensor, a fluorophore is linked to a PBA derivative that also contains a tertiary amine. In the absence of glucose, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the fluorophore. Upon glucose binding to the PBA, the boron atom becomes more electron-deficient, leading to a stronger interaction with the amine's lone pair. This reduces the quenching effect and results in an increase in fluorescence intensity that is proportional to the glucose concentration[5].

This protocol describes a fluorimetric titration method to determine the binding constant of a PBA derivative with glucose.

Materials:

  • Phenylboronic acid or a fluorescent PBA derivative

  • Phosphate buffer solutions of various pH (e.g., 7.0, 8.0, 9.0)

  • Concentrated glucose stock solution (e.g., 1 M)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a solution of the PBA derivative in the desired pH buffer at a fixed concentration (e.g., 5 x 10⁻⁴ M)[4].

    • Place 3 mL of the PBA solution into a quartz cuvette.

  • Fluorimetric Titration:

    • Measure the initial fluorescence emission spectrum of the PBA solution at a suitable excitation wavelength (e.g., 260 nm for PBA)[4].

    • Add a small aliquot (e.g., 3 µL) of the concentrated glucose stock solution to the cuvette[4].

    • Mix the solution thoroughly and allow it to equilibrate for 1 minute.

    • Record the fluorescence emission spectrum.

    • Repeat the addition of glucose aliquots and subsequent measurements to obtain data over a range of glucose concentrations (e.g., up to 10 mM)[4].

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of glucose concentration.

    • Analyze the data using the Stern-Volmer equation (for quenching) or a suitable binding isotherm (e.g., Benesi-Hildebrand method) to calculate the apparent binding constant (K_a) of the PBA derivative for glucose at that specific pH[6]. The quenching constants obtained can be interpreted as the apparent equilibrium constants for the ester formation between the boronic acid and glucose[4].

Part 3: Electrochemical Glucose Sensing with Phenylboronic Acid Derivatives

Electrochemical sensors based on PBA derivatives provide a direct and enzyme-free method for glucose detection. These sensors typically rely on the modification of an electrode surface with a PBA derivative.

Ferrocene-PBA Modified Electrodes

Ferrocene is a commonly used redox mediator in electrochemical biosensors. By conjugating ferrocene to a PBA derivative, a glucose-responsive electrochemical sensor can be created.

In a ferrocene-PBA sensor, the binding of glucose to the PBA moiety can alter the electrochemical properties of the ferrocene. This can manifest as a change in the peak current or potential in cyclic voltammetry (CV) or differential pulse voltammetry (DPV)[7]. The binding event can either hinder or facilitate electron transfer between the ferrocene and the electrode surface, providing a measurable signal that correlates with the glucose concentration.

Self-Assembled Monolayers (SAMs) for Electrode Modification

Creating a well-ordered and stable layer of PBA derivatives on an electrode surface is crucial for reproducible electrochemical sensing. Self-assembled monolayers (SAMs) of thiolated molecules on gold electrodes are a widely used and effective method for this purpose.

This protocol outlines the steps for modifying a gold electrode with a thiolated PBA derivative to create a glucose-sensitive surface.

Materials:

  • Gold electrode (e.g., gold-coated silicon wafer, gold disk electrode)

  • Thiolated PBA derivative (e.g., 4-mercaptophenylboronic acid)

  • 200 proof ethanol

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

  • Nitrogen gas

  • Electrochemical cell and potentiostat

Procedure:

  • Gold Electrode Cleaning:

    • Piranha etch (for robust substrates): Immerse the gold substrate in freshly prepared Piranha solution for 1-2 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

    • Rinse the electrode thoroughly with deionized water and then with ethanol.

    • Dry the electrode under a stream of nitrogen gas.

    • Alternative cleaning: For less robust electrodes, electrochemical cleaning by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄) can be performed.

  • Thiol Solution Preparation:

    • Prepare a dilute solution of the thiolated PBA derivative in 200 proof ethanol (e.g., 1 mM).

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution[2].

  • Self-Assembled Monolayer Formation:

    • Immerse the clean, dry gold electrode into the thiol solution in a sealed container[2].

    • To improve monolayer quality, purge the container with nitrogen gas to minimize oxygen exposure[2].

    • Allow the self-assembly to proceed for 24-48 hours to ensure a well-ordered monolayer[2].

  • Rinsing and Drying:

    • Remove the electrode from the thiol solution and rinse it thoroughly with fresh ethanol to remove non-specifically adsorbed molecules[2].

    • Dry the modified electrode under a gentle stream of nitrogen gas.

  • Electrochemical Characterization and Glucose Sensing:

    • Characterize the modified electrode using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a suitable electrolyte (e.g., PBS with a redox probe like [Fe(CN)₆]³⁻/⁴⁻).

    • To perform glucose sensing, conduct CV or other electrochemical measurements in PBS (pH 7.4) containing varying concentrations of glucose.

    • The binding of glucose to the PBA-modified surface will cause a change in the electrochemical signal (e.g., peak current, charge transfer resistance), which can be correlated to the glucose concentration.

G cluster_0 Electrode Preparation cluster_1 SAM Formation cluster_2 Sensing Cleaning Clean Gold Electrode (e.g., Piranha Etch) Drying1 Dry with Nitrogen Cleaning->Drying1 Immersion Immerse Electrode (24-48 hours) Drying1->Immersion Thiol_Sol Prepare Thiol-PBA Solution (e.g., 1 mM in Ethanol) Thiol_Sol->Immersion Rinsing Rinse with Ethanol Immersion->Rinsing Drying2 Dry with Nitrogen Rinsing->Drying2 Characterization Electrochemical Characterization (CV, EIS) Drying2->Characterization Glucose_Sensing Measure in Glucose Solutions Characterization->Glucose_Sensing

Part 4: Data Presentation and Interpretation

A critical aspect of sensor development is the clear and concise presentation of performance data. The following tables provide templates for summarizing the key characteristics of PBA-based glucose sensors.

Table 1: Performance Characteristics of a Hydrogel-Based Optical Glucose Sensor

ParameterValueConditions
Linear Range0 - 20 mMPBS, pH 7.4, 25°C
Sensitivity0.05 Swelling Ratio/mM-
Response Time (t₉₀)15 minutesStep change from 0 to 10 mM glucose
Reversibility>95% recoveryAfter 5 cycles
Selectivity (vs. Fructose)2:1-

Table 2: Performance Characteristics of an Electrochemical PBA-Based Glucose Sensor

ParameterValueConditions
Linear Range1 - 25 mMPBS, pH 7.4, 25°C
Limit of Detection (LOD)0.5 mMS/N = 3
Sensitivity1.2 µA/mM·cm²-
Response Time (t₉₀)< 1 minute-
Stability90% of initial signal after 7 daysStored at 4°C in PBS

Conclusion and Future Outlook

Phenylboronic acid derivatives represent a powerful and versatile platform for the development of next-generation glucose sensors. Their stability, reversible binding, and diverse signaling mechanisms make them highly attractive for applications ranging from continuous glucose monitoring in diabetic patients to quality control in the food and beverage industry. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore and innovate in this exciting field.

Future research will likely focus on improving the glucose selectivity of PBA derivatives, particularly over other biologically relevant sugars like fructose. The development of novel PBA-functionalized nanomaterials and their integration into wearable and implantable devices will further push the boundaries of non-invasive and continuous glucose monitoring. As our understanding of PBA chemistry deepens, so too will our ability to design and fabricate highly sensitive, selective, and stable glucose sensors for a wide array of applications.

References

Application Notes & Protocols: Synthesis of Functional Polymers Incorporating 4-(N-Isopropylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel polymers incorporating 4-(N-Isopropylaminocarbonyl)phenylboronic acid. This monomer is of significant interest due to its dual functionality: the phenylboronic acid moiety enables versatile polymerization via Suzuki-Miyaura cross-coupling and imparts stimuli-responsive characteristics to the final polymer, while the N-Isopropylaminocarbonyl group introduces valuable hydrogen-bonding capabilities and modulates solubility. We will explore the underlying chemistry, provide a robust, step-by-step protocol for polymerization, and discuss the characterization and potential applications of these advanced materials. This document is intended for researchers in materials science, polymer chemistry, and drug development seeking to leverage the unique properties of boronic acid-containing polymers for applications ranging from sensing to targeted drug delivery.

Introduction to the Monomer and Polymerization Strategy

The design of functional polymers with predictable properties and responses to external stimuli is a cornerstone of modern materials science. Boronic acid-decorated polymers have emerged as a particularly valuable class, renowned for their ability to form dynamic covalent bonds with diols, such as saccharides.[1][2] This reactivity forms the basis for applications in glucose sensing, self-healing hydrogels, and targeted drug delivery systems.[3][4][5]

The monomer at the heart of this guide, this compound, offers a sophisticated design.

  • The Phenylboronic Acid Moiety: This group is the primary engine for both synthesis and function. It serves as an ideal participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds to build the polymer backbone.[6] Post-polymerization, this same group can reversibly bind with cis-diols, making the polymer responsive to compounds like glucose.[7][8]

  • The N-Isopropylaminocarbonyl Moiety: This amide functional group is not a passive passenger. Its presence is critical for tuning the polymer's physical properties. The amide bond can participate in hydrogen bonding, influencing chain packing, thermal properties, and solubility in organic solvents.[9] This provides an additional layer of control over the final material's characteristics.

Monomer Properties: this compound
PropertyValue
Chemical Formula C₁₀H₁₄BNO₃
Molecular Weight 207.03 g/mol
CAS Number 397843-67-3
Appearance White to off-white powder
Solubility Soluble in polar organic solvents (e.g., THF, DMF, DMSO)

The Synthetic Approach: Suzuki-Miyaura Cross-Coupling Polymerization

To construct a well-defined polymer from this monomer, we employ the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is exceptionally powerful for polymer synthesis due to its high functional group tolerance, mild reaction conditions, and robustness, which minimizes side reactions.[6][10]

The polymerization involves a step-growth mechanism between the boronic acid monomer and a dihalogenated (typically dibrominated) aromatic or heteroaromatic co-monomer. The choice of co-monomer is critical as it defines the polymer's core backbone structure, rigidity, and electronic properties.

Core Mechanism

The reaction proceeds via a catalytic cycle involving a palladium(0) complex. Understanding this cycle is key to troubleshooting and optimizing the polymerization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the co-monomer (e.g., Ar'-Br₂).

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar'-X pd_complex L₂Pd(II)(Ar')X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar-B(OH)₂ + Base biaryl_pd L₂Pd(II)(Ar')(Ar) transmetalation->biaryl_pd reductive_elim Reductive Elimination biaryl_pd->reductive_elim reductive_elim->pd0 Ar-Ar' Product_output Polymer Chain (Ar-Ar')n reductive_elim->Product_output ArX_input Co-monomer (e.g., Dibromoarene) ArX_input->oxidative_add Boronic_input Boronic Acid Monomer + Base Boronic_input->transmetalation

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling polymerization.

Detailed Experimental Protocol

This protocol describes the synthesis of a copolymer from this compound and 2,7-dibromo-9,9-dioctylfluorene. The fluorene co-monomer is chosen for its ability to impart rigidity and fluorescence to the polymer backbone, while the long alkyl chains ensure solubility.

Materials and Reagents
ReagentSupplierPurityNotes
This compoundVarious>97%Store desiccated.
2,7-Dibromo-9,9-dioctylfluoreneVarious>98%
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Various>99%Highly air-sensitive. Store under inert gas.
Potassium Carbonate (K₂CO₃)VariousAnhydrousFinely ground and dried under vacuum before use.
TolueneVariousAnhydrousDegas thoroughly before use.
Tetrahydrofuran (THF)VariousAnhydrousDegas thoroughly before use.
Deionized WaterIn-house>18 MΩ·cmDegas thoroughly before use.
MethanolVariousACS GradeFor precipitation.
AcetoneVariousACS GradeFor washing.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the polymer.

Step-by-Step Methodology

Note: All glassware should be oven-dried, and the reaction must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.

  • Reagent Preparation:

    • In a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 207 mg, 1.0 mmol, 1.0 eq).

    • Add the co-monomer 2,7-dibromo-9,9-dioctylfluorene (e.g., 548 mg, 1.0 mmol, 1.0 eq).

    • Add finely ground, anhydrous potassium carbonate (K₂CO₃) (e.g., 552 mg, 4.0 mmol, 4.0 eq).

  • Reaction Setup:

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Using anhydrous syringes, add degassed toluene (20 mL) and degassed THF (10 mL). Stir the mixture to form a suspension.

    • Add degassed deionized water (5 mL).

  • Degassing and Catalyst Addition:

    • Bubble inert gas through the stirred suspension for 30 minutes to ensure all dissolved oxygen is removed.

    • In a separate vial and under a positive flow of inert gas, quickly weigh Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 23 mg, 0.02 mmol, 2 mol%).

    • Briefly remove the septum from the reaction flask and add the catalyst powder against a positive pressure of inert gas. Immediately reseal the flask.

  • Polymerization:

    • Lower the flask into a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 48-72 hours. The mixture will typically become more viscous as the polymer forms.

  • Work-up and Isolation:

    • After the reaction period, remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing 400 mL of vigorously stirring methanol. A fibrous or powdery precipitate should form immediately.

    • Continue stirring for 1-2 hours to ensure complete precipitation.

    • Collect the crude polymer by vacuum filtration using a Büchner funnel.

    • Wash the collected solid sequentially with deionized water (3 x 50 mL), and acetone (2 x 50 mL) to remove residual salts and oligomers.

  • Purification (Soxhlet Extraction):

    • Dry the crude polymer in a vacuum oven at 40 °C overnight.

    • Place the dried polymer into a cellulose thimble and perform a Soxhlet extraction with acetone for 24 hours to remove any remaining low molecular weight impurities.

    • Subsequently, extract with a good solvent for the polymer (e.g., chloroform or THF) to collect the purified product, leaving any insoluble catalyst residues behind in the thimble.

    • Precipitate the extracted polymer solution again into methanol, filter, and dry in a vacuum oven at 60 °C until a constant weight is achieved.

Polymer Characterization

Proper characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymer.

TechniquePurposeExpected Outcome
¹H NMR Spectroscopy Structural verificationDisappearance of boronic acid protons (~8.0-8.2 ppm) and appearance of new aromatic signals corresponding to the copolymer structure.
Gel Permeation Chromatography (GPC/SEC) Molecular weight (Mn, Mw) and dispersity (Đ) determinationProvides information on the average polymer chain length and the breadth of the molecular weight distribution. A monomodal peak is desired.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysisConfirmation of characteristic peaks for the amide C=O stretch (~1640 cm⁻¹) and N-H stretch (~3300 cm⁻¹), and disappearance of the B-O-H stretch.
Thermogravimetric Analysis (TGA) Thermal stability assessmentDetermines the decomposition temperature of the polymer, indicating its operational temperature range.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Polymer Yield 1. Inefficient degassing (oxygen deactivates catalyst).2. Impure or wet reagents/solvents.3. Insufficient reaction time or temperature.1. Improve Schlenk line technique; degas solvents for a longer duration.2. Use high-purity, anhydrous reagents and solvents.3. Increase reaction time to 72 hours or temperature to 95-100 °C.
Low Molecular Weight 1. Non-stoichiometric ratio of monomers.2. Presence of monofunctional impurities.3. Premature precipitation of the polymer.1. Carefully weigh monomers to ensure a 1:1 molar ratio.2. Purify monomers before polymerization.3. Increase solvent volume or add a better co-solvent (e.g., DMF) to maintain solubility.
Broad or Multimodal GPC Trace 1. Poor catalyst initiation or side reactions.2. Inefficient stirring leading to localized concentration gradients.1. Use a fresh, high-purity catalyst. Consider a pre-catalyst system.2. Use a larger stir bar and ensure vigorous, efficient stirring throughout the reaction.
Dark-colored Polymer (Gray/Black) Palladium catalyst residue (Pd black).Improve purification. Ensure the polymer is fully dissolved during the final Soxhlet extraction step, leaving insoluble Pd particles in the thimble.

References

Troubleshooting & Optimization

Suzuki Coupling Technical Support Center: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura Coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common side reactions and provide practical, field-proven troubleshooting strategies to optimize your experimental outcomes. Our approach is grounded in mechanistic understanding to empower you to make informed decisions at the bench.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is giving a low yield of the desired product. What are the most common culprits?

Low yields in Suzuki coupling can stem from several issues. The most frequent are incomplete reaction, degradation of starting materials, or the prevalence of side reactions. Key factors to investigate include:

  • Catalyst Activity: Ensure your palladium source and ligand are appropriate for the substrates and that the catalyst is active. Pre-catalysts that are air- and moisture-stable are often a reliable choice.

  • Reaction Conditions: Temperature, solvent, and base selection are critical and interdependent. Optimization is often necessary for new substrate combinations.[1][2]

  • Substrate Quality: The purity of your aryl halide and boronic acid is paramount. Impurities can poison the catalyst or participate in unwanted side reactions.[3]

  • Common Side Reactions: Be aware of homocoupling, protodeboronation, and dehalogenation, which directly consume your starting materials and reduce the yield of the desired product.[4][5]

Q2: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my boronic acid. What is happening and how can I prevent it?

This is a classic case of homocoupling , a common side reaction where two molecules of the organoboron reagent couple to form a symmetrical biaryl.[4][5]

Causality: Homocoupling is primarily promoted by the presence of Pd(II) species and an oxidant, most commonly molecular oxygen.[4][6][7][8] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced to the active Pd(0) state for the main catalytic cycle to begin.[4] In the presence of oxygen, this reduction can be accompanied by the oxidative homocoupling of the boronic acid.[4][8]

Troubleshooting Guide: Homocoupling

Corrective Action Rationale
Thoroughly Degas Solvents Remove dissolved oxygen, which is a key oxidant promoting homocoupling.[4][6][7][8] This can be achieved by sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.[6]
Use a Pd(0) Catalyst Source Starting with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can sometimes mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[9]
Employ Bulky Ligands Sterically hindered ligands can disfavor the formation of the intermediates required for homocoupling.[9]
Add a Mild Reducing Agent The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) that leads to homocoupling.[10]

Troubleshooting Guide: Common Side Reactions

This section provides a deeper dive into specific side reactions, their mechanisms, and detailed protocols for their mitigation.

Problem 1: Protodeboronation - The Disappearing Boronic Acid

"I'm seeing a significant amount of the arene corresponding to my boronic acid starting material, and my mass balance is off. What's going on?"

This is a clear indication of protodeboronation , an undesired reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[3][11] This is particularly problematic for electron-rich or heteroaromatic boronic acids.[3][12]

Core Mechanism: Protodeboronation is essentially the hydrolysis of the boronic acid.[11] The rate of this side reaction is highly dependent on pH, temperature, and the presence of a proton source (like water).[3] Both acidic and highly basic conditions can accelerate this process.[3][11]

Workflow for Mitigating Protodeboronation

G cluster_0 Troubleshooting Protodeboronation start High Protodeboronation Observed q1 Is water necessary for the reaction? start->q1 a1_yes Minimize Water Content q1->a1_yes Yes a1_no Use Anhydrous Solvents q1->a1_no No q2 Is the base too strong? a1_yes->q2 a1_no->q2 a2 Switch to a Milder Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) q2->a2 Yes q3 Is the temperature too high? q2->q3 No a2->q3 a3 Lower Reaction Temperature q3->a3 Yes q4 Is the catalyst turnover slow? q3->q4 No a3->q4 a4 Use a More Active Catalyst/Ligand System q4->a4 Yes q5 Is the boronic acid inherently unstable? q4->q5 No a4->q5 a5 Use a Boronic Ester (e.g., pinacol, MIDA) q5->a5 Yes end Protodeboronation Minimized q5->end No a5->end

Caption: A decision-tree workflow for troubleshooting protodeboronation in Suzuki coupling reactions.

Experimental Protocol: Using MIDA Boronate Esters to Prevent Protodeboronation

For particularly sensitive boronic acids, using a protecting group strategy can be highly effective. MIDA (N-methyliminodiacetic acid) boronate esters are stable to anhydrous Suzuki coupling conditions and slowly release the boronic acid in the presence of an aqueous base, minimizing its concentration and thus the rate of protodeboronation.[4][11]

  • Preparation of the MIDA boronate ester: Synthesize the MIDA ester from your boronic acid following established literature procedures.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), the MIDA boronate ester (1.1 equiv), the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and a mild base (e.g., K₃PO₄, 3.0 equiv).[3]

  • Solvent Addition: Add anhydrous solvent (e.g., THF, dioxane) via syringe.[3]

  • Reaction: Stir the reaction at the desired temperature (starting at room temperature and gently heating if necessary) and monitor by TLC or LC-MS. The slow hydrolysis of the MIDA ester will provide a steady, low concentration of the reactive boronic acid.

Problem 2: Dehalogenation - Loss of the Halide

"My starting aryl halide is being converted back to the corresponding arene. What is causing this?"

This side reaction is known as dehalogenation .[4]

Causality: After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture. Reductive elimination of Ar-H then occurs, regenerating the Pd(0) catalyst and producing the dehalogenated byproduct.[4] Common hydride sources can be impurities in the reagents or solvents, or they can be generated from the decomposition of reagents like amine bases or alcoholic solvents.[4]

Troubleshooting Guide: Dehalogenation

Preventative Measure Underlying Principle
Use High-Purity Reagents and Solvents Minimize potential sources of hydride contamination.
Avoid Amine Bases if Possible Amines can be a source of hydrides. Consider using inorganic bases like carbonates or phosphates.[4]
Choose a Non-Alcoholic Solvent Alcohols can also act as hydride donors.[4] Ethereal or aromatic solvents (e.g., THF, dioxane, toluene) are often good alternatives.[4]
Optimize Ligand Choice Electron-rich and bulky ligands can sometimes accelerate the desired transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway.
Problem 3: Catalyst Deactivation - The Reaction Stalls

"My reaction starts well but then stops before completion, even with extended reaction times. Why?"

This is often a sign of catalyst deactivation , where the active Pd(0) species is converted into an inactive form.

Causality: Several pathways can lead to catalyst deactivation:

  • Formation of Palladium Black: The active, soluble Pd(0) complex can aggregate and precipitate as insoluble and catalytically inactive palladium black.[5] This is more common at higher temperatures and with less robust ligand systems.

  • Ligand Degradation: Phosphine ligands can be oxidized, especially if a Pd(II) precatalyst is used without proper care.[4]

  • Product Inhibition: In some cases, the product of the reaction can coordinate strongly to the palladium center, inhibiting further catalytic turnover.[13][14]

  • Catalyst Poisoning: Impurities in the starting materials, such as sulfur-containing compounds, can irreversibly bind to the palladium catalyst and poison it.[15]

Logical Relationship of Catalyst Deactivation Pathways

G cluster_1 Catalyst Deactivation Pathways cluster_2 Deactivation Routes Active_Catalyst Active Pd(0)Lₙ Catalyst Pd_Black Aggregation (Palladium Black) Active_Catalyst->Pd_Black High Temp/ Poor Ligand Ligand_Deg Ligand Degradation (e.g., Oxidation) Active_Catalyst->Ligand_Deg Oxidative Conditions Inhibition Product Inhibition Active_Catalyst->Inhibition Strong Product Coordination Poisoning Catalyst Poisoning (e.g., Sulfur Impurities) Active_Catalyst->Poisoning Impurities Inactive_Catalyst Inactive Species Pd_Black->Inactive_Catalyst Ligand_Deg->Inactive_Catalyst Inhibition->Inactive_Catalyst Poisoning->Inactive_Catalyst

Caption: Common pathways leading to the deactivation of the palladium catalyst in Suzuki coupling.

Strategies to Maintain Catalyst Activity:

  • Use Robust Ligands: Buchwald-type biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more stable and resistant to degradation than simple phosphines like PPh₃.[16]

  • Employ Pre-catalysts: Modern pre-catalysts (e.g., G3 or G4 palladacycles) are designed for high stability and efficient generation of the active Pd(0) species, which can minimize the formation of palladium black.[17]

  • Purify Starting Materials: If catalyst poisoning is suspected, rigorously purify the starting materials to remove potential inhibitors.[15]

  • Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition.[3]

By systematically addressing these common side reactions, you can significantly improve the yield, purity, and reproducibility of your Suzuki coupling reactions.

References

Strategies to overcome steric hindrance in Suzuki reactions with substituted boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered substrates, particularly substituted boronic acids. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize these demanding but crucial transformations.

Troubleshooting Guide: Low Yields and Stalled Reactions

This section addresses specific issues you might encounter when your Suzuki reaction is not proceeding as expected due to steric hindrance.

Issue 1: My reaction with a di-ortho-substituted aryl boronic acid and an aryl halide is giving low to no yield.

When significant steric bulk is present on both coupling partners, the catalytic cycle can be impeded at multiple stages. Here's a systematic approach to troubleshoot this common problem:

Underlying Cause: Steric hindrance can slow down both the transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle. The bulky substituents prevent the coupling partners from easily approaching the palladium center.

Solutions:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates.[1] You need to employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[2][3]

    • Rationale: These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for efficient oxidative addition.[2] Their bulk also facilitates the final reductive elimination step to release the product.

    • Recommended Ligands:

      • For general sterically hindered substrates: XPhos and SPhos are excellent starting points due to their broad applicability.[3][4][5]

      • For extremely hindered substrates (e.g., tetra-ortho-substituted biaryls): Consider specialized ligands like RuPhos, BI-DIME, or AntPhos, which have been specifically designed for such challenging couplings.[6][7][8]

  • Optimize the Palladium Precatalyst: The choice of palladium source can influence the generation of the active Pd(0) catalyst.

    • Recommendation: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using palladacycle precatalysts such as XPhos Pd G2 or SPhos Pd G2.[4]

    • Rationale: These precatalysts are more stable and efficiently generate the active monoligated Pd(0) species in solution, which is especially beneficial for challenging couplings.[9][10]

  • Base and Solvent System Matters: The choice of base and solvent is interdependent and crucial for success.[1][6]

    • Bases: Stronger, non-nucleophilic bases are often required.

      • Recommendation: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃) for hindered couplings.[1][6]

      • Rationale: The base activates the boronic acid to form a more nucleophilic borate species, facilitating transmetalation.[11][12][13] Stronger bases can be more effective in this role, especially with sterically encumbered boronic acids.

    • Solvents: Aprotic polar solvents are generally preferred.

      • Recommendation: Toluene, dioxane, or THF, often with a small amount of water, are commonly used.[4][6] The water can aid in dissolving the base and facilitating the formation of the active borate species.

  • Increase Reaction Temperature and Time: Due to the higher activation energy associated with hindered substrates, more forcing conditions may be necessary.

    • Recommendation: Start with a temperature of 100-110 °C and monitor the reaction over 12-24 hours.[14]

Issue 2: I'm observing significant amounts of deboronated starting material.

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich or unstable boronic acids under basic conditions.

Underlying Cause: The boronic acid can react with water or other protic species in the reaction mixture, leading to the loss of the boron functionality. This process can be accelerated by the base and temperature.

Solutions:

  • Use a Milder Base: If your substrate is sensitive to strong bases, consider using a weaker base.

    • Recommendation: Potassium fluoride (KF) can be an effective alternative for base-sensitive substrates.[11]

    • Rationale: KF can activate the boronic acid without being overly harsh, thus minimizing decomposition.

  • Employ Boronic Esters or Trifluoroborates: These derivatives of boronic acids can be more stable under the reaction conditions.

    • Recommendation: Convert your boronic acid to a pinacol ester or a potassium trifluoroborate salt.

    • Rationale: These "masked" forms of the boronic acid slowly hydrolyze in situ to release the free boronic acid, keeping its concentration low and minimizing protodeboronation.[10]

  • Use a Precatalyst for Rapid Catalyst Activation: A sluggish activation of the palladium catalyst can leave the boronic acid vulnerable to decomposition.

    • Recommendation: Employ a palladacycle precatalyst like those mentioned in Issue 1.

    • Rationale: These precatalysts rapidly form the active catalytic species, allowing the Suzuki coupling to proceed quickly before significant deboronation can occur.[9][10]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding strategies for overcoming steric hindrance in Suzuki reactions.

Q1: How do bulky phosphine ligands actually work to promote the coupling of hindered substrates?

A1: Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands, play a multifaceted role in overcoming steric barriers:

  • Promotion of Monoligation: These ligands are sterically demanding enough that only one ligand coordinates to the palladium center, forming a highly reactive "L-Pd(0)" species. This coordinatively unsaturated complex is more readily able to undergo oxidative addition with the aryl halide.[2]

  • Enhanced Rate of Reductive Elimination: The steric bulk of the ligand creates a congested environment around the palladium center in the diorganopalladium(II) intermediate. This steric pressure promotes the reductive elimination step, where the two organic fragments are joined to form the final product, thus regenerating the Pd(0) catalyst.[2]

  • Electronic Effects: These ligands are also highly electron-donating, which increases the electron density on the palladium center. This makes the metal more nucleophilic and enhances the rate of the initial oxidative addition step, particularly with less reactive aryl chlorides.[2][15]

Q2: What is the role of the base in a Suzuki reaction, and why is the choice so important for hindered couplings?

A2: The base is a critical component of the Suzuki reaction with several key functions:

  • Activation of the Boronic Acid: The primary role of the base is to react with the boronic acid to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[11][12][13][16] This "ate" complex is much more reactive towards transmetalation with the palladium(II) intermediate than the neutral boronic acid.

  • Facilitating the Catalytic Cycle: The base also participates in the regeneration of the active catalyst by reacting with the Pd(II) species after oxidative addition.

For sterically hindered substrates, a stronger base is often necessary to drive the formation of the borate complex, which can be disfavored due to steric repulsion. The choice of base can significantly impact the reaction rate and overall yield.[12][16]

Q3: Are there alternatives to palladium catalysts for hindered Suzuki-type couplings?

A3: While palladium remains the most common catalyst for Suzuki reactions, nickel-based catalysts are emerging as a viable and often more cost-effective alternative, particularly for certain types of hindered couplings.

  • Advantages of Nickel: Nickel catalysts can be particularly effective for coupling with sp³-hybridized alkyl partners and can sometimes offer different reactivity and selectivity profiles compared to palladium.

  • Ligand Design is Key: Similar to palladium catalysis, the success of nickel-catalyzed cross-couplings is highly dependent on ligand design. Recent research has shown that ligands with remote steric hindrance can be particularly effective for nickel.[17]

Experimental Protocols

General Procedure for a Suzuki Reaction with a Sterically Hindered Aryl Bromide

This protocol provides a robust starting point for optimizing the coupling of a sterically hindered aryl bromide with a substituted boronic acid.

Materials:

  • Sterically hindered aryl bromide (1.0 equiv)

  • Substituted boronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%)

  • Bulky phosphine ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl bromide, boronic acid, palladium precatalyst (or palladium source and ligand), and base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: If necessary, degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Ligands for a Challenging Tetra-ortho-substituted Biaryl Synthesis*
LigandCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Toluene11024<5
XPhosXPhos Pd G2K₃PO₄Dioxane/H₂O10012>95[4]
SPhosSPhos Pd G2K₃PO₄Toluene/H₂O10012>95[4]
RuPhosPd₂(dba)₃Cs₂CO₃Dioxane10018High
BI-DIMEPd(OAc)₂K₃PO₄Toluene11012High[14]

*The data presented is illustrative and compiled from various sources to highlight general trends.

Visualizations

Diagram 1: Key Factors for Overcoming Steric Hindrance

G cluster_0 Reaction Components cluster_1 Key Considerations cluster_2 Desired Outcome Ligand Ligand Bulky & Electron-Rich Bulky & Electron-Rich Ligand->Bulky & Electron-Rich Select Catalyst Catalyst Precatalyst Stability Precatalyst Stability Catalyst->Precatalyst Stability Choose for Base Base Strength & Compatibility Strength & Compatibility Base->Strength & Compatibility Optimize Solvent Solvent Aprotic & Polar Aprotic & Polar Solvent->Aprotic & Polar Use Successful Coupling Successful Coupling Bulky & Electron-Rich->Successful Coupling Precatalyst Stability->Successful Coupling Strength & Compatibility->Successful Coupling Aprotic & Polar->Successful Coupling

Caption: Decision workflow for optimizing hindered Suzuki couplings.

Diagram 2: Simplified Catalytic Cycle for Hindered Suzuki Coupling

Suzuki_Cycle LPd(0) LPd(0) Ox_Add L-Pd(II)(Ar)(X) LPd(0)->Ox_Add Oxidative Addition (Ar-X) Transmetalation L-Pd(II)(Ar)(Ar') Ox_Add->Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Transmetalation->LPd(0) Reductive Elimination Product Ar-Ar' Transmetalation->Product

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of 4-(N-Isopropylaminocarbonyl)phenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 4-(N-Isopropylaminocarbonyl)phenylboronic acid and its reaction products. As a key building block in medicinal chemistry and drug development, particularly in Suzuki-Miyaura cross-coupling reactions, achieving high purity of this reagent is critical for downstream success.[1] Arylboronic acids, while immensely useful, present unique purification challenges due to their chemical nature.[2][3] They are Lewis acidic, can form reversible anhydrides (boroxines), and often exhibit tricky solubility profiles.[4][5][6]

This guide is structured to function as a direct line to an application scientist. It moves from frequently encountered problems to detailed, field-tested protocols, explaining not just the steps but the chemical reasoning behind them. Our goal is to empower you to troubleshoot and optimize your purification workflows effectively.

Part 1: Initial Diagnosis & Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and questions that arise when working with crude this compound.

Q1: My ¹H NMR spectrum of the crude product is messy and shows more aromatic peaks than expected. Is my reaction a failure?

A: Not necessarily. This is the most common issue encountered with boronic acids and is often due to the formation of the corresponding trimeric anhydride, known as a boroxine .[4][5][7]

The Chemistry: Three molecules of the boronic acid can undergo reversible dehydration to form a six-membered boroxine ring.[6][8] This process is in equilibrium, especially in anhydrous organic solvents like CDCl₃, which are commonly used for NMR.[5][6] The presence of both the monomeric acid and the trimeric boroxine in the NMR tube results in a more complex spectrum than anticipated. The equilibrium is driven by temperature and the removal of water.[7]

Troubleshooting Step: To confirm the presence of the boroxine, add a single drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The water will hydrolyze the boroxine back to the monomeric boronic acid, causing the complex peaks to resolve into a single, clean set of signals for your desired product.

boroxine_formation cluster_reactants Boronic Acid Monomers cluster_products Equilibrium Products BA1 R-B(OH)₂ Boroxine Boroxine BA1->Boroxine - 3 H₂O (Dehydration) BA2 R-B(OH)₂ BA2->Boroxine - 3 H₂O (Dehydration) BA3 R-B(OH)₂ BA3->Boroxine - 3 H₂O (Dehydration) Boroxine->BA1 + 3 H₂O (Hydrolysis) Water 3 H₂O

Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.

Q2: What are the typical impurities I need to remove from my this compound reaction mixture?

A: Besides the aforementioned boroxine (which is chemically related to the product), you should anticipate several classes of impurities based on the synthetic route used.

Impurity ClassDescriptionCommon Origin
Boroxine The trimeric anhydride of the desired product.[5][6][7]Forms spontaneously upon dehydration of the boronic acid, especially during solvent removal.
Starting Materials Unreacted aryl halides (e.g., 4-bromo-N-isopropylbenzamide) or boronic esters.Incomplete reaction during synthesis (e.g., Miyaura borylation or Grignard reaction).[4]
Protodeboronation Product The product where the -B(OH)₂ group is replaced by a hydrogen atom (i.e., N-isopropylbenzamide).Can occur during the reaction or workup, especially under harsh acidic or basic conditions.[2]
Homocoupling Products Biphenyl-type impurities formed from the coupling of two starting aryl halides.A common side reaction in palladium-catalyzed cross-coupling reactions.
Inorganic Salts Salts from bases (e.g., K₃PO₄, Na₂CO₃) or magnesium salts from Grignard reactions.Added reagents during the synthesis.[9]

Part 2: In-Depth Purification Protocols & Troubleshooting

This section provides detailed, step-by-step methodologies for purifying your product. The choice of method depends on the physical state of your crude material and the nature of the impurities.

Method 1: Recrystallization

Recrystallization is the most effective method for purifying solid materials, offering high purity and scalability. The key is finding a solvent system where the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are insoluble at high temperatures.[10]

Step-by-Step Protocol:

  • Solvent Screening: In small vials, test the solubility of ~20 mg of your crude product in various solvents (see table below). The ideal single solvent will dissolve the compound when boiling but yield crystals upon cooling. More commonly, a binary solvent system is required.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the "Good Solvent" (in which the compound is soluble) to dissolve the solid completely at reflux temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the "Anti-Solvent" (in which the compound is insoluble) dropwise to the hot solution until persistent cloudiness is observed. Add a few drops of the "Good Solvent" to redissolve the precipitate and obtain a clear solution.

  • Cooling & Isolation: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Table of Recommended Solvent Systems:

Good Solvent (Polar)Anti-Solvent (Non-polar)Comments
Ethyl Acetate (EtOAc)Heptane / HexaneA very common and effective system for moderately polar compounds.[11][12]
AcetoneWater or HeptaneGood for polar compounds; be cautious of the low boiling point of acetone.[12]
Methanol (MeOH) / Ethanol (EtOH)WaterExcellent for compounds with hydrogen bonding capability like yours.[12][13]
Tetrahydrofuran (THF)Heptane / HexaneTHF is a strong solvent; use sparingly.
Hot WaterN/AGiven the amide functionality, your compound may have sufficient solubility in hot water for recrystallization.[13] This is excellent for removing organic impurities.

Troubleshooting:

  • Problem: The compound "oils out" instead of crystallizing.

    • Cause & Solution: The solution is too saturated, or the temperature drop is too rapid. Re-heat the mixture to dissolve the oil, add a small amount more of the "Good Solvent," and allow it to cool much more slowly. Seeding with a pure crystal can also help.

Method 2: Column Chromatography

Chromatography is often considered a last resort for boronic acids due to their tendency to interact unfavorably with standard silica gel.[2][11]

The Challenge: The Lewis acidic boron atom can chelate to the Lewis basic silanol groups (Si-OH) on the silica surface, leading to significant peak tailing, poor separation, and often, complete retention of the product on the column.[14] Furthermore, the acidic nature of silica can promote decomposition.[2]

Solution A: Modified Normal-Phase Chromatography This approach aims to deactivate the silica gel to minimize undesirable interactions.

Protocol: Boric Acid Impregnated Silica [15][16]

  • Preparation: Prepare a slurry of silica gel in a suitable solvent (e.g., ethyl acetate). Add a solution of boric acid (approx. 1-2% by weight of the silica) and stir. Remove the solvent under reduced pressure to obtain a free-flowing powder.

  • Packing & Elution: Pack the column with the boric acid-treated silica. Elute with a non-polar/polar solvent system, such as Heptane/Ethyl Acetate or Dichloromethane/Methanol. The boric acid in the stationary phase helps to competitively inhibit the binding of your product, allowing it to elute properly.[15][16]

Solution B: Acid-Base Extraction This classical technique is highly effective for separating acidic compounds from neutral or basic impurities.[17] It leverages the acidity of the boronic acid group (pKa ~9).[18]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).

  • Basification & Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1M Sodium Bicarbonate (NaHCO₃) or a dilute (0.5-1M) Sodium Hydroxide (NaOH) solution. The boronic acid will be deprotonated to form the water-soluble boronate salt, which partitions into the aqueous layer. Neutral organic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. It is often wise to re-extract the organic layer one more time with the basic solution to ensure complete recovery.

  • Acidification & Re-extraction: Cool the combined aqueous layers in an ice bath and slowly acidify with 1-2M HCl until the pH is acidic (pH ~2-3). The boronic acid will precipitate out or become insoluble in water.

  • Isolation: Extract the purified boronic acid back into a fresh portion of organic solvent (e.g., EtOAc).

  • Final Steps: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Troubleshooting:

  • Problem: An emulsion forms at the interface during extraction.

    • Cause & Solution: This can be caused by fine particulates or high concentrations. Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently to break the emulsion.

Part 3: Purification Strategy Decision Guide

Choosing the right purification strategy from the outset can save significant time and material. Use this decision tree to guide your approach based on the characteristics of your crude product.

purification_workflow start_node Crude Reaction Mixture decision_node decision_node start_node->decision_node What is the physical state? process_node_solid process_node_solid decision_node->process_node_solid Solid process_node_oil process_node_oil decision_node->process_node_oil Oil / Gummy Solid process_node process_node end_node Pure Product process_node_recryst process_node_recryst process_node_solid->process_node_recryst Attempt Recrystallization process_node_triturate process_node_triturate process_node_oil->process_node_triturate Triturate with Anti-Solvent (e.g., Ether/Heptane) decision_success1 decision_success1 process_node_recryst->decision_success1 Successful? decision_solidifies decision_solidifies process_node_triturate->decision_solidifies Solidifies? decision_success1->end_node Yes process_node_chromatography Consider Advanced Methods decision_success1->process_node_chromatography No / Impurities Remain decision_solidifies->process_node_recryst Yes decision_solidifies->process_node_chromatography No process_node_extraction process_node_extraction process_node_chromatography->process_node_extraction Acid-Base Extraction (for neutral impurities) process_node_modified_silica process_node_modified_silica process_node_chromatography->process_node_modified_silica Modified Silica Chromatography (for polar impurities) process_node_extraction->end_node process_node_modified_silica->end_node

Caption: Decision workflow for selecting an appropriate purification technique.

References

Technical Support Center: Optimizing Suzuki Coupling Efficiency Through Base and Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the critical roles of the base and solvent, helping you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Yield

Q1: My Suzuki coupling reaction is giving me a low yield or no product at all. Where should I start my troubleshooting?

A: Low or no yield in a Suzuki coupling is a common but solvable issue. The interplay between the base and solvent is often at the heart of the problem. Here’s a systematic approach to diagnosing the issue:

  • Re-evaluate Your Base and Solvent Combination: The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step—often the rate-determining step of the catalytic cycle.[1][2] The solvent, in turn, must solubilize the reactants and the catalyst, and its polarity can influence the reaction pathway.[3][4] A mismatch between these components can halt the reaction.

  • Consider the "Tripartite Role" of the Base: The base doesn't just have one job. It is involved in:

    • Formation of the active palladium complex.[5]

    • Creation of the reactive boronate species from the boronic acid.[5][6]

    • Acceleration of the final reductive elimination step.[5]

    If your chosen base is too weak or poorly soluble in your solvent, it cannot perform these functions effectively.

  • Check for Catalyst Deactivation: An inappropriate solvent or base can lead to the precipitation of your palladium catalyst as "palladium black," a clear sign of deactivation.[7] Ensure your solvent is properly degassed, as oxygen can contribute to this issue.[7]

Issue 2: The Side Reaction - Protodeboronation

Q2: I'm observing a significant amount of a side product that corresponds to the protonated version of my boronic acid starting material. What is happening and how can I prevent it?

A: You are encountering protodeboronation , a well-known side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[8] This is particularly problematic with electron-deficient or some heteroaromatic boronic acids.[9]

Causality and Prevention:

  • Base-Catalyzed Decomposition: While essential for the reaction, the base can also promote protodeboronation, especially in the presence of water.[10] Strong bases and high temperatures can exacerbate this issue.

    • Solution: Switch to a milder base. Bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often effective at promoting the desired coupling while minimizing protodeboronation.[7]

  • Solvent Effects: The presence of water, often used in biphasic solvent systems, can be a source of protons for this side reaction.[10]

    • Solution: While some water is often beneficial, and in some cases essential, for the Suzuki coupling, using rigorously anhydrous solvents can sometimes mitigate protodeboronation.[11][12] However, a more robust solution is to use a more stable boronic acid derivative.

  • Protect Your Boronic Acid:

    • Solution: Convert your boronic acid to a more stable form, such as a pinacol ester , a MIDA boronate , or an aryltrifluoroborate salt .[5][7] These derivatives are less prone to protodeboronation and slowly release the active boronic acid in situ, keeping its concentration low and minimizing the side reaction.[7][13]

In-Depth Technical Guide: Selecting the Right Base and Solvent

The Critical Role of the Base

The choice of base is not arbitrary; it is a critical parameter that can dictate the success or failure of your Suzuki coupling. The base's strength (pKa), solubility, and the nature of its counter-ion all play significant roles.

Mechanism of Base Action:

The generally accepted mechanism involves the activation of the boronic acid by the base to form a boronate "ate" complex.[2][14] This increases the nucleophilicity of the organic group on the boron, facilitating its transfer to the palladium center during transmetalation.[1]

Base_Activation ArB(OH)2 Aryl Boronic Acid ArB(OH)3 Aryl Boronate ('ate' complex) (More Nucleophilic) ArB(OH)2->ArB(OH)3 Activation Base Base (e.g., OH⁻) Base->ArB(OH)3 Product Ar-Ar' ArB(OH)3->Product Transmetalation with [Ar'-Pd(II)-X] Pd(II)-X [Ar'-Pd(II)-X] Complex Pd(II)-X->Product

Caption: Base activation of boronic acid to the more reactive boronate species.

Comparative Data for Common Bases:

The optimal base is highly substrate-dependent. Below is a comparative guide to common choices.

BaseTypical pKa of Conjugate AcidCommon SolventsKey Characteristics & Best Use Cases
Na₂CO₃ 10.3Toluene/H₂O, Dioxane/H₂OA mild, inexpensive, and common choice for many standard couplings.[1]
K₂CO₃ 10.3Toluene/H₂O, Dioxane/H₂O, DMFSimilar to Na₂CO₃ but with slightly better solubility in some organic solvents.[5]
Cs₂CO₃ 10.3Toluene, Dioxane, THFHigher solubility in organic solvents makes it effective for more challenging couplings.[1]
K₃PO₄ 12.3Toluene, Dioxane, THFA stronger base that is often effective when carbonates fail. Particularly useful for coupling with aryl chlorides and for minimizing protodeboronation.[1][7]
KF 3.2Toluene, THFA mild base that can be used for substrates with base-sensitive functional groups.[14]
KOtBu 19THF, DioxaneA very strong, non-nucleophilic base for difficult couplings, but can promote side reactions.
Organic Amines (e.g., Et₃N) 10.7Toluene, DMFGenerally less effective than inorganic bases for most Suzuki couplings, but can be useful in specific cases.[1]

Note: pKa values are approximate and can vary with the solvent.[15]

The Influence of the Solvent System

The Suzuki coupling is remarkably versatile in its solvent tolerance, capable of running in organic, aqueous, or biphasic conditions.[5]

Key Functions of the Solvent:

  • Solubilization: The solvent must dissolve the organohalide, the boronic acid derivative, the base, and the palladium catalyst.

  • Influence on Mechanism: The polarity of the solvent can affect the stability of intermediates in the catalytic cycle.[3] For example, polar aprotic solvents can sometimes alter the selectivity of the reaction.[3][4][16]

  • Role of Water: In many cases, a small amount of water is beneficial, even in primarily organic solvent systems. Water can help dissolve inorganic bases and facilitate the formation of the active [ArPd(OH)L₂] species.[5]

Common Solvents and Their Properties:

SolventDielectric Constant (ε)Common PairingsNotes
Toluene 2.4H₂O, EtOHA common non-polar solvent. Often used in a biphasic mixture with water.[13]
1,4-Dioxane 2.2H₂OA polar aprotic ether that is a very common and effective solvent for Suzuki couplings.[13]
Tetrahydrofuran (THF) 7.6H₂OAnother widely used polar aprotic ether.[13]
Dimethylformamide (DMF) 36.7NoneA polar aprotic solvent that can be useful for solubilizing challenging substrates, but can be difficult to remove.[13]
Ethanol/Methanol 24.5 / 32.7Toluene, H₂OProtic solvents that can be effective, particularly in combination with other solvents.[13]

Dielectric constants are approximate values at 20-25°C.[17]

Experimental Protocols

Protocol 1: General Procedure for Base and Solvent Screening

When faced with a new Suzuki coupling, a systematic screening of bases and solvents is the most efficient path to an optimized procedure.

Materials:

  • Aryl Halide (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol each)

  • Solvents for screening (e.g., Toluene/H₂O (4:1), Dioxane/H₂O (4:1), THF/H₂O (4:1))

  • Reaction vials and stir bars

Procedure:

  • To a series of reaction vials, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the selected base (2.0 mmol).

  • Seal each vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (0.02 mmol) to each vial.

  • Add the degassed solvent system (5 mL) to each respective vial via syringe.

  • Place the vials in a pre-heated reaction block or oil bath (typically 80-100 °C) and stir vigorously.

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

  • Compare the conversion and yield for each condition to identify the optimal base and solvent combination.[1]

Screening_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis Reagents Weigh Aryl Halide, Boronic Acid, and Base into multiple vials Inert Purge with Inert Gas Reagents->Inert Catalyst Add Pd Catalyst Inert->Catalyst Solvent Add Degassed Solvent (Variable for each vial) Catalyst->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Compare Compare Yields and Identify Optimal Conditions Monitor->Compare

Caption: A systematic workflow for screening base and solvent conditions.

References

Addressing protodeboronation in reactions with phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to understanding and mitigating protodeboronation in cross-coupling reactions.

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phenylboronic acids. This resource is designed to provide in-depth technical guidance and troubleshooting strategies to address one of the most common challenges in modern organic synthesis: protodeboronation. As Senior Application Scientists, we have curated this guide to not only offer solutions but also to explain the underlying chemical principles, empowering you to optimize your reactions for success.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in my reactions?

A: Protodeboronation is an undesired side reaction where the carbon-boron bond of a phenylboronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene as a byproduct.[1][2] This process consumes your starting material, reduces the yield of your desired cross-coupling product, and can complicate purification.[3][4] In the context of Suzuki-Miyaura coupling, for instance, the phenylboronic acid that should be coupling with your aryl halide is instead converted back to a simple benzene derivative, halting the productive catalytic cycle.[1]

Q2: I'm observing significant formation of the arene byproduct. What are the most likely causes?

A: Several factors can promote protodeboronation. The most common culprits include:

  • Reaction pH: Protodeboronation is highly pH-dependent.[1][5] Both strongly acidic and, more commonly, strongly basic conditions can accelerate this side reaction.[1][6][7]

  • Choice of Base: Strong bases, particularly hydroxides like NaOH and KOH, are known to significantly promote protodeboronation.[2][8] The base facilitates the formation of a boronate species, which can be more susceptible to protonolysis.[1][9]

  • Presence of Water: Water acts as the proton source for the C-H bond formation in protodeboronation.[2] While some Suzuki-Miyaura reactions require water, excessive amounts can exacerbate the issue.[2]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation, sometimes more so than the desired coupling reaction.[2]

  • Inefficient Catalysis: A slow or inefficient catalytic system means your boronic acid is exposed to potentially harsh reaction conditions for a longer period, increasing the likelihood of decomposition.[2]

  • Ligand Choice: Recent studies have shown that bulky phosphine ligands, often used to promote challenging cross-couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[10][11][12]

Q3: How can I tell if my phenylboronic acid is particularly prone to protodeboronation?

A: The stability of phenylboronic acids varies greatly depending on their substituents.[9]

  • Electron-deficient arylboronic acids , especially those with ortho-substituents like fluorine, are highly susceptible to protodeboronation under basic conditions.[7][9]

  • Heteroaromatic boronic acids , such as 2-pyridyl boronic acid, are notoriously unstable and readily undergo protodeboronation, often through unique mechanistic pathways involving zwitterionic intermediates.[1][13]

A good practice is to consult the literature for the specific boronic acid you are using. If it is known to be unstable, proactive measures to mitigate protodeboronation are crucial from the outset.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving protodeboronation issues in your experiments.

Issue 1: Low yield of desired product with significant arene byproduct formation.

This is the classic symptom of protodeboronation outcompeting your desired reaction. The following workflow can help you systematically address this issue.

Troubleshooting Workflow: Mitigating Protodeboronation

G cluster_0 Initial Observation: Low Yield & Arene Byproduct cluster_1 Step 1: Reaction Condition Optimization cluster_2 Step 2: Catalytic System Enhancement cluster_3 Step 3: Boronic Acid Modification A Low Yield of Desired Product Significant Arene Byproduct B Optimize Base Selection A->B Start Here C Control Water Content B->C I e.g., K3PO4, Cs2CO3, K2CO3 B->I Weaker, non-hydroxide base D Lower Reaction Temperature C->D J Use dry solvents, molecular sieves C->J Anhydrous conditions if possible E Increase Catalyst/Ligand Loading D->E K e.g., 60-80 °C D->K Find lowest effective temperature F Screen Different Ligands E->F G Use a Boronic Ester (e.g., Pinacol) F->G L Consider smaller, electron-rich ligands F->L Avoid overly bulky phosphines H Employ a 'Slow-Release' Strategy (MIDA Boronates, Trifluoroborates) G->H M Minimizes decomposition pathways H->M Maintains low concentration of free boronic acid

Caption: A systematic workflow for troubleshooting protodeboronation.

Detailed Troubleshooting Steps:

1. Optimize Base Selection:

  • Rationale: Strong bases like NaOH and KOH generate a high concentration of the reactive boronate species, accelerating protodeboronation.[1][9] Weaker, non-hydroxide bases are often sufficient for the Suzuki-Miyaura coupling while minimizing this side reaction.[2][8]

  • Recommendation: Switch to milder bases. A comparison is provided in the table below.

BaseStrengthCommon Application Notes
NaOH, KOHStrongHigh risk of protodeboronation, especially with sensitive substrates.[2]
K₂CO₃, Cs₂CO₃ModerateGood starting point for many Suzuki couplings, offering a balance of reactivity and stability.[2]
K₃PO₄ModerateOften effective for challenging couplings and can suppress protodeboronation.[2]
Organic Bases (e.g., Et₃N)WeakGenerally not effective for promoting transmetalation in Suzuki-Miyaura reactions.

2. Control Water Content:

  • Rationale: Water is the proton source for protodeboronation.[2] Even stable boronic esters can hydrolyze to the more susceptible boronic acids in the presence of water and base.[14][15]

  • Protocol:

    • Use anhydrous solvents.

    • Thoroughly dry all glassware before use.

    • Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture to scavenge trace amounts of water.

3. Lower the Reaction Temperature:

  • Rationale: The activation energy for protodeboronation may be lower than that of the desired cross-coupling. By lowering the temperature, you can often find a window where the productive reaction proceeds at a reasonable rate while the undesired side reaction is significantly suppressed.[2]

  • Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider a more active catalyst system rather than increasing the temperature.[2][16]

4. Enhance the Catalytic System:

  • Rationale: If the catalytic turnover is slow, the boronic acid has more time to decompose.[2] A more active catalyst will consume the boronic acid faster in the desired reaction pathway.

  • Recommendations:

    • Increase Catalyst Loading: A modest increase in the palladium catalyst and ligand loading can accelerate the cross-coupling reaction.[2]

    • Ligand Choice: Avoid overly bulky phosphine ligands if protodeboronation is a major issue.[10][12] Buchwald-type biarylphosphine ligands are generally very efficient, but a screen of different ligands may be necessary to find the optimal balance for your specific substrates.[2][17]

    • Precatalyst Choice: Using a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that rapidly generates the active Pd(0) species can be beneficial. This minimizes the time the boronic acid is exposed to potentially problematic Pd(II) species.[11][12]

5. Modify the Boronic Acid Reagent:

  • Rationale: Protecting the boronic acid functionality can dramatically improve its stability.[18] This is particularly effective for boronic acids that are known to be unstable.

  • Strategies:

    • Use Boronic Esters: Converting the boronic acid to its pinacol ester is a common and effective strategy. While not always a complete solution, pinacol esters are generally more stable to protodeboronation than the corresponding free acids.[5][14]

    • Employ a "Slow-Release" Strategy: This is a highly effective method for very unstable boronic acids.[1][18] Reagents like N-methyliminodiacetic acid (MIDA) boronates or potassium organotrifluoroborates are stable under the reaction conditions but slowly release the active boronic acid.[1][19][20] This keeps the instantaneous concentration of the free boronic acid low, favoring the rapid cross-coupling over the slower decomposition pathway.[18][20]

Mechanism: Base-Catalyzed Protodeboronation

G ArBOH2 Ar-B(OH)₂ (Phenylboronic Acid) OH_minus + OH⁻ ArBOH3_minus [Ar-B(OH)₃]⁻ (Boronate Species) ArBOH2->ArBOH3_minus Fast Equilibrium dummy1 H2O + H₂O (Proton Source) ArH Ar-H (Arene Byproduct) ArBOH3_minus->ArH Rate-Limiting Protonolysis dummy2 BOH4_minus + [B(OH)₄]⁻

Caption: The base-catalyzed protodeboronation pathway.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Focus on Minimizing Protodeboronation

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)

  • Degassed Water (if required, 0.5 mL)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, phenylboronic acid, and potassium phosphate.

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe, followed by the degassed water (if necessary).

  • Reaction: Heat the reaction mixture to the desired temperature (start with 70-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-(N-Isopropylaminocarbonyl)phenylboronic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] 4-(N-Isopropylaminocarbonyl)phenylboronic acid serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its purity directly influences the impurity profile of the final drug product, making robust analytical control essential.[2][3] This guide provides an in-depth comparison of analytical methodologies for purity assessment, focusing on a validated High-Performance Liquid Chromatography (HPLC) method, and explains the scientific rationale behind the procedural choices for researchers, scientists, and drug development professionals.

The Analytical Challenge: Understanding Boronic Acid Chemistry

The primary challenge in the analysis of boronic acids lies in their inherent chemical equilibrium. In non-aqueous or low-water conditions, three molecules of a boronic acid can reversibly dehydrate to form a cyclic trimeric anhydride known as a boroxine.[4][5][6][7][8][9] This equilibrium complicates purity analysis, as the boroxine may be mistaken for an impurity or cause quantification errors if the analytical method is not designed to account for it.[4][5] An aqueous mobile phase in reversed-phase HPLC typically drives the equilibrium back to the monomeric boronic acid form, ensuring that only the true impurities are quantified.[10]

G Boroxine Boroxine Injection Injection

Comparative Analysis of Purity Determination Techniques

While HPLC is a cornerstone of pharmaceutical analysis, it is crucial to understand its performance in the context of other available technologies.[11][12] Each method offers a unique combination of selectivity, sensitivity, and applicability.

Technique Principle Advantages Disadvantages Primary Application
HPLC-UV Differential partitioning between a stationary and liquid phase, with UV detection.[13][14]Robust, versatile, excellent quantitation, widely available.Moderate sensitivity, requires chromophores for detection.Gold standard for routine purity testing and quantification. [11]
UHPLC-UV HPLC using columns with smaller particles (<2 µm) at higher pressures.Faster analysis, higher resolution and sensitivity compared to HPLC.Higher backpressure, potential for frictional heating, more susceptible to clogging.High-throughput screening and analysis of complex mixtures.
LC-MS HPLC separation coupled with mass spectrometry for detection.High sensitivity and specificity, provides molecular weight information for impurity identification.[12]Higher cost and complexity, potential for matrix effects and ion suppression.Impurity identification and quantification of trace-level impurities.[15][16]
qNMR Quantitative Nuclear Magnetic Resonance Spectroscopy.Absolute quantification without a reference standard for the impurity, provides structural information.Lower sensitivity than chromatographic methods, requires highly pure internal standards, expensive instrumentation.Purity assessment of reference standards and structural elucidation of impurities.
GC-MS Gas chromatography separation for volatile compounds coupled with MS.Excellent for analyzing residual solvents and volatile impurities.Not suitable for non-volatile, thermally labile compounds like boronic acids without derivatization.Analysis of volatile organic impurities and residual solvents.[11]

Based on this comparison, HPLC-UV emerges as the most balanced and appropriate technique for routine quality control and purity analysis of this compound, offering a reliable, robust, and cost-effective solution.

In-Depth Guide to a Validated HPLC-UV Method

A successful HPLC method is built on a foundation of rational scientific choices that ensure its performance is specific, accurate, and reproducible. The validation of such methods should adhere to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[17][18][19]

Method Development Rationale
  • Column Selection: A reversed-phase C18 column is the industry workhorse and is ideal for this analysis. The non-polar stationary phase effectively retains the moderately polar this compound and provides excellent separation from potential non-polar and highly polar impurities. A column with end-capping is crucial to minimize peak tailing caused by the interaction of the acidic boronic acid group with residual silanols on the silica support.

  • Mobile Phase Selection:

    • Aqueous Phase: A buffered aqueous phase is necessary to maintain a consistent pH and ensure reproducible retention times. A buffer of 0.1% formic acid in water (pH ~2.7) is chosen. At this low pH, the boronic acid (pKa ~8.8) is fully protonated, leading to sharp, symmetrical peak shapes.[20]

    • Organic Phase: Acetonitrile is selected over methanol as the organic modifier. Its lower viscosity results in lower backpressure and better chromatographic efficiency. Its UV transparency at lower wavelengths is also advantageous.

    • Gradient Elution: A gradient elution, starting with a high aqueous percentage and gradually increasing the acetonitrile concentration, is employed. This ensures that highly polar impurities are eluted early, the main analyte peak is well-resolved, and any non-polar, late-eluting impurities are effectively washed from the column in a reasonable time.

  • Detector Selection: The phenyl ring in the analyte acts as a strong chromophore. A Diode Array Detector (DAD) or a variable wavelength UV detector is used. The optimal wavelength for detection is determined by acquiring the UV spectrum of the analyte and selecting the wavelength of maximum absorbance (λmax), which is typically around 245 nm for this class of compounds. This maximizes sensitivity and minimizes interference from solvents.

  • Sample Preparation: The sample should be dissolved in a diluent that is compatible with the mobile phase to ensure good peak shape. A mixture of water and acetonitrile (e.g., 50:50 v/v) is an excellent choice as it can solubilize the analyte and potential impurities while being miscible with the initial mobile phase conditions.

Visual Workflow of the HPLC Purity Analysis

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// Edges A -> E; B -> C; C -> D; D -> E [label="Pass"]; D -> J [label="Fail"]; J -> C [style=dashed]; E -> F; F -> G; G -> H; H -> I; } dot Caption: Standard workflow for HPLC purity analysis from sample to report.

Experimental Protocol: HPLC-UV Method

This protocol is a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeias like the USP to ensure the chromatographic system is performing adequately.[13][21][22][23]

Instrumentation and Reagents
  • HPLC System: A gradient-capable HPLC system with a UV/DAD detector.

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Formic Acid (reagent grade).

  • Reference Standard: this compound of known high purity.

  • Sample: Test batch of this compound.

Chromatographic Conditions
Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0
25
30
30.1
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 245 nm
Preparation of Solutions
  • Diluent: Water/Acetonitrile (50:50, v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Blank Solution: Use the diluent.

System Suitability Test (SST)

Before sample analysis, inject the Reference Standard solution five times. The system is deemed suitable for use if it meets the following criteria, which are based on common pharmaceutical industry standards.[21]

Parameter Acceptance Criterion
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (%RSD) ≤ 2.0% for peak area of the principal peak
Analytical Procedure
  • Once the SST criteria are met, inject the blank solution once to ensure no carryover or system contamination.

  • Inject the sample solution in duplicate.

  • After the sequence is complete, process the chromatograms.

Data Interpretation and Purity Calculation

Identify the principal peak corresponding to this compound based on the retention time of the reference standard. Integrate the area of the principal peak and all impurity peaks. Calculate the purity using the area normalization method:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have the same UV response factor as the main compound. For more accurate quantification of a specific impurity, a reference standard for that impurity would be required.[11]

Conclusion

The purity of this compound is a critical quality attribute that necessitates a robust and reliable analytical method. While several techniques are available, a well-developed, gradient reversed-phase HPLC-UV method offers the optimal balance of performance, accessibility, and cost-effectiveness for routine quality control in a pharmaceutical setting. By understanding the underlying chemistry of boronic acids and adhering to systematic method development and validation principles outlined by bodies like the ICH, researchers can ensure the integrity of their analytical data and, ultimately, the quality of the medicines they develop.[17][19][24]

References

A Senior Application Scientist’s Guide to Analytical Methods for the Characterization of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Boronic Acids and the Imperative for Rigorous Characterization

Boronic acids and their derivatives have transitioned from being niche chemical curiosities to indispensable tools across the scientific landscape. Their utility as key building blocks in Suzuki-Miyaura cross-coupling reactions is foundational to modern organic synthesis.[1] In medicinal chemistry, this class of compounds has yielded FDA-approved drugs and a pipeline of candidates for treating cancers, bacterial infections, and viral diseases.[2][3] Furthermore, their unique ability to form reversible covalent bonds with cis-diols has established them as the go-to molecular recognition element for sensing carbohydrates and enriching glycoproteins for proteomic analysis.[4][5]

This versatility, however, is coupled with unique chemical behaviors—such as the propensity to form cyclic anhydrides (boroxines) or undergo hydrolysis—that can complicate analysis and impact performance.[6][7] For researchers, scientists, and drug development professionals, a comprehensive and nuanced understanding of a boronic acid derivative's identity, purity, stability, and structure is not merely a matter of due diligence; it is a prerequisite for reproducible, high-impact science.

This guide provides an in-depth comparison of the primary analytical techniques for characterizing boronic acid derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, provide field-tested protocols, and present a framework for selecting the most appropriate analytical strategy to solve specific research challenges.

The Analytical Workflow: A Multi-Technique Approach

Effective characterization is not a single experiment but a logical progression of analyses. Each technique provides a unique piece of the puzzle, and their synergistic application yields a complete picture of the molecule .

cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Functional & Quantitative Analysis Synthesis Synthesis & Purification Purity Chromatographic Purity (HPLC/UHPLC) Synthesis->Purity Initial QC Identity Mass Spectrometry (MS) Purity->Identity Confirm Mass NMR NMR Spectroscopy (¹¹B, ¹H, ¹³C) Identity->NMR Structural Confirmation Quant Quantitative Analysis (LC-MS/MS, qNMR) Identity->Quant Trace Analysis XRay X-ray Crystallography NMR->XRay If single crystal Interaction Interaction & Stability Studies (NMR, HPLC) NMR->Interaction Functional Assessment

Figure 1: A typical analytical workflow for the comprehensive characterization of a novel boronic acid derivative, from initial quality control to in-depth structural and functional analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of boronic acid derivatives in solution. Its utility extends beyond simple confirmation to provide deep insights into molecular geometry, electronic environment, and dynamic equilibria.

Expertise & Rationale: Why ¹¹B NMR is Essential

While ¹H and ¹³C NMR are standard for organic molecules, ¹¹B NMR offers direct, unambiguous information about the boron center itself. Boron has two NMR-active nuclei, ¹¹B (80.1% natural abundance, spin I=3/2) and ¹⁰B (19.9%, spin I=3), with ¹¹B being the nucleus of choice due to its higher sensitivity and smaller quadrupole moment.[8]

The critical insight from ¹¹B NMR stems from its sensitivity to the hybridization state of the boron atom.

  • Trigonal (sp²-hybridized) Boron: Found in free boronic acids, exhibits a characteristically broad signal in the downfield region (typically δ = 25-35 ppm).

  • Tetrahedral (sp³-hybridized) Boron: Found in boronate anions or esters formed by reaction with diols or bases, shows a sharper, more shielded signal in the upfield region (typically δ = 2-15 ppm).[8][9]

This chemical shift difference is not merely an observation; it is the direct experimental evidence of the fundamental reactivity of boronic acids. It allows us to monitor pKa, quantify binding affinities with diols, and assess the stability of boronate esters—all from a single, information-rich spectrum.[8][9][10]

Figure 2: The equilibrium between sp² and sp³ hybridized boron, the basis for monitoring boronic acid-diol interactions using ¹¹B NMR. The change in coordination geometry directly correlates to a significant upfield shift in the ¹¹B NMR spectrum.

Experimental Protocol: Monitoring Diol Binding with ¹¹B NMR

This protocol provides a self-validating system to determine the binding affinity of a boronic acid with a model diol, such as catechol.

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄).

    • Prepare a 1 M stock solution of the diol (e.g., catechol) in the same deuterated solvent.

    • Prepare buffered aqueous solutions (using D₂O) across a range of pH values (e.g., pH 6 to 10).

  • Sample Preparation:

    • In an NMR tube, combine the boronic acid stock, the appropriate buffer, and D₂O to a final boronic acid concentration of ~20-40 mM.

    • Acquire a baseline ¹¹B NMR spectrum of the free boronic acid at the desired pH. The choice of pH is critical; binding is most favorable at or above the pKa of the boronic acid.[8]

    • Perform a titration by adding increasing equivalents of the diol stock solution to the NMR tube (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 equivalents).

  • NMR Acquisition:

    • Acquire a ¹¹B NMR spectrum after each addition of the diol. Use a boron-free probe if possible, or acquire a background spectrum of an empty tube to identify any background signals from the instrument.[11]

    • Key Parameters: A relaxation delay (D1) of at least 1 second is recommended. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Analysis & Interpretation:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the free boronic acid (sp²) and the boronate ester complex (sp³).

    • The appearance and growth of the upfield sp³ signal, with a corresponding decrease in the sp² signal, provides direct evidence of binding.

    • The binding constant (Ka) can be calculated by fitting the change in the mole fraction of the complex versus the diol concentration to a suitable binding isotherm.[9][10]

Mass Spectrometry (MS): For Unrivaled Sensitivity and Confirmation

Mass spectrometry is the definitive technique for confirming the molecular weight of a boronic acid derivative and for quantifying it at trace levels. However, the unique chemistry of the boronic acid moiety presents specific challenges that require informed methodological choices.

Expertise & Rationale: Overcoming the Boroxine Challenge

A primary challenge in the MS analysis of free boronic acids is their tendency to undergo thermally-induced or in-source dehydration to form cyclic trimers known as boroxines .[6] This process leads to an ion at [3M-3H₂O+H]⁺, which can be mistaken for an impurity or complicate spectral interpretation.

Causality: The Lewis acidic nature of the boron atom and the presence of hydroxyl groups make intermolecular condensation favorable, especially under the energetic conditions of some ionization sources.

The Solution: The most robust strategy to prevent boroxine formation and ensure reliable analysis is derivatization.

  • Esterification: Reacting the boronic acid with a diol, such as pinacol or N-methyliminodiacetic acid (MIDA), forms a stable boronate ester that is less prone to dehydration.[6][12]

  • In-situ Adduct Formation: In MALDI-MS, using 2,5-dihydroxybenzoic acid (DHB) as the matrix can efficiently convert the peptide boronic acid into a detectable DHB adduct without prior derivatization.[6]

For quantitative studies, such as measuring residual boronic acid impurities in a final drug product, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its exceptional sensitivity and selectivity.[13][14][15]

cluster_legend Common MS Artifact Monomer1 R-B(OH)₂ Boroxine Cyclic Boroxine Trimer [M+M+M-3H₂O] Monomer1->Boroxine - H₂O Monomer2 R-B(OH)₂ Monomer2->Boroxine - H₂O Monomer3 R-B(OH)₂ Monomer3->Boroxine - H₂O l1 3x Monomers ⇌ 1x Boroxine + 3x H₂O

Figure 3: The equilibrium of boronic acid monomers dehydrating to form a cyclic boroxine trimer, a common phenomenon observed in mass spectrometry that can complicate data interpretation.

Experimental Protocol: Trace Level Quantification by LC-MS/MS

This protocol outlines a method for quantifying a boronic acid as a potential genotoxic impurity (PGI) in an active pharmaceutical ingredient (API).

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the API sample in a suitable diluent (e.g., acetonitrile/water) to a final concentration of 10-20 mg/mL.

    • Prepare a stock solution of the boronic acid reference standard in the same diluent.

    • Create a series of calibration standards by spiking the reference standard into the API solution (matrix-matched calibration) at concentrations bracketing the target limit of quantification (e.g., 0.1 to 5 ppm relative to the API).[15]

  • Chromatographic Separation (UPLC/HPLC):

    • Column: A C18 column is commonly used. Columns with low silanol activity can minimize on-column degradation.[16]

    • Mobile Phase: A typical mobile phase consists of 10 mM ammonium acetate or 0.1% ammonia in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[15][17] The slightly basic pH helps deprotonate the boronic acid for negative ion mode analysis.

    • Gradient: A gradient elution is employed to separate the more polar boronic acid from the typically less polar API.

  • Mass Spectrometry Detection (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred, as boronic acids readily form a [M-H]⁻ ion.[15]

    • MRM Transition: Optimize the Multiple Reaction Monitoring (MRM) transitions for the boronic acid.

      • Precursor Ion (Q1): The m/z of the deprotonated molecule, [M-H]⁻. Remember to account for the specific isotopes of boron (¹⁰B and ¹¹B). The ¹¹B isotope is more abundant and typically used for quantification.[6]

      • Product Ion (Q3): A stable fragment ion generated by collision-induced dissociation (CID) of the precursor.

    • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and collision energy to maximize the MRM signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the boronic acid against its concentration.

    • Determine the concentration of the boronic acid in the API sample by interpolating its peak area from the calibration curve. The method should be validated according to ICH guidelines for linearity, accuracy, precision, and sensitivity.[15]

Chromatographic Methods: The Workhorse for Separation and Purity

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the primary technique for assessing the purity of boronic acid derivatives and monitoring reaction progress. Its application, however, is not always straightforward due to the unique properties of these compounds.

Expertise & Rationale: Navigating the Challenges of Boronic Acid Chromatography

The analysis of boronic acids and their esters by chromatography requires careful method development to address two main issues:

  • Poor Peak Shape: The acidic nature of the boronic acid moiety can lead to peak tailing on traditional silica-based columns due to interaction with residual silanol groups.

  • On-Column Hydrolysis: Boronate esters, particularly pinacol esters, can be susceptible to hydrolysis back to the parent boronic acid during analysis, leading to inaccurate quantification.[16]

The Causality and Solutions:

  • pH Control: Operating the mobile phase at a controlled pH is crucial. For boronic acids, a pH around 10 will ensure the molecule is charged, which can improve peak shape, while low pH can suppress ionization and reduce silanol interactions.

  • Stationary Phase Selection: Using modern, end-capped C18 columns with low silanol activity or specialized phases like phenyl-hexyl columns can significantly mitigate peak tailing and on-column hydrolysis.[16]

  • Affinity Chromatography: In a powerful application, the boronic acid itself becomes the stationary phase. Boronate affinity chromatography is a widely used technique for the selective enrichment of cis-diol-containing biomolecules like glycoproteins, catechols, and nucleosides from complex biological matrices.[18][19] The binding occurs under alkaline conditions (pH > 8) and elution is triggered by lowering the pH, which disrupts the boronate ester bond.[5]

cluster_0 Boronate Affinity Chromatography cluster_1 Binding Phase (pH > 8.5) cluster_2 Elution Phase (pH < 6) Resin Boronic Acid Resin Bound Glycoprotein Captured Resin->Bound Glycoprotein Glycoprotein (cis-diol) Glycoprotein->Bound OtherProtein Other Proteins Wash Unbound Proteins Washed Away OtherProtein->Wash Eluted Pure Glycoprotein Eluted Bound->Eluted Bond Cleavage

Figure 4: Workflow for glycoprotein enrichment using boronate affinity chromatography. The pH-dependent reversible covalent interaction allows for specific capture and release.

X-ray Crystallography: The Ultimate Structural Arbiter

For an unambiguous, high-resolution understanding of a boronic acid derivative's three-dimensional structure in the solid state, single-crystal X-ray crystallography is unparalleled.

Expertise & Rationale: From Connectivity to Conformation

While NMR provides structural information in solution, X-ray crystallography reveals the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) that define the crystal lattice. This information is invaluable for:

  • Absolute Structure Confirmation: Providing definitive proof of a molecule's constitution and stereochemistry.

  • Understanding Intermolecular Forces: Revealing how molecules pack together, which influences physical properties like solubility and melting point.

  • Structural Biology: Elucidating how boronic acid-based inhibitors bind to the active sites of target proteins, which is critical for structure-based drug design.[20][21] Crystallographic studies have been instrumental in showing how boronic acids form covalent, tetrahedral adducts with catalytic serine residues in enzymes like β-lactamases.[20][21][22]

Experimental Protocol: Generalized Workflow for Crystal Structure Determination

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction.

  • Material Purity: The starting material must be of very high purity (>99%). This is typically achieved by preparative HPLC or multiple recrystallizations.[23]

  • Crystallization Screening:

    • The goal is to find conditions where the molecule slowly precipitates from a supersaturated solution to form an ordered crystal lattice.

    • Common Techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over days or weeks.[24]

      • Vapor Diffusion (Hanging/Sitting Drop): A small drop of the compound solution is allowed to equilibrate with a larger reservoir of a solution containing a precipitant (anti-solvent). The slow diffusion of the anti-solvent into the drop induces crystallization.

      • Solvent Systems: A wide range of solvents and solvent/anti-solvent pairs should be screened (e.g., ethanol, ethyl acetate, dichloromethane, hexane, water).

  • Crystal Mounting and Data Collection:

    • A suitable single crystal (well-formed, clear, appropriate size) is carefully selected under a microscope and mounted on a goniometer head.[24]

    • The crystal is placed in a single-crystal X-ray diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • The diffractometer exposes the crystal to a monochromatic X-ray beam and rotates it, collecting a series of diffraction patterns.[24]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and the electron density map of the crystal.

    • Specialized software is used to solve the phase problem, build an atomic model into the electron density map, and refine the model to achieve the best fit with the experimental data.

Comparative Summary of Analytical Techniques

The selection of an analytical technique is dictated by the question being asked. The table below provides a comparative guide to aid in this decision-making process.

Technique Information Provided Strengths Limitations Primary Application
NMR Spectroscopy Detailed molecular structure in solution, connectivity, dynamic equilibria, purity.Non-destructive, highly quantitative, provides deep structural insight (esp. ¹¹B NMR for hybridization).Relatively low sensitivity, requires soluble sample, complex spectra for mixtures.Structure elucidation, reaction monitoring, binding studies.[8][9]
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns, quantification.Extremely high sensitivity, suitable for complex mixtures (with LC), isotopic pattern confirms boron.Can induce fragmentation/dehydration (boroxines), provides little stereochemical information.Molecular weight confirmation, trace impurity analysis.[6][15][17]
Chromatography (HPLC) Purity, number of components, quantification, separation of mixtures.Robust, highly quantitative, versatile (RP, HILIC, affinity), workhorse for QC.On-column degradation can be an issue, requires method development, less structural info.Purity assessment, reaction monitoring, preparative separation.[16]
X-ray Crystallography Precise 3D atomic structure in the solid state, bond lengths/angles, intermolecular interactions.Unambiguous structural determination, provides absolute configuration.Requires a high-quality single crystal (often a bottleneck), solid-state structure may differ from solution.Definitive structure confirmation, analysis of protein-ligand binding.[20][21]

Conclusion

The robust characterization of boronic acid derivatives is a multifaceted endeavor that relies on the intelligent application of orthogonal analytical techniques. NMR spectroscopy provides the foundational structural understanding in solution, mass spectrometry confirms identity with unparalleled sensitivity, chromatography serves as the workhorse for purity and separation, and X-ray crystallography offers the ultimate, high-resolution structural snapshot. As a senior application scientist, my recommendation is to view these techniques not as a menu of options, but as a synergistic toolkit. By understanding the causality behind each method—why ¹¹B NMR is uniquely suited to probe boron's hybridization, or why derivatization is critical for reliable MS—researchers can design and execute analytical strategies that are not only technically sound but also generate the trustworthy, high-quality data necessary to advance the fields of chemistry, biology, and medicine.

References

A Comparative Guide to the Validation of a Synthetic Route for 4-(N-Isopropylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

4-(N-Isopropylaminocarbonyl)phenylboronic acid is a critical building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. The integrity of this starting material directly impacts the purity, yield, and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth validation and comparison of the two most prevalent synthetic routes to this compound. We will dissect the causality behind experimental choices, present self-validating protocols, and furnish the supporting data necessary for researchers to make informed decisions for their specific applications, from lab-scale synthesis to process development.

Introduction: Strategic Importance of the Target Moiety

Arylboronic acids are indispensable reagents in modern organic synthesis, primarily serving as coupling partners in Suzuki-Miyaura reactions to form carbon-carbon bonds.[1][2] The title compound, this compound, has garnered significant attention due to its integral role in the structure of several clinical and pre-clinical PARP inhibitors. The robust and scalable synthesis of this intermediate is therefore a matter of considerable practical importance. This guide will compare two primary synthetic strategies, providing a framework for their validation.

Overview of Competing Synthetic Strategies

Two logical and industrially relevant synthetic routes emerge for the preparation of this compound.

  • Route A: The "Amidation First" Approach. This route begins with a commercially available boronic acid, 4-carboxyphenylboronic acid, and forms the required N-isopropyl amide bond in the final step.

  • Route B: The "Borylation Last" Approach. This strategy starts with a halogenated precursor, 4-bromo-N-isopropylbenzamide, and introduces the boronic acid functionality in the final step via a palladium-catalyzed Miyaura borylation reaction.[3]

The choice between these routes is not trivial and depends on factors including cost of starting materials, scalability, impurity profiles, and the technical capabilities of the laboratory.

G cluster_A Route A: Amidation First cluster_B Route B: Borylation Last A1 4-Carboxyphenylboronic Acid A2 Amide Coupling (e.g., HATU, EDCI) A1->A2 + Isopropylamine A3 Final Product A2->A3 B1 4-Bromo-N-isopropylbenzamide B2 Miyaura Borylation (e.g., PdCl2(dppf), B2pin2) B1->B2 + B2pin2 B3 Final Product B2->B3 start Synthetic Strategies start->A1 start->B1

Caption: High-level comparison of the two primary synthetic routes.

In-Depth Analysis and Mechanistic Considerations

Route A: Amidation of 4-Carboxyphenylboronic Acid

This route is conceptually straightforward, involving the formation of an amide bond between a carboxylic acid and an amine.

Causality of Reagent Selection:

The direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures and results in the formation of water, which can be detrimental to the boronic acid moiety. Therefore, activating agents, known as coupling reagents, are essential.[4][5]

  • Carbodiimides (e.g., EDCI, DCC): These are cost-effective and widely used.[6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization if the alpha-carbon is chiral and can rearrange to a stable N-acylurea byproduct, reducing yield.[6]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and offer faster reaction times with reduced side reactions.[7][8] HATU activates the carboxylic acid by forming an active ester, which is less prone to side reactions and racemization.[7] Although more expensive, their efficiency often justifies the cost, especially for challenging couplings or high-purity requirements.[4]

  • Additives (e.g., HOBt): 1-Hydroxybenzotriazole (HOBt) is often used in conjunction with carbodiimides. It acts as a nucleophile to trap the O-acylisourea intermediate, forming an active ester that is more stable and less prone to racemization before the amine attacks.[7]

Self-Validating Protocol Checkpoints: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting 4-carboxyphenylboronic acid before proceeding with the workup.

Route B: Miyaura Borylation of 4-Bromo-N-isopropylbenzamide

This route leverages the powerful palladium-catalyzed Miyaura borylation to install the boronic acid group onto a pre-formed amide.[3][9]

Causality of Reagent Selection:

The Miyaura borylation is a robust and functional-group-tolerant method for creating C-B bonds.[1]

  • Boron Source: Bis(pinacolato)diboron (B2pin2) is the most common boron source. It is a stable, easy-to-handle solid that, upon reaction, forms a boronate ester. This ester is generally more stable and easier to purify via standard silica gel chromatography than the free boronic acid.[9][10]

  • Palladium Catalyst and Ligand: A combination of a palladium precursor (e.g., PdCl2(dppf) or Pd(dba)2) and a phosphine ligand is typically used.[11] The ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand (e.g., dppf, SPhos, PCy3) can significantly impact reaction efficiency, especially for less reactive aryl chlorides.[11][12]

  • Base: A mild base, such as potassium acetate (KOAc), is crucial.[9] Its role is to activate the diboron reagent. Using a strong base can lead to competitive Suzuki-Miyaura coupling of the product with the starting aryl halide, resulting in dimer impurities.[9][13]

Self-Validating Protocol Checkpoints: The reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC to track the disappearance of the 4-bromo-N-isopropylbenzamide starting material. The formation of homocoupling byproducts should also be monitored.[13]

Experimental Validation Protocols & Data

Detailed Experimental Protocol: Route A
  • Setup: To an oven-dried round-bottom flask under an argon atmosphere, add 4-carboxyphenylboronic acid (1.0 eq), HATU (1.1 eq), and anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) followed by the dropwise addition of isopropylamine (1.2 eq).

  • Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor by HPLC for the disappearance of the starting carboxylic acid.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash chromatography.

Detailed Experimental Protocol: Route B
  • Setup: To an oven-dried Schlenk tube, add 4-bromo-N-isopropylbenzamide (1.0 eq), bis(pinacolato)diboron (1.2 eq), PdCl2(dppf) (0.03 eq), and potassium acetate (3.0 eq).

  • Inerting: Evacuate and backfill the tube with argon three times.[12]

  • Solvent Addition: Add anhydrous 1,4-dioxane.

  • Reaction: Heat the mixture to 80-90 °C for 8-16 hours. Monitor by HPLC or GC-MS for consumption of the aryl bromide.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate. The resulting pinacol ester is often used directly or can be deprotected to the boronic acid by treatment with an aqueous acid. Purification of the ester can be performed by flash chromatography.

G cluster_A Route A: Validation Workflow A_Start Start: 4-Carboxyphenylboronic Acid A_React Amide Coupling Reaction A_Start->A_React A_Monitor In-Process Control: HPLC Monitoring A_React->A_Monitor A_Monitor->A_React Incomplete A_Workup Aqueous Workup A_Monitor->A_Workup Reaction Complete A_Purify Purification: Recrystallization/Chromatography A_Workup->A_Purify A_Final Final Product: 4-(N-Isopropylaminocarbonyl) phenylboronic acid A_Purify->A_Final A_QC QC Analysis: HPLC, NMR, MS A_Final->A_QC

Caption: A typical validation workflow for the "Amidation First" route.

Comparative Analysis

ParameterRoute A: Amidation FirstRoute B: Borylation LastRationale & Field Insights
Yield Typically 75-90%Typically 80-95% (for the ester)Route B often provides slightly higher yields, though this is highly dependent on optimization.
Purity Profile Key impurity: unreacted 4-carboxyphenylboronic acid. Can be difficult to remove.Key impurities: homocoupling dimers and deboronated starting material.[13] Pinacol ester is generally easier to purify.[10]The purification strategy is a major differentiator. Boronic acids can be challenging to purify via standard silica gel chromatography.[14][15]
Scalability Good. Coupling reagents like EDCI are cost-effective for large scale. HATU can be prohibitively expensive.Excellent. Palladium-catalyzed reactions are routinely performed on an industrial scale. Catalyst loading can often be reduced.[12]For large-scale synthesis, the cost of the palladium catalyst in Route B must be weighed against the cost and efficiency of the coupling reagent in Route A.
Cost of Goods Starting material (4-carboxyphenylboronic acid) is moderately priced. Coupling reagent cost varies significantly.Starting material (4-bromo-N-isopropylbenzamide) is readily prepared. B2pin2 and the palladium catalyst are significant cost drivers.A thorough cost analysis of starting materials and reagents is essential for any process development.
Safety Coupling reagents can be sensitizers. Byproducts (e.g., DCU from DCC) require disposal.Palladium catalysts are heavy metals and require careful handling and removal from the final product. Solvents like dioxane have safety concerns.Both routes require standard chemical safety precautions. The removal of residual palladium to ppm levels is a critical regulatory hurdle for Route B if the product is an API intermediate.

Analytical Validation: Ensuring Product Integrity

Regardless of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity. A combination of analytical techniques is required for full validation.[16]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment. A validated HPLC method can quantify the main component and any related impurities.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation. Both ¹H and ¹³C NMR should be performed. Quantitative NMR (qNMR) can also be used as a primary method for purity determination without needing a specific reference standard for the analyte.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound and helps in the identification of unknown impurities.[17]

Typical HPLC Method Parameters:
ParameterValue
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

Conclusion and Recommendations

Both Route A and Route B represent viable and effective strategies for the synthesis of this compound.

  • Route A (Amidation First) is often preferred for smaller, lab-scale syntheses where the cost of uronium-based coupling reagents is not a major factor and the purification of the final boronic acid can be managed by recrystallization.

  • Route B (Borylation Last) is generally more suitable for larger-scale production. The formation of the stable, easily purifiable pinacol boronate ester is a significant advantage. While the initial investment in the palladium catalyst and boron reagent is higher, the process is robust, scalable, and often more efficient overall.

The ultimate choice will depend on a careful evaluation of the specific project requirements, including scale, purity specifications, budget, and available equipment. This guide provides the foundational data and rationale to support that decision-making process.

References

A Senior Application Scientist's Guide to Bioconjugation Linkers: A Comparative Study of Boronic Acid vs. Other Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the sophisticated landscape of modern drug development and biological research, the art of bioconjugation—the covalent linking of two molecules where at least one is a biomolecule—is paramount. The success of antibody-drug conjugates (ADCs), diagnostic probes, and advanced biomaterials hinges on the chemical bridge that connects their constituent parts: the linker. The choice of this linker is a critical decision, dictating the stability, specificity, and ultimate functionality of the resulting bioconjugate.

This guide provides an in-depth, objective comparison of boronic acid-based linkers against other commonly employed functional groups. We will explore the underlying chemical principles, provide field-proven insights into experimental design, and present supporting data to empower researchers, scientists, and drug development professionals to make informed linker selections.

The Central Role of the Linker in Bioconjugate Design

An ideal linker should exhibit high reactivity and selectivity towards its target functional group under mild, biocompatible conditions, while the resulting linkage must possess a stability profile tailored to the specific application. Some applications demand a highly stable, irreversible bond, while others, such as targeted drug delivery, may benefit from a cleavable linker that releases its payload in response to a specific physiological trigger.

Boronic Acid Linkers: Masters of Reversible Covalent Bonding

Boronic acids have garnered significant attention for their unique ability to form reversible covalent bonds with molecules containing cis-1,2- or cis-1,3-diols.[1] This functionality is prevalent in a wide range of biologically significant molecules, including saccharides, glycoproteins, and ribonucleic acids, making boronic acid linkers a powerful tool for targeting these specific biomolecules.[2][3]

The Mechanism: A pH-Dependent Equilibrium

The core of boronic acid chemistry lies in its reaction with a diol to form a cyclic boronate ester.[1] This is not a static, irreversible bond but rather a dynamic equilibrium that is highly sensitive to pH.[4][5] In acidic environments, the equilibrium favors the dissociated state, with the free boronic acid and diol predominating. As the pH increases to neutral or alkaline conditions, the equilibrium shifts towards the formation of the more stable boronate ester.[5] This inherent pH-responsiveness is a key advantage, enabling the design of "smart" bioconjugates that can release their cargo in specific cellular compartments, such as the acidic endosomes or lysosomes, or in the slightly acidic tumor microenvironment.[2][6]

G1 cluster_0 Acidic pH cluster_1 Neutral/Basic pH Boronic_Acid Boronic Acid Boronate_Ester Boronate Ester (Conjugate) Boronic_Acid->Boronate_Ester Favorable Boronate_Ester->Boronic_Acid Less Favorable G2 Protein_SH Protein-SH (Cysteine) Thioether_Conjugate Thioether Conjugate Protein_SH->Thioether_Conjugate Maleimide_Linker Maleimide-Linker Maleimide_Linker->Thioether_Conjugate G3 Protein_NH2 Protein-NH2 (Lysine) Amide_Conjugate Amide Conjugate Protein_NH2->Amide_Conjugate NHS_Ester_Linker NHS Ester-Linker NHS_Ester_Linker->Amide_Conjugate G4 Biomolecule_Azide Biomolecule-Azide Triazole_Conjugate Triazole Conjugate Biomolecule_Azide->Triazole_Conjugate Cu(I) catalyst Linker_Alkyne Linker-Alkyne Linker_Alkyne->Triazole_Conjugate

References

A Researcher's Guide to the Spectroscopic Journey from Precursors to 4-(N-Isopropylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 4-(N-Isopropylaminocarbonyl)phenylboronic acid with its fundamental precursors, 4-Carboxyphenylboronic acid and Isopropylamine. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple data sheet, offering a narrative that explains the causal links between molecular structure and spectroscopic output. We will explore the characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that not only identify each compound but also unequivocally confirm the successful transformation to the final product.

The Synthetic Landscape: Amide Coupling

The synthesis of this compound is a classic example of amide bond formation, a cornerstone reaction in medicinal chemistry. It involves the coupling of a carboxylic acid with a primary amine. This transformation creates a stable amide linkage while preserving the synthetically versatile boronic acid moiety, making the final product a valuable bifunctional building block.[1]

The overall reaction is illustrated below. The key event is the formation of a new Carbon-Nitrogen bond, which serves as the primary focal point of our spectroscopic analysis.

G cluster_0 Precursors cluster_1 Final Product P1 4-Carboxyphenylboronic acid (C₇H₇BO₄) FP This compound (C₁₀H₁₄BNO₃) P1->FP + Coupling Agent - H₂O P2 Isopropylamine (C₃H₉N) P2->FP

Figure 1: Synthetic pathway from precursors to the final product.

Spectroscopic Profile of Precursor 1: 4-Carboxyphenylboronic acid

4-Carboxyphenylboronic acid is a bifunctional molecule containing both a carboxylic acid and a boronic acid group attached to a benzene ring.[2] Its spectroscopic features are a direct reflection of this structure.

Key Spectroscopic Features:
  • ¹H NMR: The spectrum is characterized by two sets of signals. The aromatic protons typically appear as two doublets in the range of 7.9-8.2 ppm, a result of the para-substitution pattern.[3] A highly deshielded, often broad singlet corresponding to the carboxylic acid proton (-COOH) is expected far downfield, typically above 12 ppm. The boronic acid protons (-B(OH)₂) also produce a broad singlet, which can exchange with deuterium in solvents like D₂O, causing it to disappear.

  • IR Spectroscopy: The infrared spectrum is dominated by the carboxylic acid group. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is a hallmark feature, arising from strong hydrogen bonding.[2] The C=O stretch of the carboxylic acid appears as a strong, sharp absorption around 1680-1710 cm⁻¹. Additionally, characteristic B-O stretching vibrations are observed in the 1300-1400 cm⁻¹ region.[4]

  • Mass Spectrometry (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ is readily observed. For 4-Carboxyphenylboronic acid (MW: 165.94 g/mol ), this would correspond to an m/z of approximately 165.04.[2][5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a rapid and reliable technique for acquiring the infrared spectrum of solid samples with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This captures the spectrum of the ambient environment (CO₂, water vapor) and the crystal, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 4-Carboxyphenylboronic acid powder directly onto the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Spectroscopic Profile of Precursor 2: Isopropylamine

Isopropylamine is a simple primary aliphatic amine. Its spectrum is defined by the isopropyl group and the terminal amine (-NH₂) functionality.[7]

Key Spectroscopic Features:
  • ¹H NMR: The spectrum is highly distinctive. A septet (a multiplet with 7 lines) appears around 2.8-3.1 ppm, corresponding to the single methine proton (-CH) which is split by the six adjacent methyl protons.[8] A doublet appears further upfield, around 1.0-1.2 ppm, representing the six equivalent protons of the two methyl groups (-CH₃), split by the single methine proton.[8] The two amine protons (-NH₂) typically appear as a broad singlet around 1.1-1.5 ppm, which will exchange with D₂O.[8]

  • IR Spectroscopy: The N-H stretching region is key for identifying primary amines. Two medium-intensity bands are typically observed between 3300 and 3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds.[9] An N-H bending vibration (scissoring) is also visible around 1590-1650 cm⁻¹.[7][10]

  • Mass Spectrometry (EI-MS): Isopropylamine (MW: 59.11 g/mol ) shows a molecular ion peak [M]⁺ at m/z 59.[11][12] The most prominent feature (base peak) in its electron ionization mass spectrum is at m/z 44, resulting from the alpha-cleavage and loss of a methyl radical (CH₃•), a characteristic fragmentation pathway for aliphatic amines.[12][13]

Confirmation of Success: The Spectroscopic Profile of this compound

The formation of the amide bond results in a unique spectroscopic fingerprint that incorporates features from both precursors while exhibiting distinct new signals. The disappearance of starting material signals and the appearance of product signals provide definitive proof of a successful reaction.

Anticipated Spectroscopic Changes:
  • ¹H NMR:

    • Disappearance: The broad singlet of the carboxylic acid proton (>12 ppm) will vanish completely.

    • Appearance: A new signal, a doublet, will appear for the amide N-H proton, typically between 7.5 and 8.5 ppm. It is a doublet due to coupling with the adjacent isopropyl methine proton.

    • Shifts: The isopropyl methine proton will shift downfield from its position in isopropylamine to ~4.2 ppm, now appearing as a multiplet (septet of doublets due to coupling with both the methyl groups and the N-H proton). The isopropyl methyl protons will also shift slightly to ~1.2 ppm. The aromatic protons will remain as two doublets, with slight shifts due to the change from a carboxylic acid to an amide substituent.

  • IR Spectroscopy:

    • Disappearance: The extremely broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) will be absent.

    • Appearance:

      • A sharp, single N-H stretching band will appear around 3300-3500 cm⁻¹, characteristic of a secondary amide.[9][14]

      • The strong C=O stretch of the carboxylic acid will be replaced by an even stronger "Amide I" band (primarily C=O stretch) around 1630-1680 cm⁻¹.[9]

      • A new "Amide II" band (a mix of N-H bending and C-N stretching) will appear around 1510-1570 cm⁻¹.[9]

    • Persistence: The B-O stretching vibrations will remain.

  • Mass Spectrometry (ESI-MS): The molecular weight of the product is 207.03 g/mol .[15][16] A new molecular ion will be observed. In positive mode, this would be [M+H]⁺ at m/z 208.04, and in negative mode, [M-H]⁻ at m/z 206.03.

Comparative Data Summary

The following table provides a side-by-side comparison of the key diagnostic spectroscopic data for the three compounds.

Spectroscopic Feature4-Carboxyphenylboronic acidIsopropylamineThis compound (Predicted)
¹H NMR (ppm)
-COOH / -CONH->12 (broad s)N/A~7.5-8.5 (d)
Aromatic -CH~7.9-8.2 (2 x d)N/A~7.8-8.1 (2 x d)
Isopropyl -CHN/A~2.8-3.1 (septet)~4.2 (multiplet)
Isopropyl -CH₃N/A~1.0-1.2 (d)~1.2 (d)
-NH₂N/A~1.1-1.5 (broad s)N/A
IR (cm⁻¹)
O-H Stretch2500-3300 (very broad)N/AAbsent
N-H StretchN/A3300-3500 (two bands)~3300-3500 (one band)
C=O Stretch~1680-1710N/A~1630-1680 (Amide I)
Amide II BandN/AN/A~1510-1570
MS (m/z)
Molecular Ion165.04 [M-H]⁻59 [M]⁺208.04 [M+H]⁺ or 206.03 [M-H]⁻
Base PeakVaries44Varies

Validating the Synthesis: An Experimental Workflow

A self-validating experimental workflow ensures that each step of the synthesis is confirmed before proceeding, guaranteeing the integrity of the final product.

G cluster_precursors Precursor Validation cluster_reaction Synthesis & Monitoring cluster_product Product Confirmation P1 4-Carboxyphenylboronic acid P1_IR Acquire IR Spectrum (Confirm COOH, Ar, B(OH)₂) P1->P1_IR P2 Isopropylamine P2_NMR Acquire ¹H NMR Spectrum (Confirm Isopropyl & NH₂) P2->P2_NMR React Amide Coupling Reaction P1_IR->React P2_NMR->React TLC Monitor by TLC (Spot disappearance/appearance) React->TLC Workup Workup & Purification TLC->Workup Prod_IR Acquire IR Spectrum (Confirm Amide I/II, N-H) Workup->Prod_IR Prod_NMR Acquire ¹H NMR Spectrum (Confirm full structure) Prod_IR->Prod_NMR Prod_MS Acquire Mass Spectrum (Confirm Molecular Weight) Prod_NMR->Prod_MS

Figure 2: A self-validating workflow for synthesis and characterization.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and definitive roadmap for its synthesis and characterization. By understanding the unique spectral signatures of the starting materials, researchers can confidently track their consumption and verify the formation of the desired amide product. The key transformations to monitor are the disappearance of the carboxylic acid O-H signals in IR and NMR, and the concurrent appearance of the characteristic secondary amide N-H and Amide I/II bands in the IR spectrum, along with the amide N-H proton signal in the ¹H NMR spectrum. Coupled with mass spectrometry to confirm the correct molecular weight, these techniques provide a robust, multi-faceted approach to ensuring product identity and purity.

References

Assessing the scalability of 4-(N-Isopropylaminocarbonyl)phenylboronic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scalable Synthesis of 4-(N-Isopropylaminocarbonyl)phenylboronic Acid for Pharmaceutical Applications

In the landscape of modern medicinal chemistry, arylboronic acids and their derivatives are indispensable building blocks, primarily for their role in palladium-catalyzed cross-coupling reactions like the renowned Suzuki-Miyaura coupling.[1][2] These reactions are fundamental to constructing the carbon-carbon bonds that form the backbone of countless pharmaceutical agents. Among these crucial reagents, this compound stands out as a versatile intermediate used in the synthesis of complex molecules, including enzyme inhibitors and other therapeutic candidates.

However, transitioning a synthetic route from a laboratory benchtop to a pilot plant or industrial manufacturing facility presents a host of challenges. A process that is efficient on a gram scale may prove to be impractical, unsafe, or economically unviable at the kilogram scale. This guide provides a critical assessment of the primary synthetic routes to this compound, offering a comparative analysis grounded in the principles of process chemistry and scalability. We will delve into the causality behind experimental choices, evaluate the trustworthiness of different protocols, and provide a recommended, scalable workflow for researchers and drug development professionals.

Strategic Overview: Selecting a Path to Synthesis

The synthesis of an arylboronic acid typically begins with an aryl halide. The core transformation involves replacing the halogen with a B(OH)₂ group. The choice of strategy hinges on factors such as the nature of the organometallic intermediate, reaction conditions, and functional group tolerance. For our target molecule, two principal pathways merit consideration: the classic Grignard-based route and the modern palladium-catalyzed Miyaura borylation.

G start Target: this compound start_material Starting Material: 4-Bromo-N-isopropylbenzamide start->start_material decision Assess Scalability Factors start_material->decision route1 Route 1: Grignard Reaction outcome Select Optimal Route for Scale-Up route1->outcome route2 Route 2: Pd-Catalyzed Borylation route2->outcome decision->route1 Classic, Low-Cost Reagents decision->route2 Milder Conditions, High Functional Group Tolerance

Caption: High-level decision workflow for selecting a synthetic route.

Route 1: The Grignard-Based Approach

This classic method involves the formation of an arylmagnesium halide (a Grignard reagent) from the corresponding aryl halide, which then acts as a nucleophile, attacking a trialkyl borate ester. Subsequent acidic hydrolysis yields the desired boronic acid.[3][4]

Reaction Scheme:

  • Grignard Formation: Ar-Br + Mg → Ar-MgBr

  • Boration: Ar-MgBr + B(OR)₃ → Ar-B(OR)₂

  • Hydrolysis: Ar-B(OR)₂ + H₂O/H⁺ → Ar-B(OH)₂

Scalability Assessment:

  • Advantages: The primary advantage of this route is the low cost of the core reagents: magnesium metal and common trialkyl borates like trimethyl borate. For simple arylboronic acids, this often makes it the most economical choice.

  • Challenges & Causality:

    • Harsh Conditions: The formation of Grignard reagents is notoriously sensitive to moisture and oxygen, necessitating strictly anhydrous conditions and inert atmospheres, which adds complexity and cost at scale.

    • Cryogenic Temperatures: The subsequent boration step is highly exothermic and must be performed at very low temperatures (typically below -60 °C) to prevent over-addition of the Grignard reagent, which would lead to the formation of unwanted borinate and borate salts.[3] Maintaining such temperatures in large, industrial reactors is energy-intensive and requires specialized equipment.

    • Functional Group Incompatibility: Grignard reagents are highly basic and nucleophilic, making them incompatible with many functional groups, including esters, ketones, and even acidic protons on amides. While the N-H proton of the secondary amide in our precursor is acidic, its reaction is often sluggish enough to allow the desired boration to occur, but this can lead to side reactions and reduced yields, complicating process control.

    • Workup: The workup involves quenching a large volume of reactive organometallic species, which can be hazardous. The subsequent hydrolysis and extraction can be cumbersome.

Route 2: Palladium-Catalyzed Miyaura Borylation

A more modern and often preferred alternative is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[5] This reaction directly yields a boronic ester, which is typically more stable and easier to purify than the free boronic acid. The ester can then be used directly in subsequent Suzuki couplings or hydrolyzed if the free acid is required.

Reaction Scheme:

  • Borylation: Ar-Br + B₂pin₂ --(Pd Catalyst, Base)--> Ar-Bpin

  • Hydrolysis (Optional): Ar-Bpin + H₂O/H⁺ → Ar-B(OH)₂

G pd0 Pd(0)L_n ox_add Oxidative Addition pd2_complex Ar-Pd(II)-Br(L_n) ox_add->pd2_complex transmetal Transmetalation pd2_boron Ar-Pd(II)-Bpin(L_n) transmetal->pd2_boron red_elim Reductive Elimination red_elim->pd0 ar_bpin Ar-Bpin red_elim->ar_bpin Product ar_br Ar-Br ar_br->ox_add b2pin2 B₂pin₂ b2pin2->transmetal base Base (e.g., KOAc) base->transmetal

Caption: Catalytic cycle of the Miyaura borylation reaction.[1][2][6]

Scalability Assessment:

  • Advantages:

    • Mild Conditions: The reaction typically proceeds at moderate temperatures (e.g., 80-100 °C) and does not require cryogenic conditions, significantly simplifying reactor requirements and reducing energy costs.[5]

    • Excellent Functional Group Tolerance: Palladium catalysts are highly chemoselective, and the reaction tolerates a wide variety of functional groups, including amides, esters, and nitriles. This is a major advantage for complex molecule synthesis.[5]

    • Process Robustness: These reactions are generally more robust and less sensitive to trace impurities than Grignard reactions, leading to more consistent results at scale.

    • Stable Intermediate: The resulting pinacol boronate ester is often a crystalline, stable solid that is much easier to purify via standard techniques like recrystallization or column chromatography compared to the corresponding boronic acid.[7]

  • Challenges & Causality:

    • Reagent Cost: The primary drawback is the cost of the palladium catalyst, associated phosphine ligands, and the bis(pinacolato)diboron reagent. However, catalyst loadings can often be minimized (e.g., <1 mol%), and advancements in catalyst development continue to improve efficiency.

    • Catalyst Removal: For pharmaceutical applications, residual palladium must be removed to levels below regulatory limits (typically in the low ppm range). This requires dedicated purification steps, such as treatment with metal scavengers, which adds to the process complexity and cost.

Comparative Analysis

FeatureRoute 1: Grignard ReactionRoute 2: Miyaura BorylationJustification
Starting Material 4-Bromo-N-isopropylbenzamide4-Bromo-N-isopropylbenzamideIdentical starting point for a direct comparison.
Key Reagents Mg, Trialkyl BoratePd Catalyst, Ligand, B₂pin₂, BaseRoute 1 uses inexpensive, classical reagents. Route 2 requires more expensive, specialized materials.[3][5]
Temperature -78 °C to 0 °C80 °C to 110 °CThe cryogenic requirement for the Grignard route is a major scalability barrier.
Pressure AtmosphericAtmosphericNeither route typically requires high pressure.
Functional Group Tolerance Poor to ModerateExcellentThe high reactivity of the Grignard reagent limits its compatibility. Pd-catalysis is highly chemoselective.[5]
Key Impurities Over-addition products (borinates), unreacted starting material.Homocoupled starting material (biphenyl), deboronated product.Impurity profiles are distinct and require different purification strategies.
Purification Difficult (Acid/base extraction, potential for anhydride formation).Easier (Product is a stable pinacol ester, often crystalline).[7]The stability of the boronate ester intermediate in Route 2 is a significant advantage for achieving high purity at scale.
Safety Concerns Pyrophoric Grignard reagent, highly exothermic boration step.Flammable solvents at high temperatures. Handling of palladium catalysts.The Grignard route presents more acute, difficult-to-control hazards.
Scalability Outlook PoorExcellentRoute 2's milder conditions, robustness, and superior functional group tolerance make it far more suitable for industrial scale-up.

Recommended Scalable Protocol: A Two-Step Approach via Miyaura Borylation

Based on the comparative analysis, the Miyaura borylation pathway is the superior choice for a scalable, robust, and reliable synthesis of this compound or its pinacol ester precursor.

Step 1: Synthesis of Starting Material: 4-Bromo-N-isopropylbenzamide
  • Charge Reactor: To a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser connected to a scrubber, charge 4-bromobenzoic acid (1.0 eq) and toluene (5-10 volumes).

  • Acid Chloride Formation: Add N,N-dimethylformamide (DMF, catalytic amount, ~0.01 eq). Slowly add thionyl chloride (1.1 eq) while maintaining the temperature below 40 °C. The reaction is exothermic and releases HCl and SO₂ gas, which must be neutralized by the scrubber.

  • Reaction Monitoring: Heat the mixture to 60-70 °C and stir for 2-4 hours until the conversion to the acid chloride is complete (monitor by IPC, e.g., quenching a sample with methanol and analyzing by HPLC).

  • Solvent Swap: Distill off the toluene and excess thionyl chloride under vacuum. Add a fresh portion of a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Amidation: Cool the solution of the acid chloride to 0-5 °C. In a separate vessel, prepare a solution of isopropylamine (1.5 eq) and a base like triethylamine (1.5 eq) in the same solvent.

  • Addition: Slowly add the isopropylamine solution to the acid chloride solution, maintaining the temperature below 15 °C.

  • Workup: After the reaction is complete, quench with water. Separate the organic layer, wash with dilute HCl, then dilute NaHCO₃, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be recrystallized from a solvent system like ethyl acetate/hexanes to yield pure 4-bromo-N-isopropylbenzamide.

Step 2: Miyaura Borylation to this compound pinacol ester

Rationale: This step leverages the scalability of palladium catalysis to produce a stable, easily purifiable boronate ester intermediate.

  • Inerting: Charge the reactor with 4-bromo-N-isopropylbenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

  • Solvent Addition: Add a suitable solvent such as 1,4-dioxane or dimethyl sulfoxide (DMSO).

  • Degassing: Sparge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.01-0.03 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 8-16 hours. Monitor the reaction progress by HPLC until consumption of the starting material is complete.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the precipitated palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound pinacol ester can be purified by recrystallization from a solvent like isopropanol or an ethyl acetate/hexanes mixture.

Step 3 (Optional): Hydrolysis to the Boronic Acid

Rationale: If the free boronic acid is required, the stable pinacol ester can be easily hydrolyzed.

  • Reaction Setup: Dissolve the purified pinacol ester (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Hydrolysis: Add an excess of a mild acid, such as citric acid or simply aqueous HCl (2M), and stir at room temperature. The reaction progress can be monitored by TLC or HPLC.

  • Isolation: Upon completion, remove the acetone under reduced pressure. The aqueous slurry can be extracted with ethyl acetate. The combined organic layers are then dried and concentrated to yield the crude this compound.

  • Final Purification: The final product can be purified by recrystallization or by performing an acid-base extraction. For the latter, dissolve the crude material in an organic solvent and extract with aqueous NaOH. The aqueous layer, containing the sodium boronate salt, is then washed with an organic solvent, re-acidified with HCl, and the precipitated pure boronic acid is collected by filtration or extracted back into an organic solvent.[7]

Conclusion

While the Grignard-based synthesis of this compound is viable on a small laboratory scale due to low raw material costs, its scalability is severely hampered by hazardous conditions, cryogenic temperature requirements, and poor functional group tolerance. For researchers and drug development professionals focused on robust, reliable, and scalable manufacturing, the palladium-catalyzed Miyaura borylation route is unequivocally the superior strategy. It offers milder reaction conditions, excellent chemoselectivity, and produces a stable, crystalline boronate ester intermediate that simplifies purification. Though requiring a higher initial investment in catalysts and reagents, the operational simplicity, process safety, and batch-to-batch consistency make it the most trustworthy and authoritative method for producing this valuable building block at scale.

References

A Senior Application Scientist's Guide to Benchmarking Suzuki Coupling Protocols for Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, celebrated for its robustness, functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1] This palladium-catalyzed carbon-carbon bond formation has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials. However, the efficiency of the Suzuki coupling is not universal and is highly dependent on the electronic and steric nature of the coupling partners, particularly the boronic acid.

This guide provides an in-depth comparison of Suzuki coupling protocols, offering field-proven insights and experimental data to aid in the rational selection of conditions for a diverse range of substituted boronic acids. We will explore the underlying mechanistic principles that govern reactivity and provide a framework for troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Foundation for Understanding

The efficacy of any Suzuki coupling protocol is rooted in the seamless progression of its catalytic cycle. A firm grasp of these fundamental steps—oxidative addition, transmetalation, and reductive elimination—is crucial for diagnosing issues and selecting appropriate reagents. The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1][2]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetalation_Intermediate R¹-Pd(II)L₂-R² OxAdd->Transmetalation_Intermediate Transmetalation Transmetalation_Intermediate->Pd0 Reductive Elimination Product Biaryl (R¹-R²) Transmetalation_Intermediate->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Transmetalation_Intermediate Base Base Base->Transmetalation_Intermediate Activates Boronic Acid caption The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating the Landscape of Substituted Boronic Acids

The diverse electronic and steric properties of boronic acids necessitate a nuanced approach to protocol selection. We will now dissect the challenges and effective strategies for three key classes of boronic acids.

Electron-Rich and Electron-Poor Arylboronic Acids

The electronic nature of the substituent on the arylboronic acid has a profound impact on the transmetalation step.

  • Electron-Rich Boronic Acids : These are generally excellent coupling partners, leading to high yields. The electron-donating groups enhance the nucleophilicity of the organic moiety, facilitating its transfer to the palladium center.

  • Electron-Poor Boronic Acids : These substrates can be more challenging. The electron-withdrawing groups reduce the nucleophilicity of the aryl group, slowing down the transmetalation rate. Furthermore, these boronic acids are often more susceptible to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[3]

Comparative Data for Electronically Diverse Boronic Acids

The following table summarizes the performance of a common catalyst system with electronically varied boronic acids. Note that direct comparison across different studies requires caution due to variations in reaction conditions.

Boronic AcidSubstituentCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Methoxyphenylboronic acidElectron-DonatingPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001>95[4]
Phenylboronic acidNeutralPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001>95[4]
4-Trifluoromethylphenylboronic acidElectron-WithdrawingPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285[5]
2-Nitrophenylboronic acidStrongly Electron-WithdrawingXPhos Pd G2K₃PO₄Dioxane/H₂O1001>95[5]

Key Insights: For electron-deficient boronic acids, more active catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos), are often necessary to achieve high yields.[3] The use of stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can also accelerate the reaction.[2]

Sterically Hindered Boronic Acids

Steric hindrance, particularly from ortho-substituents on the boronic acid, can significantly impede the reaction by slowing down both the transmetalation and reductive elimination steps.

Comparative Data for Sterically Hindered Boronic Acids

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Methylphenylboronic acid2-BromotoluenePd(OAc)₂K₂CO₃Water70195[6]
2,6-Dimethylphenylboronic acid1-Bromo-2,6-dimethylbenzenePd₂(dba)₃ / BI-DIMEK₃PO₄Toluene1102492[6]
2,4,6-Triisopropylphenylboronic acid2,4,6-Triisopropylphenyl bromidePd₂(dba)₃ / AntPhosK₃PO₄Toluene1101285[7]

Key Insights: The coupling of sterically demanding substrates often requires highly active and sterically bulky ligands. Buchwald's biarylphosphine ligands and other specialized ligands like BI-DIME and AntPhos have proven effective.[6][7] These ligands promote the formation of the catalytically active monoligated Pd(0) species and accelerate the challenging reductive elimination step. Higher temperatures and longer reaction times are also common for these transformations.

Heteroaryl Boronic Acids

Heteroaryl boronic acids are ubiquitous in medicinal chemistry but present unique challenges. Electron-deficient heterocycles (e.g., pyridine) can coordinate to the palladium center, leading to catalyst inhibition.[5] Conversely, electron-rich heterocycles (e.g., furan, thiophene) are often prone to protodeboronation under basic conditions.[3][5]

Comparative Data for Heteroaryl Boronic Acids

Heteroaryl Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Thiopheneboronic acid5-Chloro-2-thiophenecarbaldehydePd(OAc)₂ / Ligand 1K₃PO₄Dioxane801271[8]
2-Pyridylboronic acid derivative3,5-Bis(trifluoromethyl)bromobenzenePd₂(dba)₃ / Ligand 2K₃PO₄Dioxane1001882[9]
5-Pyrimidinylboronic acid4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001290

Key Insights: The "2-pyridyl problem" is a well-documented challenge, often requiring specialized protocols. Using more stable boronic acid derivatives like pinacol esters or MIDA boronates can mitigate decomposition.[3] For heteroaryl couplings, pre-formed palladacycle precatalysts (e.g., Buchwald-type) or PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts often provide superior and more reproducible results.[5] Anhydrous conditions can also be beneficial for preventing protodeboronation.[2]

Experimental Protocols: A Practical Guide

The following are representative protocols that serve as excellent starting points for optimization.

Protocol 1: General Procedure for Electron-Rich/Poor Boronic Acids

This protocol is adapted for a standard Suzuki-Miyaura coupling and can be modified based on the specific substrates.

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere : Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Catalyst and Ligand Addition : Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition : Add degassed solvent (e.g., 1,4-dioxane/water, 4:1, 0.1 M) via syringe.

  • Reaction : Heat the mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.[3]

Protocol 2: Protocol for Sterically Hindered Boronic Acids

This protocol employs a highly active catalyst system suitable for challenging couplings.

  • Reaction Setup : In a glovebox or under a stream of argon, add the aryl halide (1.0 equiv.), the sterically hindered boronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.) to a reaction vial.

  • Catalyst Addition : Add the pre-catalyst (e.g., XPhos Pd G2, 2 mol%).

  • Solvent Addition : Add anhydrous, degassed toluene (0.1 M).

  • Reaction : Seal the vial and heat to 110 °C for 12-24 hours.

  • Workup and Purification : Follow the general workup and purification procedure described in Protocol 1.

A Logic-Based Workflow for Protocol Selection

Choosing the right starting point for a Suzuki coupling can save considerable time and resources. The following workflow provides a decision-making framework based on the nature of the boronic acid.

Protocol_Selection Start Start: Characterize Boronic Acid Steric_Hindrance Is it sterically hindered (e.g., di-ortho substituted)? Start->Steric_Hindrance Is_Heteroaryl Is it a heteroaryl boronic acid? Steric_Hindrance->Is_Heteroaryl No Protocol_Hindered Protocol for Hindered Substrates: - Bulky biarylphosphine ligand (e.g., XPhos) - Strong base (K₃PO₄) - High temperature (e.g., Toluene, 110 °C) Steric_Hindrance->Protocol_Hindered Yes Electronic_Nature What is its electronic nature? Protocol_Electron_Rich Standard Protocol: - Pd(OAc)₂/PPh₃ or SPhos - K₂CO₃ or K₃PO₄ - Dioxane/H₂O, 80-100 °C Electronic_Nature->Protocol_Electron_Rich Electron-Rich/ Neutral Protocol_Electron_Poor Protocol for Electron-Poor: - Active catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G2) - Strong base (K₃PO₄, Cs₂CO₃) - Consider boronic ester Electronic_Nature->Protocol_Electron_Poor Electron-Poor Is_Heteroaryl->Electronic_Nature No Protocol_Heteroaryl Protocol for Heteroaryls: - Use boronic ester (pinacol, MIDA) - Pre-formed catalyst (e.g., Buchwald precatalyst, PEPPSI) - Anhydrous conditions if prone to protodeboronation Is_Heteroaryl->Protocol_Heteroaryl Yes caption Decision workflow for selecting a Suzuki coupling protocol.

Caption: Decision workflow for selecting a Suzuki coupling protocol.

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful and versatile reaction, but its success with challenging substrates is not guaranteed. By understanding the electronic and steric demands of the substituted boronic acid, researchers can make informed decisions about the choice of catalyst, ligand, base, and solvent. This guide provides a data-supported framework for navigating these choices, enabling the efficient and successful synthesis of a wide array of important molecules. Always remember that the provided protocols are starting points, and empirical optimization is often necessary to achieve the best results for a specific transformation.

References

A Comparative Guide to the Assay of 4-(N-Isopropylaminocarbonyl)phenylboronic Acid: Quantitative NMR vs. Chromatographic and Titrimetric Methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, the accurate determination of purity and potency of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. 4-(N-Isopropylaminocarbonyl)phenylboronic acid, a critical building block in synthetic chemistry, demands robust and reliable analytical methods to ensure the quality and consistency of downstream products. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established alternatives like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and classical titration for the assay of this compound. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you in selecting the optimal analytical strategy.

The qNMR Advantage: A Primary Ratio Method

At its core, Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative technique. The area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1][2][3] This fundamental principle allows qNMR to function as a primary ratio method of measurement, a powerful capability recognized by the U.S. Pharmacopeia.[1][4]

Unlike chromatographic techniques that are secondary methods requiring a certified reference standard of the specific analyte for calibration, qNMR can determine the purity or concentration of a compound by comparing its signal integral to that of a certified, structurally unrelated internal standard.[5][6] This is a profound advantage, particularly in early-phase drug development where a well-characterized standard of the newly synthesized API may not yet exist.[1] It allows for rapid, accurate potency and purity assignments, accelerating development timelines without compromising data integrity.

Methodology Deep Dive: ¹H qNMR Assay of this compound

The success of a qNMR assay hinges on meticulous planning and execution. Each parameter is chosen to ensure the fundamental proportionality of signal to molar concentration is upheld.

Experimental Protocol: ¹H qNMR

This protocol outlines a self-validating system for the accurate assay of this compound.

1. Critical Selection of the Internal Standard (IS)

  • Causality: The choice of IS is the cornerstone of the entire experiment.[7][8] Any inaccuracy in the purity or weighing of the IS will directly translate into an error in the final calculated purity of the analyte. The IS must be of high, certified purity (≥99.5%), chemically stable, non-volatile, and soluble in the chosen deuterated solvent.[7][9] Crucially, its NMR signals must not overlap with any signals from the analyte or residual solvents.[9][10]

  • Recommendation: For this compound, Maleic Acid is an excellent choice when using DMSO-d₆ as the solvent. It produces a sharp singlet for its vinyl protons around δ 6.3 ppm, a region typically clear of signals from the analyte.[9][11]

2. Precise Sample Preparation

  • Causality: Accurate gravimetric data is essential for the final calculation. Incomplete dissolution of either the analyte or the IS will lead to an underestimation of the true concentration and must be avoided.

  • Procedure:

    • Accurately weigh approximately 15-20 mg of this compound into a clean vial. Record the weight precisely.

    • Accurately weigh approximately 5-10 mg of the certified Maleic Acid internal standard into the same vial. Record the weight precisely.

    • Add a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Vortex the sample thoroughly to ensure complete dissolution. A brief sonication may be used if necessary.

    • Transfer the solution to a high-precision 5 mm NMR tube.

3. Optimized NMR Data Acquisition

  • Causality: To ensure the signal integrals are truly proportional to the molar quantities, the nuclear spins must be allowed to fully return to thermal equilibrium between successive scans. This is governed by the longitudinal relaxation time (T₁). Furthermore, a high signal-to-noise ratio (S/N) is required for precise integration.

  • Recommended Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard 90° pulse-acquire sequence.

    • Relaxation Delay (D1): Set to ≥ 5 times the longest T₁ of any proton to be integrated (both analyte and IS). When T₁ values are unknown, a conservative D1 of 30 seconds is recommended to ensure full relaxation.[1][12][13]

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Number of Scans (NS): A minimum of 32 scans is recommended to achieve a sufficient S/N ratio for accurate integration.[1] For integration errors below 1%, a S/N of at least 250:1 is ideal.[12]

    • Temperature: Regulated at 25 °C (298 K).

4. Rigorous Data Processing and Calculation

  • Causality: Correct phasing and baseline correction are critical for accurate integration. Automated routines are often sufficient, but manual inspection and correction are vital for ensuring the integrity of the integral values.

  • Procedure:

    • Apply Fourier transformation, zero-order phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals of the analyte and the internal standard. For the analyte, the aromatic protons are good candidates. For Maleic Acid, integrate the singlet at ~6.3 ppm.

    • Calculate the purity of the analyte using the following equation[1]:

      Purity (analyte) [%] = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS [%]

      Where:

      • I: Integral value of the signal

      • N: Number of protons for the integrated signal (e.g., N_IS = 2 for the vinyl protons of maleic acid)

      • MW: Molecular Weight

      • m: Mass (weight) of the substance

      • Purity_IS: Certified purity of the Internal Standard

qNMR Workflow Visualization

qNMR_Workflow cluster_input Inputs prep Step 1: Sample Preparation - Accurately weigh Analyte & IS - Dissolve in Deuterated Solvent acq Step 2: Data Acquisition - Set long D1 (≥ 5xT1) - Optimize NS for S/N > 250 - Use 90° pulse angle prep->acq proc Step 3: Data Processing - Phase and Baseline Correction - Integrate Analyte & IS signals acq->proc calc Step 4: Calculation - Apply qNMR Equation - Determine Analyte Purity proc->calc report Final Report - Purity Assay Value - Statement of Uncertainty calc->report analyte Analyte Sample is Certified Internal Standard

Caption: Workflow for quantitative NMR (qNMR) assay determination.

Alternative Analytical Methodologies

While qNMR offers significant advantages, other techniques are well-established for the analysis of boronic acids. The choice of method often depends on the specific analytical goal, such as routine QC, trace impurity detection, or initial characterization.

High-Performance Liquid Chromatography (HPLC-UV)
  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[5] Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard of the same analyte.

  • Experimental Protocol (Representative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]

    • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is typically used.[15][16]

    • Detection: UV detection at a wavelength where the analyte has strong absorbance.

    • Standard Preparation: A calibration curve is generated using multiple concentrations of a certified this compound reference standard.

    • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a concentration within the calibration range.

  • Advantages: Excellent sensitivity for detecting trace-level impurities, high throughput for routine analysis.[5][16]

  • Disadvantages: It is a secondary method requiring an analyte-specific standard. Boronic acids can be challenging, sometimes exhibiting poor peak shape or undergoing on-column hydrolysis, which complicates analysis.[17]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: Combines the separation power of HPLC with the highly sensitive and selective detection capabilities of a mass spectrometer.

  • Advantages: Offers exceptional sensitivity (pg/mL levels) and specificity, making it the gold standard for trace-level quantification, especially for genotoxic impurity analysis.[18][19]

  • Disadvantages: Analysis can be complicated by the formation of boroxine (dehydrated trimer) ions and solvent adducts.[15] Derivatization is sometimes required to improve sensitivity and stability.[19] The instrumentation is more complex and costly than HPLC-UV.

Titrimetric Methods
  • Principle: Boric acid is a very weak acid and cannot be directly titrated with a strong base.[20] However, the addition of a polyol, such as mannitol, forms a complex that is a much stronger acid, allowing for a sharp endpoint in an acid-base titration.[20][21][22]

  • Advantages: Low cost and relies on fundamental chemical principles.

  • Disadvantages: Generally offers lower precision and accuracy compared to instrumental methods like qNMR and HPLC.[23] The method is susceptible to interference from other acidic or basic impurities in the sample.

Comparative Performance Analysis

The following table summarizes the key performance characteristics of each technique to guide method selection.

FeatureQuantitative NMR (qNMR) HPLC-UV LC-MS/MS Titration
Principle Direct proportionality between signal integral and number of nuclei.[1][3]Chromatographic separation based on differential partitioning.[5]Separation by LC with detection based on mass-to-charge ratio.[18]Acid-base reaction after complexation with a polyol.[20][21]
Method Type Primary Ratio Method ; does not require an analyte-specific standard.[1][4][5]Secondary Method ; requires a certified reference standard of the analyte.[5]Secondary Method ; requires a certified or isotopically labeled standard.Absolute Method (based on stoichiometry).
Selectivity Excellent structural confirmation; can be limited by signal overlap.[24]High selectivity for separating structurally similar impurities.[5]Extremely high selectivity based on parent/fragment ion transitions.[18]Low; susceptible to interference from other acidic/basic species.
Sensitivity (LOQ) Typically in the mg/mL range; lower than chromatography.[1]Can reach µg/mL levels.[15]Can reach pg/mL levels, ideal for trace analysis.[18]Generally limited to higher concentrations.
Precision (RSD%) Typically < 2.0%.[11][25]Typically < 2.0%.[15]Typically < 5.0% at low concentrations.[18]Can be higher, often > 2-3%.
Accuracy/Recovery High accuracy when performed correctly.Dependent on the purity of the reference standard. Recovery typically 98-102%.Recovery typically 80-120%, can be affected by matrix effects.[26]Can be affected by endpoint determination and interferences.
Key Advantage Accuracy without an analyte-specific standard. High throughput and sensitivity for impurities. Ultimate sensitivity for trace analysis. Low cost and simple instrumentation.
Key Disadvantage Lower sensitivity and throughput compared to HPLC.Reliance on analyte-specific standards. Potential for on-column boronic acid instability.[17]Complexity and cost. Potential for ion suppression and adduct formation.[15]Low precision and selectivity.

Conclusion and Strategic Recommendations

For the definitive assay of This compound , quantitative NMR (qNMR) stands out as a superior primary method. Its ability to deliver a highly accurate purity value without reliance on a specific, certified standard of the analyte makes it an invaluable tool for material characterization, especially for novel compounds or in reference standard qualification. It provides a direct, unambiguous measure of the major component.

However, a comprehensive quality assessment often requires an orthogonal approach. HPLC-UV is the recommended complementary technique for routine quality control and for the detection and quantification of process-related impurities at levels below the typical detection limits of qNMR. For applications requiring ultra-trace level sensitivity, such as the analysis of potentially genotoxic impurities, LC-MS/MS is the undisputed method of choice.

By leveraging qNMR for accurate primary quantification and a sensitive chromatographic technique for impurity profiling, researchers and drug development professionals can build a complete and robust analytical data package, ensuring the highest confidence in the quality of their materials.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(N-Isopropylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the integrity of our work is intrinsically linked to the safety and compliance of our laboratory practices. While 4-(N-Isopropylaminocarbonyl)phenylboronic acid is a valuable reagent in modern synthetic chemistry, its responsible management, particularly its disposal, is paramount. This guide moves beyond mere procedural checklists to provide a comprehensive, scientifically-grounded framework for the safe and compliant disposal of this compound, ensuring the protection of personnel, the environment, and the integrity of your research operations.

The core principle underpinning this protocol is that all chemical waste must be treated as hazardous unless proven otherwise. Boronic acids and their derivatives, while diverse in reactivity, share common hazard profiles that necessitate their entry into a controlled hazardous waste stream. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular solid waste.[1]

Hazard Profile and Risk Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from closely related phenylboronic acid derivatives allow for a reliable hazard assessment. These compounds are consistently classified as irritants and are harmful if ingested.

The primary risks associated with this class of compounds include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[2]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to respiratory discomfort.[2]

  • Acute Oral Toxicity: The compound is categorized as harmful if swallowed.[3][4][5][6]

This hazard profile mandates that this compound be managed as a regulated hazardous waste stream.

Table 1: GHS Hazard Classification for Phenylboronic Acid Derivatives

This table summarizes the typical hazard classifications based on data from analogous compounds.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation
Source: Synthesized from SDS for similar boronic acids.[2]

Personal Protective Equipment (PPE) and Engineering Controls

Safe handling is the first step in safe disposal. All operations involving this compound, from weighing to disposal, must be conducted with appropriate safety measures in place.

  • Engineering Controls: All handling of the solid compound and the preparation of its waste must be performed within a certified chemical fume hood to prevent inhalation of dust.[1] Ensure that a safety shower and eyewash station are readily accessible.[7][8]

  • Personal Protective Equipment (PPE): A baseline of required PPE includes:

    • Eye Protection: ANSI Z87.1-compliant safety goggles.[7][8]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and dispose of contaminated gloves as hazardous solid waste.[5]

    • Body Protection: A lab coat is mandatory. For larger quantities, consider additional protective clothing to prevent skin exposure.[7]

Disposal Workflow: From Generation to Collection

The disposal of this compound is a multi-step process governed by institutional policies and federal regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11] The following diagram illustrates the validated workflow for ensuring compliance and safety.

G cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Labeling & Accumulation cluster_3 Step 4: Final Disposal gen Waste Generation (Unused reagent, contaminated solids, liquid solutions) char Characterize as Hazardous Waste (Based on SDS of analogous compounds) gen->char Mandatory First Step seg Segregate Waste Streams char->seg solid_waste Solid Waste Container (Compatible, sealed, labeled) seg->solid_waste e.g., Gloves, Weigh Paper liquid_waste Liquid Waste Container (Compatible, sealed, labeled) seg->liquid_waste e.g., Solutions, Rinsate labeling Apply EPA-Compliant Label 'Hazardous Waste' Full Chemical Name Hazard Pictograms solid_waste->labeling liquid_waste->labeling saa Store in Satellite Accumulation Area (SAA) (At or near point of generation) labeling->saa Store securely ehs Arrange Pickup by EHS (or licensed waste vendor) saa->ehs ehs_contact Consult Institutional EHS for Schedule ehs->ehs_contact

Caption: Disposal workflow for this compound.

Detailed Step-by-Step Disposal Protocols

Adherence to a systematic, step-by-step protocol is critical for ensuring that all waste is handled, stored, and disposed of in a compliant manner.

Protocol 1: Solid Waste Disposal

This protocol applies to unused or expired solid this compound and any materials contaminated with it (e.g., weigh paper, gloves, paper towels).

  • Waste Characterization: This material must be treated as hazardous chemical waste.[1] Never mix boronic acids with incompatible chemicals like strong oxidizing agents, acids, or bases in the same waste container.[7]

  • Container Selection: Choose a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle with a screw cap). The container must be in good condition, with no cracks or deterioration, and it must seal tightly.[12]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound".

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").[13]

  • Accumulation: Place all contaminated solid waste directly into the labeled container. Keep the container sealed at all times, except when adding waste.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[12] This area must be at or near the point of generation and under the control of laboratory personnel.[14]

Protocol 2: Liquid Waste Disposal

This protocol applies to solutions containing this compound.

  • Waste Characterization: All solutions must be disposed of as hazardous liquid waste. Do not neutralize with strong bases or acids, as this can cause a reaction.

  • Segregation: Collect this waste stream separately from other liquid wastes (e.g., halogenated vs. non-halogenated solvents) as directed by your institution's EHS department.

  • Container and Labeling: Use a dedicated, sealable, and chemically compatible container. Label it clearly as "Hazardous Waste" with the full chemical name and the solvent system used (e.g., "this compound in Methanol").

  • Storage: Store the liquid waste container in a secondary containment bin within the SAA to mitigate potential spills.

Protocol 3: Empty Container Decontamination

Empty containers that once held the pure compound must be properly decontaminated before they can be disposed of as non-hazardous waste.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinsate: The first rinsate is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste.[1] Subsequent rinses may also need to be collected, depending on institutional guidelines.[1]

  • Drying and Final Disposal: Allow the rinsed container to air dry completely in the fume hood. Deface or remove the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.

Regulatory Framework and Institutional Compliance

The entire lifecycle of hazardous waste is regulated. The EPA, under the Resource Conservation and Recovery Act (RCRA), provides the legal framework for hazardous waste management from generation to disposal.[11][15] OSHA regulations ensure worker safety during these operations.[10][16][17]

Crucially, these federal regulations are implemented and often supplemented by your institution's Environmental Health & Safety (EHS) department. Your EHS office is the ultimate authority on specific procedures, waste pickup schedules, and documentation requirements for your facility. Always consult your institution's Chemical Hygiene Plan and EHS guidelines before disposing of any chemical waste.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.